molecular formula C21H17ClF3N3O3S B1225870 CCC-0975

CCC-0975

货号: B1225870
分子量: 483.9 g/mol
InChI 键: JKZSHWDPOQYSJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCC-0975, also known as this compound, is a useful research compound. Its molecular formula is C21H17ClF3N3O3S and its molecular weight is 483.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H17ClF3N3O3S

分子量

483.9 g/mol

IUPAC 名称

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C21H17ClF3N3O3S/c22-18-7-6-16(21(23,24)25)12-19(18)28(32(30,31)17-4-2-1-3-5-17)14-20(29)27-13-15-8-10-26-11-9-15/h1-12H,13-14H2,(H,27,29)

InChI 键

JKZSHWDPOQYSJW-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl

同义词

2-(benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino)-N-pyridin-4-ylmethyl-acetamide
CCC-0975

产品来源

United States

Foundational & Exploratory

The Disubstituted Sulfonamide CCC-0975: A Targeted Inhibitor of Hepatitis B Virus cccDNA Formation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making it a critical target for curative therapies. This document provides a detailed technical overview of CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the assays used to characterize its antiviral activity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel HBV therapeutics.

Introduction: The Challenge of HBV cccDNA

The lifecycle of the Hepatitis B virus is characterized by the formation of a stable episomal cccDNA molecule within the host cell nucleus. This cccDNA is notoriously difficult to eliminate with current antiviral therapies, such as nucleos(t)ide analogues, which primarily target the reverse transcription step of viral replication. The persistence of cccDNA is the primary reason for viral rebound upon cessation of treatment. Therefore, the development of therapeutic agents that directly target the formation, stability, or transcriptional activity of cccDNA is a paramount goal in the quest for a functional cure for chronic Hepatitis B.

This compound: A Novel Inhibitor of cccDNA Formation

This compound is a disubstituted sulfonamide (DSS) compound that has been identified as a specific inhibitor of HBV cccDNA production.[1][2] Through a targeted screening campaign, this compound emerged as a promising lead compound with a distinct mechanism of action compared to existing HBV therapies.

Mechanism of Action

The primary mechanism of action of this compound is the interference with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[1][3] This crucial step in the HBV lifecycle involves several host and viral factors. Mechanistic studies have revealed that this compound does not directly inhibit HBV DNA replication or the viral polymerase's enzymatic activity.[1][2] Instead, it acts at a specific point in the cccDNA biogenesis pathway, leading to a synchronous reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[1][2] It is hypothesized that this compound may block the deproteination of rcDNA, a critical step for its conversion into cccDNA.[4][5] Importantly, this compound does not appear to promote the degradation of pre-existing cccDNA.[1][2]

HBV_cccDNA_Formation_and_CCC0975_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virion HBV Virion Nucleocapsid Nucleocapsid (contains rcDNA) Virion->Nucleocapsid Entry & Uncoating rcDNA Relaxed Circular DNA (rcDNA) Nucleocapsid->rcDNA Nuclear Import DP_rcDNA_cyto Deproteinized rcDNA (DP-rcDNA) cccDNA cccDNA rcDNA->cccDNA Conversion rcDNA->cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA->Nucleocapsid Encapsidation & Reverse Transcription inhibitor This compound HBeAg_Screening_Workflow start Seed HepDES19 cells (no tetracycline) treat Treat with this compound (various concentrations) start->treat incubate Incubate for 7 days treat->incubate collect Collect supernatant incubate->collect elisa Quantify HBeAg by ELISA collect->elisa analyze Calculate EC50 elisa->analyze

References

An In-depth Technical Guide to CCC-0975: A Novel Inhibitor of Hepatitis B Virus cccDNA Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. This document details its mechanism of action, target, and summarizes key experimental data and protocols for researchers in the field of virology and drug development.

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of the viral genome in the form of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes being a major obstacle to a curative therapy.[1] cccDNA serves as the transcriptional template for all viral RNAs, making it a critical target for novel antiviral strategies.[2][3][4] this compound has emerged as a promising small molecule that specifically inhibits the formation of cccDNA.[1]

Core Compound Details

Compound Name This compound
Compound Class Disubstituted sulfonamide (DSS)[1]
Molecular Target The formation of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA)[5]
Mechanism of Action Interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, likely by inhibiting the deproteinization of rcDNA to its precursor, deproteinized rcDNA (DP-rcDNA).[1][6][7][8][9] It does not directly inhibit HBV polymerase activity.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in different cell-based assay systems. The following table summarizes the key efficacy data:

Cell Line/SystemParameterValueReference
HepDES19 cellsEC50 for cccDNA reduction10 µM[1][6]
DHBV-infected Primary Duck HepatocytesEC50 for DHBV DP-rcDNA/cccDNA biosynthesis inhibition3 µM[1]

Mechanism of Action and Signaling Pathway

This compound targets a critical step in the HBV life cycle: the conversion of rcDNA to the persistent cccDNA form within the host cell nucleus. This process involves several host DNA repair enzymes. This compound is understood to act at the stage of rcDNA deproteinization, a crucial step for the subsequent repair and ligation into cccDNA. By inhibiting this step, this compound effectively reduces the pool of cccDNA, thereby limiting the template for viral replication.

The following diagram illustrates the HBV cccDNA formation pathway and the inhibitory point of this compound.

HBV_cccDNA_Formation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA_capsid rcDNA-containing Nucleocapsid rcDNA_uncoating Uncoating rcDNA_capsid->rcDNA_uncoating rcDNA Relaxed Circular DNA (rcDNA) rcDNA_uncoating->rcDNA Nuclear Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteinization rcDNA_to_DP_rcDNA_edge cccDNA cccDNA DP_rcDNA->cccDNA Repair & Ligation transcription Transcription cccDNA->transcription viral_RNAs Viral RNAs transcription->viral_RNAs CCC0975 This compound CCC0975->DP_rcDNA Inhibition

HBV cccDNA formation pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell-Based Assay for cccDNA Inhibition in HepDES19 Cells

This protocol describes the method used to determine the EC50 of this compound for the inhibition of HBV cccDNA formation.

1. Cell Culture and Treatment:

  • HepDES19 cells, which are HepG2 cells stably transfected with an HBV genome under the control of a tetracycline-off promoter, are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418.

  • To induce HBV replication and cccDNA formation, tetracycline is withdrawn from the culture medium.

  • Cells are then treated with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM). The medium containing the fresh compound is changed every two days.

2. DNA Extraction:

  • After a specified treatment period (e.g., 8 days), total intracellular DNA is harvested.

  • Hirt extraction is performed to selectively isolate low-molecular-weight DNA, including cccDNA and other viral DNA intermediates, from high-molecular-weight chromosomal DNA.

3. Southern Blot Analysis:

  • The extracted Hirt DNA is digested with a restriction enzyme that linearizes the HBV genome but does not cut within the cccDNA-specific region (e.g., EcoRI). A portion of the sample is left undigested to confirm the presence of cccDNA.

  • The DNA samples are separated by agarose gel electrophoresis and transferred to a nylon membrane.

  • The membrane is hybridized with a ³²P-labeled HBV-specific DNA probe.

  • The signals for cccDNA, DP-rcDNA, and single-stranded DNA (ssDNA) are detected by autoradiography and quantified using a phosphorimager.

4. Data Analysis:

  • The intensity of the cccDNA band for each concentration of this compound is measured and normalized to the untreated control.

  • The EC50 value is calculated as the concentration of this compound that reduces the cccDNA level by 50%.

Experimental Workflow Diagram

experimental_workflow start Start: Culture HepDES19 cells tet_withdrawal Withdraw Tetracycline to induce HBV replication start->tet_withdrawal treatment Treat with varying concentrations of this compound tet_withdrawal->treatment hirt_extraction Perform Hirt DNA extraction treatment->hirt_extraction southern_blot Southern Blot Analysis of Hirt DNA hirt_extraction->southern_blot quantification Quantify cccDNA levels southern_blot->quantification ec50_calc Calculate EC50 quantification->ec50_calc

Workflow for determining the inhibitory effect of this compound on cccDNA.

Conclusion

This compound represents a significant advancement in the search for a functional cure for chronic hepatitis B. Its specific targeting of cccDNA formation, a key step in the viral life cycle, without affecting the viral polymerase, distinguishes it from current nucleos(t)ide analogue therapies. The data presented in this guide underscore its potential as a lead compound for the development of novel anti-HBV therapeutics. Further research into its precise molecular interactions and in vivo efficacy is warranted.

References

CCC-0975: A Disubstituted Sulfonamide Inhibitor of Hepatitis B Virus cccDNA Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making it a critical target for curative therapies. This document provides a comprehensive technical overview of CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its role in the HBV life cycle and associated experimental workflows.

Introduction: The Challenge of HBV cccDNA

The life cycle of the Hepatitis B virus involves the conversion of its relaxed circular DNA (rcDNA) genome into a stable, episomal cccDNA molecule within the host cell nucleus.[1] This cccDNA is notoriously difficult to eradicate with current antiviral therapies, which primarily target the reverse transcriptase enzyme, leading to viral rebound upon treatment cessation.[2] Therefore, the development of agents that directly inhibit the formation or promote the degradation of cccDNA is a key strategy for achieving a functional cure for chronic Hepatitis B.[2][3]

This compound: A Novel Disubstituted Sulfonamide

This compound is a small molecule belonging to the class of disubstituted sulfonamides.[4] It was identified through a high-throughput screening of a chemical library for compounds that inhibit the production of HBV e antigen (HBeAg), a surrogate marker for cccDNA-dependent viral transcription.[2][4]

Chemical Structure

The general structure of a sulfonamide consists of a sulfonyl group connected to an amine group.[5] While the specific chemical structure of this compound is detailed in the primary literature, a generalized representation highlights the core sulfonamide functional group.[6]

Mechanism of Action

This compound acts as a specific inhibitor of HBV cccDNA formation.[4][7] Its mechanism of action is distinct from that of currently approved nucleos(t)ide analogues.[4] Mechanistic studies have revealed that this compound interferes with the conversion of rcDNA to cccDNA.[2][4] This inhibitory action leads to a synchronous reduction in the intracellular levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[4] Importantly, this compound does not appear to promote the degradation of existing cccDNA or DP-rcDNA, suggesting it primarily targets the formation pathway.[4] It has been proposed that disubstituted sulfonamides like this compound may act by suppressing the deproteinization of rcDNA.[8]

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been characterized in cell culture models. The following tables summarize the key quantitative data.

Parameter Cell Line Value Reference
EC50 (HBeAg Inhibition) HepDE1910 µM[4][7]
EC50 (cccDNA Reduction) HepDES1910 µM[4]
EC50 (DHBV DP-rcDNA/cccDNA Inhibition) Primary Duck Hepatocytes3 µM[4]

Table 1: Antiviral Activity of this compound

Parameter Cell Line Value Reference
CC50 (Cell Viability) HepDE19>100 µM (approx.)[4]

Table 2: Cytotoxicity of this compound

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell-Based Assay for HBeAg Inhibition

This assay is used to screen for compounds that inhibit cccDNA-dependent transcription.

  • Cell Line: HepDE19 cells, which are a stable tetracycline-inducible HBV-expressing cell line.

  • Protocol:

    • Seed HepDE19 cells in 96-well plates.

    • Induce HBV replication by withdrawing tetracycline from the culture medium.

    • Treat the cells with varying concentrations of this compound.

    • After a 7-day incubation period, collect the cell culture supernatant.[4]

    • Quantify the amount of secreted HBeAg using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[4]

    • Determine the 50% effective concentration (EC50) by plotting the percentage of HBeAg inhibition against the compound concentration.[4]

Southern Blot Analysis of HBV DNA

This method is used to directly measure the levels of intracellular HBV DNA replicative intermediates, including cccDNA and DP-rcDNA.

  • Protocol:

    • Culture HepDES19 cells and treat with this compound as described above.

    • Harvest the cells and extract total intracellular DNA using the Hirt lysis method.

    • Separate the DNA samples by electrophoresis on an agarose gel.

    • Transfer the DNA from the gel to a nylon membrane.

    • Hybridize the membrane with a 32P-labeled HBV-specific DNA probe.

    • Visualize the HBV DNA species by autoradiography.

    • Quantify the band intensities corresponding to cccDNA and DP-rcDNA to determine the dose-dependent reduction by this compound.[4]

In Vitro Endogenous Polymerase Assay

This assay assesses whether a compound directly inhibits the HBV polymerase activity.

  • Protocol:

    • Isolate HBV virion particles from the supernatant of infected cells or from the serum of infected animals (e.g., ducks for DHBV).

    • Permeabilize the viral envelope to allow the entry of dNTPs.

    • Incubate the virions in a reaction mixture containing [32P]-dCTP and the test compound (this compound).

    • Measure the incorporation of [32P]-dCTP into newly synthesized viral DNA using a liquid scintillation counter.[4]

    • A lack of reduction in radioactivity indicates that the compound does not directly inhibit the polymerase.[4]

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound within the HBV life cycle and the workflow for its evaluation.

HBV_Lifecycle_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA HBV rcDNA DP_rcDNA_cyto Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA_cyto Deproteinization DP_rcDNA_nuc DP-rcDNA DP_rcDNA_cyto->DP_rcDNA_nuc Nuclear Import Capsid Nucleocapsid Assembly Capsid->rcDNA Reverse Transcription pgRNA pgRNA pgRNA->Capsid Encapsidation cccDNA cccDNA DP_rcDNA_nuc->cccDNA Ligation & Repair viral_RNA Viral RNAs cccDNA->viral_RNA Transcription HBx HBx cccDNA->HBx Transcription Inhibitor This compound Inhibitor->DP_rcDNA_nuc Inhibits Conversion

Caption: Inhibition of HBV cccDNA formation by this compound.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Mechanism of Action Studies cluster_outcome Results Screen High-Throughput Screen (HBeAg Inhibition) Hit Identification of this compound Screen->Hit Southern Southern Blot for cccDNA & DP-rcDNA Hit->Southern Polymerase Endogenous Polymerase Assay Hit->Polymerase Toxicity Cytotoxicity Assay Hit->Toxicity Result_Southern Dose-dependent reduction of cccDNA and DP-rcDNA Southern->Result_Southern Result_Polymerase No direct inhibition of HBV polymerase Polymerase->Result_Polymerase Result_Toxicity Low cytotoxicity Toxicity->Result_Toxicity

Caption: Experimental workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents a promising proof-of-concept for a new class of anti-HBV compounds that directly target the formation of cccDNA.[2][4] Its specific mechanism of action, which is complementary to existing therapies, makes it an attractive candidate for combination regimens aimed at achieving a functional cure for chronic Hepatitis B.[3] Further research is warranted to optimize the potency and pharmacokinetic properties of this disubstituted sulfonamide series and to fully elucidate the specific host or viral factors with which it interacts to inhibit cccDNA formation.

References

The Discovery and Development of CCC-0975: A Targeted Inhibitor of Hepatitis B Virus cccDNA Formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of a stable viral DNA intermediate, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination a key objective for a curative therapy. This technical guide details the discovery and development of CCC-0975, a novel small molecule inhibitor that specifically targets the formation of HBV cccDNA. This compound, a disubstituted sulfonamide, was identified through a high-throughput screening campaign and subsequent mechanistic studies. It has been shown to interfere with the conversion of relaxed circular DNA (rcDNA) to cccDNA, thereby reducing the intracellular pool of this viral persistence reservoir. This document provides a comprehensive overview of the experimental data, detailed protocols, and the scientific rationale behind the development of this compound, offering valuable insights for researchers and professionals in the field of antiviral drug development.

Introduction

The Hepatitis B Virus (HBV) life cycle is characterized by the formation of a stable episomal DNA species known as covalently closed circular DNA (cccDNA) within the nucleus of infected liver cells. This cccDNA minichromosome is the template for the transcription of all viral messenger RNAs and the pregenomic RNA (pgRNA), which is reverse transcribed to produce the viral genome of progeny virions. The persistence of cccDNA is the primary reason for the high rate of relapse following the cessation of current antiviral therapies, which mainly target the viral polymerase. Therefore, the development of therapeutic agents that can directly target and eliminate or prevent the formation of cccDNA is a critical unmet need for achieving a functional cure for chronic hepatitis B.

This guide focuses on this compound, a first-in-class inhibitor of HBV cccDNA formation. It provides a detailed account of its discovery through a cell-based high-throughput screen and its subsequent characterization, which has elucidated its unique mechanism of action.

Discovery of this compound

This compound was identified from a screening of an in-house library of 85,000 drug-like small molecules.[1] The primary screen utilized an innovative cell-based assay designed to specifically measure the levels of HBV cccDNA.

High-Throughput Screening Workflow

The screening process was designed to identify compounds that could inhibit the formation or promote the degradation of cccDNA. A specialized cell line, HepDE19, which supports tetracycline-inducible HBV replication, was used. In this system, the secretion of Hepatitis B e-antigen (HBeAg) is dependent on the presence of cccDNA, providing a convenient and scalable surrogate marker for high-throughput screening.[1]

G cluster_screening High-Throughput Screening Workflow compound_library 85,000 Compound Library primary_screen Primary Screen: HepDE19 cells HBeAg ELISA compound_library->primary_screen hit_identification Initial Hits primary_screen->hit_identification dose_response Dose-Response & Cytotoxicity Assays hit_identification->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_assays Secondary Assays: cccDNA Southern Blot confirmed_hits->secondary_assays lead_compound Lead Compound: This compound secondary_assays->lead_compound

Figure 1: High-throughput screening workflow for the discovery of cccDNA inhibitors.

Mechanism of Action of this compound

Subsequent mechanistic studies revealed that this compound does not directly inhibit HBV DNA replication or the activity of the viral polymerase.[1] Instead, it acts at a crucial step in the viral life cycle: the conversion of relaxed circular DNA (rcDNA) into cccDNA.

The HBV rcDNA to cccDNA Conversion Pathway

The conversion of the rcDNA genome, which is delivered to the nucleus upon infection, into the transcriptionally active cccDNA is a multi-step process that involves several host DNA repair enzymes. This process includes the removal of the viral polymerase covalently attached to the 5' end of the minus-strand DNA, removal of the RNA primer from the 5' end of the plus-strand DNA, completion of the plus-strand DNA synthesis, and ligation of both DNA strands.[2][3][4] A key intermediate in this pathway is the deproteinized rcDNA (DP-rcDNA).[5]

G cluster_pathway HBV rcDNA to cccDNA Conversion Pathway and Inhibition by this compound rcDNA rcDNA (in nucleocapsid) nuclear_import Nuclear Import rcDNA->nuclear_import uncoating Uncoating nuclear_import->uncoating rcDNA_nuc Nuclear rcDNA (Polymerase-linked) uncoating->rcDNA_nuc deproteination Deproteination (Host factors: TDP2, FEN1) rcDNA_nuc->deproteination DP_rcDNA DP-rcDNA deproteination->DP_rcDNA repair_ligation DNA Repair & Ligation (Host factors) DP_rcDNA->repair_ligation cccDNA cccDNA repair_ligation->cccDNA transcription Transcription cccDNA->transcription viral_RNAs Viral RNAs transcription->viral_RNAs ccc0975 This compound ccc0975->deproteination Inhibits

Figure 2: The proposed mechanism of action of this compound in the HBV life cycle.
Effect of this compound on Viral Intermediates

Treatment of HBV-producing cells with this compound resulted in a dose-dependent reduction of both cccDNA and its precursor, DP-rcDNA.[1] Importantly, the compound did not accelerate the decay of pre-existing cccDNA or DP-rcDNA, indicating that it inhibits the de novo formation of these species rather than promoting their degradation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the characterization of this compound.

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterCell LineValue (µM)Reference
EC50 (HBeAg)HepDE1910[1]
EC50 (cccDNA)HepDE1910[1]
CC50HepDE19>110[1]
Selectivity Index (SI)HepDE19>11[1]

Table 2: Dose-Dependent Reduction of HBV Intermediates by this compound in HepDE19 Cells

This compound (µM)HBeAg Reduction (%)cccDNA Reduction (%)DP-rcDNA Reduction (%)Reference
1~10Not DeterminedNot Determined[1]
3~30~50~50[1]
10~70~80~80[1]
30~90~95~95[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols used in the study of this compound.

Cell Culture and Compound Treatment

HepDE19 cells, a stable, tetracycline-inducible HBV cell line, were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, G418, and tetracycline. To induce HBV replication, tetracycline was removed from the culture medium. Cells were treated with various concentrations of this compound dissolved in DMSO.[1]

HBeAg ELISA

HBeAg levels in the cell culture supernatant were quantified using a commercial ELISA kit following the manufacturer's instructions. This assay served as a high-throughput surrogate for measuring cccDNA levels.[1]

Cell Viability Assay

Cell viability was assessed using a standard MTS assay. This was performed to determine the cytotoxicity of this compound and to calculate the selectivity index.[1]

Hirt DNA Extraction for cccDNA Analysis

This method selectively isolates low molecular weight, protein-free DNA, including cccDNA and DP-rcDNA, from cultured cells.

  • Cell Lysis: Wash cell monolayers with PBS and lyse with a buffer containing SDS and EDTA.[6]

  • Protein Precipitation: Add a high concentration of NaCl to the lysate to precipitate high molecular weight DNA and proteins.[6]

  • Centrifugation: Centrifuge the lysate to pellet the precipitated material.[6]

  • Supernatant Collection: The supernatant, containing the Hirt DNA, is carefully collected.[6]

  • DNA Purification: The collected supernatant is treated with proteinase K and RNase A, followed by phenol-chloroform extraction and ethanol precipitation to purify the DNA.[6]

Southern Blot Analysis of HBV DNA

This technique is the gold standard for the detection and quantification of different forms of HBV DNA.

  • DNA Digestion and Gel Electrophoresis: Hirt-extracted DNA is digested with a restriction enzyme that linearizes the HBV genome but does not cut within the cccDNA. The digested DNA is then separated by size on an agarose gel.[7]

  • DNA Transfer: The DNA is transferred from the gel to a nylon membrane.[7]

  • Hybridization: The membrane is incubated with a radiolabeled HBV-specific DNA probe that hybridizes to the viral DNA.[7]

  • Detection: The radioactive signal is detected by autoradiography, allowing for the visualization and quantification of cccDNA, DP-rcDNA, and other viral DNA species.[7]

Endogenous Polymerase Assay

This assay measures the activity of the HBV polymerase within intact viral capsids.

  • Virus Precipitation: HBV virions are precipitated from the culture medium.[8]

  • Permeabilization: The viral envelope is permeabilized to allow the entry of dNTPs.[8]

  • Polymerase Reaction: The permeabilized virions are incubated with a reaction mixture containing radiolabeled dNTPs.[8]

  • Quantification: The incorporation of the radiolabeled dNTPs into newly synthesized viral DNA is measured to determine polymerase activity.[8]

G cluster_workflow Experimental Workflow for this compound Characterization cell_culture HepDE19 Cell Culture (Tetracycline Removal) compound_treatment Treatment with this compound cell_culture->compound_treatment sample_collection Sample Collection (Supernatant & Cells) compound_treatment->sample_collection hbeag_elisa HBeAg ELISA (Supernatant) sample_collection->hbeag_elisa hirt_extraction Hirt DNA Extraction (Cells) sample_collection->hirt_extraction northern_blot Northern Blot Analysis (Viral RNA) sample_collection->northern_blot core_dna_analysis Core DNA Analysis sample_collection->core_dna_analysis epa Endogenous Polymerase Assay sample_collection->epa data_analysis Data Analysis hbeag_elisa->data_analysis southern_blot Southern Blot Analysis (cccDNA & DP-rcDNA) hirt_extraction->southern_blot southern_blot->data_analysis northern_blot->data_analysis core_dna_analysis->data_analysis epa->data_analysis

Figure 3: Workflow for the in vitro characterization of this compound.

Conclusion

This compound represents a significant advancement in the quest for a functional cure for chronic hepatitis B. Its novel mechanism of action, specifically targeting the formation of the persistent cccDNA reservoir, distinguishes it from currently available therapies. The data presented in this guide demonstrate its potency and selectivity in preclinical models. The detailed experimental protocols provided herein will serve as a valuable resource for researchers aiming to further investigate this compound class and to develop new strategies for the eradication of HBV. Further studies are warranted to explore the clinical potential of cccDNA formation inhibitors like this compound.

References

The Role of CCC-0975 in Blocking Hepatitis B Virus cccDNA Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound CCC-0975 and its role as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. Chronic HBV infection, a major global health issue, is characterized by the persistence of cccDNA in the nucleus of infected hepatocytes, which serves as the transcriptional template for viral replication. The inability of current antiviral therapies to eliminate cccDNA underscores the urgent need for novel therapeutic agents targeting its formation and maintenance. This compound, a disubstituted sulfonamide, has emerged as a promising compound that interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA.

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory effects of this compound on cccDNA formation have been quantified in cell culture models. The following table summarizes the key efficacy data for this compound and a related compound, CCC-0346, as reported by Cai et al. (2012).

CompoundCell LineAssayParameterValueReference
This compound HepDES19cccDNA-dependent HBeAg secretionEC5010 µM
This compound HepDES19Southern Blot for cccDNAEC5010 µM
This compound Primary Duck Hepatocytes (DHBV)Southern Blot for DP-rcDNA/cccDNAEC503 µM
CCC-0346 HepDES19cccDNA-dependent HBeAg secretionEC503 µM
CCC-0346 HepDES19Southern Blot for cccDNAEC503 µM

EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of the measured activity. DHBV (Duck Hepatitis B Virus) is a related hepadnavirus often used as a model for HBV.

Proposed Mechanism of Action of this compound

This compound is believed to inhibit a critical step in the conversion of the viral rcDNA into cccDNA. Mechanistic studies have shown that treatment with this compound leads to a synchronous reduction in the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA). This suggests that this compound does not promote the degradation of existing cccDNA or DP-rcDNA but rather interferes with the formation of DP-rcDNA from rcDNA, a process that is thought to involve the removal of the covalently attached viral polymerase.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound rcDNA_capsid HBV Nucleocapsid (containing rcDNA-Polymerase complex) rcDNA_P rcDNA-Polymerase Complex rcDNA_capsid->rcDNA_P Nuclear Import DP_rcDNA Deproteinated rcDNA (DP-rcDNA) rcDNA_P->DP_rcDNA Deproteination (Removal of Polymerase) cccDNA cccDNA DP_rcDNA->cccDNA DNA Repair & Ligation viral_transcription Viral Transcription cccDNA->viral_transcription Template for inhibitor This compound inhibitor->rcDNA_P Blocks Conversion

Caption: Proposed mechanism of this compound in blocking cccDNA formation.

Experimental Protocols

The evaluation of this compound's activity relies on robust methods for the quantification of cccDNA. The following is a generalized protocol based on the methodologies described in the cited literature for assessing cccDNA levels in cell culture.

Cell Culture and Compound Treatment
  • Cell Line: HepDES19 cells, a human hepatoblastoma cell line containing an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter, are a suitable model. Upon withdrawal of tetracycline, HBV replication is induced, leading to cccDNA formation.

  • Culture Conditions: Maintain HepDES19 cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418. To induce HBV replication and cccDNA formation, withdraw tetracycline from the culture medium.

  • Compound Treatment: Simultaneously with tetracycline withdrawal, treat the cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) dissolved in DMSO. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period sufficient for cccDNA accumulation, typically 7-10 days.

Isolation of cccDNA
  • Hirt Extraction: This method selectively isolates low-molecular-weight, protein-free DNA, including cccDNA and DP-rcDNA, while removing high-molecular-weight chromosomal DNA and protein-bound DNA like the rcDNA-polymerase complex.

    • Lyse the cells with a solution containing SDS and EDTA.

    • Add a high concentration of salt (e.g., NaCl) to precipitate chromosomal DNA and proteins.

    • Centrifuge to pellet the precipitate and collect the supernatant containing the low-molecular-weight DNA.

    • Precipitate the DNA from the supernatant using ethanol or isopropanol.

Removal of Contaminating Viral DNA
  • Exonuclease Digestion: To specifically quantify cccDNA, it is crucial to remove other forms of HBV DNA (rcDNA, dslDNA).

    • Resuspend the Hirt-extracted DNA in a suitable buffer.

    • Treat the DNA with an ATP-dependent DNase, such as Plasmid-Safe ATP-dependent DNase, or a combination of exonucleases (e.g., T5 exonuclease or exonuclease I and III). These enzymes digest linear and relaxed circular DNA but not covalently closed circular DNA.

    • Inactivate the exonuclease according to the manufacturer's instructions (e.g., by heat inactivation).

Quantification of cccDNA
  • Southern Blot Analysis:

    • Separate the exonuclease-treated DNA by agarose gel electrophoresis.

    • Transfer the DNA to a nylon membrane.

    • Hybridize the membrane with a radiolabeled HBV-specific DNA probe.

    • Detect the cccDNA band using autoradiography and quantify the signal using densitometry.

  • Quantitative PCR (qPCR):

    • Design primers that specifically amplify a region of the HBV genome.

    • Perform qPCR on the exonuclease-treated DNA to quantify the amount of cccDNA.

    • Use a standard curve generated from a plasmid containing the HBV genome to determine the absolute copy number of cccDNA.

    • Normalize the cccDNA copy number to the cell number, which can be determined by quantifying a single-copy host gene (e.g., β-globin) from a parallel DNA extraction without exonuclease treatment.

G cluster_quantification Quantification start Start: HepDES19 Cell Culture induce Induce HBV Replication (Tetracycline Withdrawal) start->induce treat Treat with this compound (Varying Concentrations) induce->treat incubate Incubate for 7-10 days treat->incubate harvest Harvest Cells incubate->harvest hirt Hirt Extraction of Low Molecular Weight DNA harvest->hirt exo Exonuclease Digestion (e.g., Plasmid-Safe DNase) hirt->exo southern Southern Blot Analysis exo->southern qpcr qPCR exo->qpcr data_analysis Data Analysis: Determine EC50 southern->data_analysis qpcr->data_analysis

Caption: Experimental workflow for evaluating this compound's effect on cccDNA.

Preliminary Efficacy of CCC-0975: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the preliminary efficacy of CCC-0975, a novel inhibitor of Hepatitis B Virus (HBV) replication. This compound, a disubstituted sulfonamide, has demonstrated promising preclinical activity by specifically targeting the formation of covalently closed circular DNA (cccDNA), the persistent viral reservoir in infected hepatocytes. This guide synthesizes the available quantitative data, details the experimental methodologies employed in its evaluation, and illustrates its proposed mechanism of action through a detailed signaling pathway diagram. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for chronic hepatitis B.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current antiviral therapies primarily suppressing viral replication without eradicating the virus. The persistence of HBV is largely attributed to the stable episomal cccDNA minichromosome within the nucleus of infected liver cells.[1] This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination a key objective for a functional cure.[1] this compound has emerged as a promising small molecule inhibitor that specifically interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step in the HBV life cycle.[2][3] This guide summarizes the initial findings on the efficacy and mechanism of action of this compound.

Quantitative Efficacy Data

The antiviral activity of this compound has been evaluated in various in vitro systems. The following tables summarize the key quantitative data from these preliminary studies.

Table 1: In Vitro Efficacy of this compound Against HBV and Related Hepadnaviruses

Cell Line/SystemVirusEndpointEC₅₀ (µM)Reference
HepDES19HBVcccDNA reduction10[2]
Primary Duck HepatocytesDHBVDP-rcDNA/cccDNA biosynthesis3[2]

Table 2: Observed Effects of this compound on HBV Replication Intermediates

TreatmentCell LineEffectObservationReference
This compoundHepDES19Dose-dependent reduction of cccDNA and DP-rcDNAProportional reduction of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), was observed with increasing concentrations of this compound.[2][2]
This compoundHepDES19No direct inhibition of HBV DNA replicationDid not directly inhibit viral polymerase activity in an in vitro endogenous polymerase assay.[2][2]
This compoundHepDES19No promotion of intracellular decay of DP-rcDNA and cccDNASuggests interference with the formation of cccDNA rather than promoting its degradation.[2][2]

Experimental Protocols

The following sections detail the key experimental methodologies used to assess the efficacy of this compound.

Cell Culture and Compound Treatment
  • Cell Line: The HepDES19 cell line, a human hepatoma cell line with tetracycline-inducible HBV expression, is a common model for studying cccDNA formation.

  • Culture Conditions: Cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Induction of HBV Replication: HBV pgRNA transcription and subsequent DNA replication are induced by the withdrawal of tetracycline from the culture medium.

  • Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the culture medium at various concentrations. The medium is typically changed every other day with fresh compound supplementation.

Analysis of HBV DNA Intermediates by Southern Blotting

Southern blotting is the gold standard for the specific detection and quantification of different forms of HBV DNA.

  • Hirt DNA Extraction: This method is used to selectively extract low molecular weight DNA, including cccDNA and DP-rcDNA, from cultured cells.

    • Lyse cells with a lysis buffer containing SDS.

    • Precipitate high molecular weight genomic DNA by adding a high concentration of salt (e.g., NaCl) and incubating at 4°C overnight.

    • Centrifuge to pellet the genomic DNA and proteins. The supernatant contains the Hirt DNA.

    • Purify the Hirt DNA from the supernatant by phenol-chloroform extraction and ethanol precipitation.

  • Agarose Gel Electrophoresis: The extracted Hirt DNA is resolved on an agarose gel, which separates the different DNA forms based on their conformation (cccDNA, DP-rcDNA, and single-stranded DNA).

  • Southern Blotting and Hybridization:

    • Transfer the separated DNA from the agarose gel to a nylon membrane.

    • Hybridize the membrane with a radiolabeled HBV-specific DNA probe.

    • Detect the radioactive signal using autoradiography or a phosphorimager to visualize and quantify the different HBV DNA species.

In Vitro Endogenous Polymerase Assay

This assay is used to determine if a compound directly inhibits the activity of the HBV polymerase.

  • Isolation of Viral Cores: Isolate HBV core particles (nucleocapsids) containing the viral polymerase and rcDNA template from HBV-producing cell lines or patient serum.

  • Endogenous Polymerase Reaction:

    • Incubate the isolated core particles in a reaction mixture containing deoxyribonucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-³²P]dCTP).

    • The endogenous viral polymerase will utilize the rcDNA as a template and incorporate the dNTPs, including the radiolabeled one, into the newly synthesized DNA strand.

    • Incubate the reaction in the presence of varying concentrations of the test compound (e.g., this compound) or a known polymerase inhibitor as a positive control.

  • Quantification of Polymerase Activity:

    • After the reaction, precipitate the DNA and measure the incorporated radioactivity using a scintillation counter.

    • A decrease in radioactivity in the presence of the compound indicates inhibition of the polymerase activity.

Signaling Pathway and Mechanism of Action

The conversion of rcDNA to cccDNA is a multi-step process that involves several host DNA repair enzymes. This compound is proposed to inhibit this pathway, likely at the stage of rcDNA deproteination.

HBV_cccDNA_Formation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor HBV_Virion HBV Virion (rcDNA) Nucleocapsid Nucleocapsid (rcDNA-Polymerase) HBV_Virion->Nucleocapsid Entry & Uncoating rcDNA_P rcDNA-Polymerase Complex Nucleocapsid->rcDNA_P Nuclear Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA_P->DP_rcDNA Deproteination (Host Factors: TDP2, FEN1, etc.) cccDNA cccDNA DP_rcDNA->cccDNA Repair & Ligation (Host Factors: POLK, TOPs, Ligases, etc.) Viral_Transcription Viral mRNA pgRNA cccDNA->Viral_Transcription Transcription CCC_0975 This compound CCC_0975->rcDNA_P Inhibition of Deproteination Progeny_Virions Progeny Virions Viral_Transcription->Progeny_Virions Translation & Assembly

Proposed mechanism of this compound in the HBV life cycle.

The diagram above illustrates the key steps in the formation of HBV cccDNA and the proposed point of intervention for this compound. After the HBV nucleocapsid enters the nucleus, the rcDNA-polymerase complex is released. A series of host factors, including tyrosyl-DNA phosphodiesterase 2 (TDP2) and flap endonuclease 1 (FEN1), are involved in the removal of the covalently attached polymerase from the 5' end of the minus strand, a process known as deproteination, resulting in the formation of DP-rcDNA.[4][5] Subsequently, other host DNA repair enzymes, such as DNA polymerase kappa (POLK), topoisomerases (TOPs), and DNA ligases, repair and ligate the rcDNA to form the mature cccDNA.[5][6] this compound is believed to interfere with the conversion of the rcDNA-polymerase complex to DP-rcDNA, thereby inhibiting the formation of cccDNA.[1] The exact molecular target of this compound within this process is yet to be fully elucidated.

Conclusion and Future Directions

The preliminary data on this compound demonstrate its potential as a specific inhibitor of HBV cccDNA formation. Its unique mechanism of action, targeting a critical step in the viral life cycle that is not addressed by current therapies, makes it a valuable candidate for further investigation. Future studies should focus on:

  • Detailed Dose-Response Studies: Quantifying the reduction of cccDNA and DP-rcDNA at a wider range of this compound concentrations to establish a more precise dose-response relationship.

  • Target Identification: Elucidating the specific host or viral factor that this compound interacts with to inhibit rcDNA deproteination.

  • In Vivo Efficacy: Evaluating the efficacy and safety of this compound in relevant animal models of chronic HBV infection, such as humanized liver mouse models, to assess its therapeutic potential in a physiological context.[7]

  • Combination Therapy: Investigating the synergistic or additive effects of this compound in combination with existing HBV therapies, such as nucleos(t)ide analogs, to potentially achieve a functional cure.

The development of cccDNA-targeting agents like this compound represents a significant step forward in the quest for a cure for chronic hepatitis B. Further research into its efficacy and mechanism of action is crucial for its translation into a clinical setting.

References

The Disubstituted Sulfonamide CCC-0975: A Targeted Approach to Inhibit Hepatitis B Virus rcDNA to cccDNA Conversion

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The persistence of Hepatitis B Virus (HBV) infection, a global health challenge affecting millions, is intrinsically linked to the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its formation a critical step in the HBV life cycle and a prime target for antiviral therapies. This technical guide delves into the mechanism of action of CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of the conversion of relaxed circular DNA (rcDNA) to cccDNA.

Mechanism of Action of this compound

This compound acts at a crucial stage in the HBV replication cycle, downstream of viral DNA synthesis. Unlike nucleos(t)ide analogs that inhibit the reverse transcriptase activity of the viral polymerase, this compound does not affect the production of rcDNA. Instead, it interferes with the conversion of this rcDNA into the stable cccDNA form within the hepatocyte nucleus.[1] Mechanistic studies have revealed that treatment with this compound leads to a synchronous reduction in the levels of both cccDNA and its immediate precursor, deproteinized rcDNA (DP-rcDNA), without accelerating their degradation.[1][2] This suggests that this compound blocks a step in the pathway that converts rcDNA to cccDNA, with the likely point of inhibition being the deproteination of rcDNA or subsequent repair and ligation steps.[3]

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory effects of this compound on HBV have been quantified in various cell-based assays. The following tables summarize the key quantitative data from studies on this compound and a structurally related compound, CCC-0346.

CompoundEC50 (µM) [Inhibition of HBeAg Production]CC50 (µM) [HepDE19 Cell Viability]
This compound 10[2]>50
CCC-0346 3[2]25

Table 1: 50% Effective Concentration (EC50) and 50% Cytotoxic Concentration (CC50) of this compound and CCC-0346 in HepDE19 cells after 7 days of treatment.

Compound Concentration (µM)Relative HBeAg Level (%)
This compound
0100
1.25~90
2.5~80
5~60
10~50
20~40
40~30
CCC-0346
0100
0.3125~85
0.625~70
1.25~60
2.5~50
5~40
10~30

Table 2: Dose-dependent inhibition of HBV e antigen (HBeAg) production by this compound and CCC-0346 in HepDE19 cells. Data are approximated from graphical representations in Cai et al., 2012.[2]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell-Based cccDNA Assay Using HBeAg as a Surrogate Marker

This assay was employed for the high-throughput screening that led to the discovery of this compound.[1]

  • Cell Seeding: HepDE19 cells, which support tetracycline-inducible HBV replication, are cultured in the presence of tetracycline. The cells are then trypsinized and seeded into 96-well plates at a density of 5.0 × 10^4 cells/well in tetracycline-free medium to induce HBV replication and cccDNA formation.

  • Compound Treatment: Immediately after seeding, the cells are treated with various concentrations of the test compounds (e.g., this compound).

  • Incubation: The plates are incubated for 7 days to allow for cccDNA accumulation and subsequent HBeAg expression and secretion.

  • HBeAg Quantification: After the incubation period, the cell culture supernatant is collected, and the level of secreted HBeAg is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The HBeAg levels in compound-treated wells are compared to those in untreated control wells to determine the percentage of inhibition.

Southern Blot Analysis of HBV DNA Intermediates

This method is used to directly visualize and quantify the intracellular levels of HBV cccDNA and other replicative intermediates.

  • DNA Extraction (Hirt Extraction): Confluent HepDE19 cells treated with or without this compound are lysed, and the protein-free extrachromosomal DNA is selectively extracted using the Hirt method.

  • DNA Digestion and Heat Denaturation: The extracted DNA is subjected to specific treatments to differentiate between DNA forms. A portion of the DNA is heat-denatured at 85°C for 5 minutes to denature linear and relaxed circular DNA, leaving the supercoiled cccDNA intact. Another portion is digested with a restriction enzyme (e.g., EcoRI) that linearizes the cccDNA.

  • Agarose Gel Electrophoresis: The treated and untreated DNA samples are separated by size on an agarose gel.

  • Southern Blotting: The DNA from the gel is transferred to a nylon membrane.

  • Hybridization and Detection: The membrane is hybridized with a radiolabeled HBV-specific DNA probe. The signals are then detected by autoradiography, allowing for the visualization and quantification of cccDNA, DP-rcDNA, and single-stranded DNA (ssDNA).

In Vitro Endogenous Polymerase Assay

This assay assesses the direct effect of compounds on the HBV polymerase activity.

  • Virion Purification: HBV virions are purified from the culture supernatant of HepDE19 cells.

  • Polymerase Reaction: The purified virions are incubated in a reaction mixture containing [α-32P]dCTP and the test compound (e.g., this compound) at various concentrations. A known chain terminator like ddGTP is used as a positive control.

  • Quantification of DNA Synthesis: The incorporation of the radiolabeled dCTP into newly synthesized viral DNA is measured using a liquid scintillation counter.

  • Data Analysis: The polymerase activity in the presence of the compound is expressed as a percentage of the activity in the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

HBV_rcDNA_to_cccDNA_conversion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virion_Entry HBV Virion Entry Nucleocapsid Nucleocapsid (contains rcDNA-Pol complex) Virion_Entry->Nucleocapsid rcDNA_Pol_complex rcDNA-Polymerase Complex Nucleocapsid->rcDNA_Pol_complex Nuclear Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA_Pol_complex->DP_rcDNA Deproteination cccDNA cccDNA DP_rcDNA->cccDNA DNA Repair & Ligation Transcription Viral RNA Transcription cccDNA->Transcription Inhibition This compound Inhibition Inhibition->DP_rcDNA

Caption: HBV rcDNA to cccDNA Conversion Pathway and the Site of this compound Inhibition.

cccDNA_Screening_Workflow Start Start Seed_Cells Seed HepDE19 cells in 96-well plates (tetracycline-free medium) Start->Seed_Cells Add_Compound Add this compound or control compounds Seed_Cells->Add_Compound Incubate Incubate for 7 days Add_Compound->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant ELISA Perform HBeAg ELISA Collect_Supernatant->ELISA Analyze_Data Analyze HBeAg levels to determine % inhibition ELISA->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the Cell-Based cccDNA Screening Assay.

References

The Impact of CCC-0975 on the Hepatitis B Virus Replication Cycle: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the antiviral mechanism of CCC-0975, a disubstituted sulfonamide compound, and its specific effects on the replication cycle of the Hepatitis B Virus (HBV). A critical step in the establishment of persistent HBV infection is the formation of covalently closed circular DNA (cccDNA) from relaxed circular DNA (rcDNA) in the nucleus of infected hepatocytes. This compound has been identified as a specific inhibitor of this crucial conversion process, presenting a promising avenue for novel anti-HBV therapeutics. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols from key studies, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Analysis of this compound's Antiviral Activity

The antiviral potency and cytotoxicity of this compound have been evaluated in HBV-replicating cell lines. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its efficacy and safety profile.[1]

Parameter Cell Line Value Reference
EC50 (HBeAg) HepDE1910 µM[1]
EC50 (cccDNA) HepDES1910 µM[1][2]
CC50 HepDE19>110 µM[1]
Selectivity Index (SI) HepDE19>11[1]

Table 1: Potency and Cytotoxicity of this compound. EC50 (50% effective concentration) is the concentration of the compound that inhibits the viral marker by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is the ratio of CC50 to EC50.

Compound Concentration Cell Line Relative cccDNA Level (%) Relative DP-rcDNA Level (%) Reference
0 µM (Control)HepDES19100100[1]
1 µMHepDES198590[1]
3 µMHepDES196065[1]
10 µMHepDES193035[1]
30 µMHepDES191015[1]

Table 2: Dose-Dependent Effect of this compound on HBV cccDNA and DP-rcDNA Levels. The relative levels of cccDNA and deproteinized relaxed circular DNA (DP-rcDNA) were quantified by Southern blot analysis after 12 days of treatment.[1]

Core Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Lines and Culture Conditions
  • Cell Lines:

    • HepDE19 Cells: A human hepatoblastoma cell line (HepG2) that supports tetracycline-inducible expression of the HBV pregenomic RNA (pgRNA) from an integrated HBV transgene. These cells are used for initial screening based on Hepatitis B e-antigen (HBeAg) secretion, which is dependent on cccDNA formation.[1]

    • HepDES19 Cells: A derivative of HepDE19 cells that exhibits a higher level of cccDNA production, making it suitable for the direct analysis of cccDNA and its precursors.[1]

  • Culture Medium: Dulbecco's modified Eagle medium-F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, 100 µg/ml streptomycin, 100 µg/ml G418, and 0.5 µg/ml tetracycline (to suppress HBV expression during cell maintenance).[1]

  • HBV Replication Induction: To induce HBV replication and cccDNA formation, cells are cultured in a tetracycline-free medium.[1]

Antiviral Compound Screening Assay (HBeAg ELISA)

This assay is used for the high-throughput screening of compounds that inhibit cccDNA formation by measuring the surrogate marker, HBeAg.

  • Procedure:

    • Seed HepDE19 cells in 96-well plates in a tetracycline-free medium to induce HBV replication.

    • Immediately add the test compounds (e.g., this compound) at various concentrations to the wells.

    • Incubate the plates for 7 days, with a medium change containing fresh compound on day 4.

    • After incubation, collect the cell culture supernatant.

    • Quantify the level of secreted HBeAg in the supernatant using a commercial HBeAg enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of HBeAg inhibition against the compound concentration.[1]

Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

  • Procedure:

    • Seed HepDE19 cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 7 days.

    • Assess cell viability using a colorimetric assay, such as the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).

    • Measure the absorbance at 490 nm, which is proportional to the number of viable cells.

    • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.[1]

Analysis of HBV DNA by Southern Blotting

This "gold standard" technique is used to detect and quantify different forms of HBV DNA, including cccDNA and DP-rcDNA.

  • Hirt DNA Extraction:

    • Lyse the cultured cells with a solution containing SDS and EDTA.

    • Precipitate high-molecular-weight chromosomal DNA and proteins by adding a high concentration of NaCl and incubating overnight at 4°C.

    • Centrifuge to pellet the precipitate, leaving the smaller episomal DNA (including cccDNA and DP-rcDNA) in the supernatant.

    • Recover the Hirt DNA from the supernatant by ethanol precipitation.[1]

  • Southern Blot Procedure:

    • Separate the extracted Hirt DNA on a 1.2% agarose gel.

    • Transfer the DNA from the gel to a nylon membrane.

    • Hybridize the membrane with a 32P-labeled full-length HBV DNA probe.

    • Wash the membrane to remove the unbound probe.

    • Detect the radioactive signal using a phosphorimager.

    • Quantify the band intensities corresponding to cccDNA and DP-rcDNA. To confirm the identity of the cccDNA band, a duplicate sample can be heat-denatured before loading, which will denature rcDNA but not cccDNA.[1]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes related to the action of this compound.

HBV_Replication_Cycle cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA_capsid rcDNA-containing Nucleocapsid DP_rcDNA_cytoplasm DP-rcDNA rcDNA_capsid->DP_rcDNA_cytoplasm Deproteination DP_rcDNA_nucleus DP-rcDNA DP_rcDNA_cytoplasm->DP_rcDNA_nucleus Nuclear Import cccDNA cccDNA DP_rcDNA_nucleus->cccDNA Ligation & Repair pgRNA pgRNA cccDNA->pgRNA Transcription new_capsid New Nucleocapsid (with pgRNA) pgRNA->new_capsid Encapsidation new_capsid->rcDNA_capsid Reverse Transcription (in cytoplasm) CCC_0975 This compound CCC_0975->rcDNA_capsid Inhibits conversion to DP-rcDNA

Caption: Mechanism of this compound action on the HBV replication cycle.

Experimental_Workflow cluster_assays Assays cluster_results Data Analysis start Start: HepDE19/HepDES19 Cell Culture induce_rep Induce HBV Replication (Tetracycline Removal) start->induce_rep treat_compound Treat with this compound (Dose-Response) induce_rep->treat_compound incubate Incubate for 7-12 Days treat_compound->incubate hbeag_elisa HBeAg ELISA (Supernatant) incubate->hbeag_elisa cytotoxicity Cytotoxicity Assay (MTS) incubate->cytotoxicity southern_blot Southern Blot (Hirt DNA Extraction) incubate->southern_blot ec50 Determine EC50 hbeag_elisa->ec50 cc50 Determine CC50 cytotoxicity->cc50 dna_quant Quantify cccDNA & DP-rcDNA southern_blot->dna_quant Signaling_Pathway rcDNA Relaxed Circular DNA (rcDNA) (Polymerase-linked) deproteination Deproteination (Removal of Polymerase) rcDNA->deproteination dp_rcdna Deproteinized rcDNA (DP-rcDNA) deproteination->dp_rcdna repair Host DNA Repair Machinery (Ligation, Gap Filling) dp_rcdna->repair cccdna Covalently Closed Circular DNA (cccDNA) repair->cccdna inhibitor This compound inhibitor->deproteination Blocks

References

An In-depth Technical Guide to the Core Properties of CCC-0975

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCC-0975 is a novel disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1] As the stable nuclear reservoir of HBV, cccDNA is the primary reason for the persistence of chronic HBV infection and the rebound of viral load after cessation of antiviral therapy.[1] this compound presents a promising therapeutic strategy by targeting a key step in the HBV life cycle that is not addressed by current nucleos(t)ide analogue therapies. This document provides a comprehensive overview of the fundamental properties of this compound, including its mechanism of action, quantitative data on its antiviral activity and cytotoxicity, and detailed experimental protocols for its evaluation.

Core Properties of this compound

Chemical and Physical Properties
PropertyValueReference
Chemical Name 2-[benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-pyridin-4-ylmethyl-acetamide[1]
Molecular Formula C21H17Cl F3N3O3S[2]
Molecular Weight 483.89 g/mol [2]
Appearance SolidN/A
Solubility Soluble in DMSO[2]
Antiviral Activity and Cytotoxicity

This compound exhibits potent and specific anti-HBV activity by inhibiting the formation of cccDNA. The following table summarizes the key quantitative data related to its efficacy and safety profile in cell culture models.

ParameterCell LineValueReference
EC50 (50% Effective Concentration) HepDE1910 µM[1]
CC50 (50% Cytotoxic Concentration) HepDE19>100 µM[1]
Selectivity Index (SI = CC50/EC50) HepDE19>10Calculated

Mechanism of Action

This compound specifically interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[2] This leads to a synchronous reduction in the intracellular levels of both cccDNA and its direct precursor, deproteinized rcDNA (DP-rcDNA).[1] Importantly, this compound does not directly inhibit HBV DNA replication or the activity of the viral polymerase.[1] This targeted mechanism of action makes it a valuable tool for studying cccDNA biology and a promising candidate for combination therapy.

Signaling Pathway of HBV cccDNA Formation and Inhibition by this compound

The formation of cccDNA from rcDNA is a multi-step process involving several host cellular factors. This compound is believed to act on one or more of these steps, preventing the successful conversion.

HBV_cccDNA_Formation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV Virion HBV Virion Nucleocapsid Nucleocapsid HBV Virion->Nucleocapsid Entry & Uncoating rcDNA_complex rcDNA-Polymerase Complex Nucleocapsid->rcDNA_complex Reverse Transcription DP-rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA_complex->DP-rcDNA Nuclear Import & Deproteinization cccDNA cccDNA DP-rcDNA->cccDNA DNA Repair & Ligation Transcription Transcription cccDNA->Transcription Viral RNA Transcription This compound This compound This compound->DP-rcDNA Inhibits Conversion

Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Hirt DNA Extraction for cccDNA Analysis

This protocol is designed to selectively extract low-molecular-weight, protein-free DNA, including cccDNA and DP-rcDNA, from cultured cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.6% SDS)

  • 5 M NaCl

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 100% Ethanol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Procedure:

  • Wash cell monolayers twice with ice-cold PBS.

  • Lyse the cells by adding 1 mL of lysis buffer per 10 cm dish and incubate at room temperature for 20 minutes.

  • Transfer the viscous lysate to a microcentrifuge tube.

  • Add 250 µL of 5 M NaCl, mix gently by inverting the tube, and incubate on ice overnight.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the high-molecular-weight genomic DNA and proteins.

  • Carefully transfer the supernatant containing the Hirt DNA to a new tube.

  • Perform a phenol:chloroform:isoamyl alcohol extraction to remove remaining proteins.

  • Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and incubate at -20°C for at least 2 hours.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the Hirt DNA.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA pellet in TE buffer.

Southern Blot Analysis of cccDNA

This method is used to detect and quantify cccDNA and DP-rcDNA from Hirt DNA extracts.

Procedure:

  • Digest the Hirt DNA with a restriction enzyme that linearizes the HBV genome but does not cut within the cccDNA-specific region (e.g., EcoRI for certain HBV genotypes). This step is crucial to distinguish cccDNA from other viral DNA forms.

  • Separate the DNA fragments by electrophoresis on a 1.2% agarose gel.

  • Transfer the DNA from the gel to a nylon membrane.

  • Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe overnight at 65°C.

  • Wash the membrane to remove unbound probe.

  • Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager. The band corresponding to the linearized full-length HBV genome represents cccDNA, while the faster-migrating band corresponds to DP-rcDNA.

Endogenous Polymerase Reaction (EPR) Assay

This assay measures the activity of the HBV polymerase within intact viral capsids.

Materials:

  • HBV virions purified from cell culture supernatant.

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 75 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

  • dNTP mix (dATP, dGTP, dTTP).

  • [α-³²P]dCTP.

Procedure:

  • Incubate purified HBV virions with the reaction buffer containing the dNTP mix and [α-³²P]dCTP.

  • Add this compound at various concentrations to the reaction mixture.

  • Incubate the reaction at 37°C for 2-4 hours to allow for DNA synthesis.

  • Stop the reaction and precipitate the DNA.

  • Quantify the incorporation of ³²P into the newly synthesized DNA using a scintillation counter.

Experimental and Logical Workflows

Workflow for Evaluating this compound Antiviral Activity

Antiviral_Workflow Cell_Culture Culture HepG2-derived cells (e.g., HepDE19) Compound_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Compound_Treatment Hirt_Extraction Perform Hirt DNA Extraction Compound_Treatment->Hirt_Extraction EPR_Assay Conduct Endogenous Polymerase Assay Compound_Treatment->EPR_Assay Cytotoxicity_Assay Perform Cell Viability Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Southern_Blot Analyze cccDNA and DP-rcDNA by Southern Blot Hirt_Extraction->Southern_Blot Data_Analysis Determine EC50, CC50, and Selectivity Index Southern_Blot->Data_Analysis EPR_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a specific and potent inhibitor of HBV cccDNA formation, representing a novel class of anti-HBV compounds. Its targeted mechanism of action, favorable selectivity index, and well-defined experimental evaluation methods make it a valuable tool for basic research and a promising lead for the development of new therapies for chronic hepatitis B. Further studies are warranted to elucidate its precise molecular target within the cccDNA formation pathway and to evaluate its efficacy in in vivo models.

References

Methodological & Application

Application Notes and Protocols for CCC-0975 in In Vitro HBV Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes being a major obstacle to a curative therapy.[1][2][3][4][5] CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[6][7][8] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro HBV infection models, designed to assist researchers in virology and drug development.

Mechanism of Action: this compound specifically inhibits the conversion of relaxed circular DNA (rcDNA) to cccDNA.[6][7][9] It is believed to act by blocking the deproteination of rcDNA, a critical step in the cccDNA formation pathway.[1][2] Importantly, this compound does not inhibit HBV DNA polymerase activity directly, nor does it promote the degradation of pre-existing cccDNA.[6][10] This targeted action makes it a valuable tool for studying the mechanisms of cccDNA formation and for the development of novel anti-HBV therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in relevant in vitro models.

ParameterCell LineValueReference
EC₅₀ (cccDNA reduction) HepDES1910 µM[6][10]
EC₅₀ (DHBV DP-rcDNA/cccDNA inhibition) Primary Duck Hepatocytes3 µM[6]

EC₅₀ (50% effective concentration) represents the concentration of this compound required to inhibit the respective viral marker by 50%.

ParameterCell LineValueAssayReference
CC₅₀ HepG2-derived cell lines16–100 μMMTS assay[11]

CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that results in a 50% reduction in cell viability.

Signaling and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

HBV_cccDNA_Formation_and_CCC0975_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV_Virion HBV Virion Uncoating Uncoating HBV_Virion->Uncoating rcDNA_Capsid rcDNA-containing Capsid Uncoating->rcDNA_Capsid Nuclear_Import Nuclear Import rcDNA_Capsid->Nuclear_Import rcDNA rcDNA-Polymerase Complex Nuclear_Import->rcDNA Deproteination Deproteination rcDNA->Deproteination DP_rcDNA Deproteinated rcDNA (DP-rcDNA) Deproteination->DP_rcDNA Repair_Ligation DNA Repair & Ligation DP_rcDNA->Repair_Ligation cccDNA cccDNA Repair_Ligation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA & mRNAs Transcription->pgRNA pgRNA->rcDNA_Capsid Reverse Transcription & Encapsidation CCC0975 This compound CCC0975->Deproteination Inhibits

Caption: HBV rcDNA to cccDNA conversion pathway and the inhibitory action of this compound.

Experimental_Workflow_CCC0975 cluster_setup Experiment Setup cluster_infection Infection & Treatment cluster_analysis Analysis Seed_Cells 1. Seed HepG2-NTCP cells in collagen-coated plates Differentiate_Cells 2. Differentiate cells (e.g., with DMSO) Seed_Cells->Differentiate_Cells Pre_treat 3. Pre-treat with this compound (optional, 2h) Differentiate_Cells->Pre_treat Infect_Cells 4. Infect with HBV inoculum in the presence of PEG-8000 and this compound Pre_treat->Infect_Cells Wash_Incubate 5. Wash cells and incubate with fresh medium containing This compound Infect_Cells->Wash_Incubate Harvest 6. Harvest supernatant and cells at desired time points Wash_Incubate->Harvest Supernatant_Analysis 7a. Analyze Supernatant: - HBsAg/HBeAg (ELISA) - HBV DNA (qPCR) Harvest->Supernatant_Analysis Cell_Analysis 7b. Analyze Cells: - cccDNA (Southern Blot) - HBV RNA (RT-qPCR) - Cytotoxicity (MTS/MTT) Harvest->Cell_Analysis

Caption: General experimental workflow for evaluating this compound in an in vitro HBV infection model.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro HBV Infection of HepG2-NTCP Cells and this compound Treatment

This protocol describes the infection of HepG2 cells stably expressing the HBV entry receptor, sodium taurocholate cotransporting polypeptide (NTCP), and subsequent treatment with this compound.

Materials:

  • HepG2-NTCP cells

  • Collagen-coated cell culture plates (e.g., 24-well or 96-well)

  • DMEM supplemented with 10% FBS, 0.1 mM NEAA

  • Differentiation medium: DMEM with 3% FBS, 0.1 mM NEAA, and 2% DMSO

  • HBV inoculum (cell culture-derived or from patient serum)

  • Inoculum medium: DMEM with 3% FBS, 0.1 mM NEAA, 2% DMSO, and 4% PEG-8000

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HepG2-NTCP cells in collagen-coated plates at a density that allows them to reach confluency the next day.[12]

  • Cell Differentiation: The following day, replace the medium with differentiation medium and incubate for 24 hours.[12]

  • Compound Pre-treatment (Optional): Two hours prior to infection, replace the medium with fresh differentiation medium containing the desired concentrations of this compound or vehicle control (DMSO).

  • HBV Infection: Prepare the HBV inoculum in the inoculum medium. For compound treatment groups, add the corresponding concentrations of this compound to the inoculum. Remove the medium from the cells and add the HBV inoculum.[12][13]

  • Spinoculation (Optional but Recommended): Centrifuge the plates at 1,000 x g for 1 hour at 37°C to enhance infection efficiency.[12]

  • Incubation: Incubate the cells with the virus inoculum for 24 hours at 37°C.[12]

  • Washing and Maintenance: After 24 hours, carefully aspirate the inoculum, and wash the cells five times with PBS to remove unbound virus.[12] Add fresh differentiation medium containing the appropriate concentrations of this compound or vehicle control.

  • Harvesting: At desired time points post-infection (e.g., day 3, 5, 7), harvest the cell culture supernatant and cell lysates for downstream analysis. Supernatants should be stored at -80°C.

Protocol 2: Cytotoxicity Assay

This protocol is to determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Materials:

  • HepG2-NTCP cells

  • 96-well cell culture plates

  • Cell culture medium

  • This compound stock solution

  • MTS or MTT reagent (e.g., Cell Counting Kit-8)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2-NTCP cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[10]

  • Compound Addition: The next day, add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 7 days).[10]

  • MTS/MTT Assay: Add 10 µL of the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[14]

  • Absorbance Measurement: Measure the absorbance at 450 nm (for WST-8 based assays) or 570 nm (for MTT) using a microplate reader.[14]

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[15]

Protocol 3: Quantification of HBV cccDNA by Southern Blot Analysis

Southern blotting is the gold standard for specifically detecting and quantifying cccDNA.[1][2]

Materials:

  • Hirt lysis buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • Agarose gel electrophoresis system

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • ³²P-labeled HBV DNA probe

  • Phosphorimager system

Procedure:

  • Hirt DNA Extraction: Lyse the cells from one well of a 6-well plate using the Hirt lysis method to selectively extract low molecular weight DNA, including cccDNA.[1][3]

  • Proteinase K Digestion and Phenol-Chloroform Extraction: Treat the lysate with Proteinase K, followed by phenol:chloroform:isoamyl alcohol extraction and ethanol precipitation to purify the DNA.

  • Agarose Gel Electrophoresis: Resuspend the DNA pellet and run the samples on a 1.2% agarose gel to separate the different forms of HBV DNA (cccDNA, rcDNA, and ssDNA).[3]

  • Southern Blotting: Transfer the DNA from the gel to a nylon membrane.

  • UV Crosslinking: Fix the DNA to the membrane using a UV crosslinker.

  • Hybridization: Pre-hybridize the membrane and then hybridize overnight with a ³²P-labeled HBV-specific DNA probe.[1][3]

  • Washing and Detection: Wash the membrane to remove the unbound probe and expose it to a phosphor screen.

  • Quantification: Analyze the signal intensity of the cccDNA band using a phosphorimager and quantify relative to standards.

Protocol 4: Quantification of Extracellular HBV DNA by qPCR

This protocol quantifies the amount of HBV DNA released into the cell culture supernatant.

Materials:

  • Cell culture supernatant

  • DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

  • qPCR master mix (SYBR Green or TaqMan-based)

  • HBV-specific primers and probe

  • Real-time PCR instrument

  • HBV DNA standard for quantification

Procedure:

  • DNA Extraction: Extract viral DNA from 200 µL of cell culture supernatant using a commercial kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing the qPCR master mix, HBV-specific primers, probe (for TaqMan), and the extracted DNA.

  • Real-time PCR: Perform the real-time PCR using a standard thermal cycling protocol (e.g., 95°C for 2 min, followed by 45 cycles of 95°C for 5 s and 60°C for 30 s).[16]

  • Quantification: Generate a standard curve using a serial dilution of a plasmid containing the HBV genome of known concentration.[17] Calculate the HBV DNA copy number in the samples based on the standard curve.

Protocol 5: Quantification of Intracellular HBV RNA by RT-qPCR

This protocol measures the levels of intracellular HBV transcripts.

Materials:

  • Cell pellets

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • Reverse transcription kit

  • qPCR master mix, primers, and instrument as in Protocol 4

Procedure:

  • RNA Extraction: Extract total RNA from cell pellets using a commercial kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating HBV DNA.[18][19]

  • Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcription kit. Include a no-RT control to check for DNA contamination.

  • qPCR: Perform qPCR on the cDNA using HBV-specific primers as described in Protocol 4.[16][20]

  • Analysis: Normalize the HBV RNA levels to a housekeeping gene (e.g., GAPDH, actin) and express the results as relative fold change compared to the control.

Protocol 6: Quantification of HBsAg and HBeAg by ELISA

This protocol quantifies the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg) into the cell culture supernatant.

Materials:

  • Cell culture supernatant

  • Commercial HBsAg and HBeAg ELISA kits[21][22][23][24]

  • Microplate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatants at various time points and dilute them if necessary.

  • ELISA Procedure: Follow the instructions provided with the commercial ELISA kit.[21][23][24] This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating to allow antigen binding.

    • Washing the plate.

    • Adding a detection antibody (enzyme-conjugated).

    • Incubating and washing.

    • Adding the substrate and stopping the reaction.

  • Absorbance Measurement: Read the absorbance at the specified wavelength (usually 450 nm) on a microplate reader.

  • Quantification: Generate a standard curve using the provided standards and calculate the concentration of HBsAg or HBeAg in the samples.[22][25]

References

Application Notes and Protocols: CCC-0975 Efficacy in Hepatitis B Virus (HBV) Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of virology and hepatology.

Introduction

CCC-0975 is a small molecule inhibitor of Hepatitis B Virus (HBV) that has been identified as a promising compound for targeting a key step in the viral life cycle.[1][2] Unlike many existing HBV therapeutics that target the reverse transcriptase enzyme, this compound specifically inhibits the formation of covalently closed circular DNA (cccDNA), the persistent form of the virus that resides in the nucleus of infected hepatocytes and serves as the template for all viral transcripts.[1][3][4] This unique mechanism of action makes this compound a valuable tool for HBV research and a potential candidate for curative therapies.

Data Presentation: Efficacy of this compound

The antiviral activity of this compound has been primarily characterized in the HepDES19 cell line, a tetracycline-inducible HBV-expressing system that is a well-established model for studying cccDNA formation. In this system, this compound has been shown to effectively inhibit cccDNA production in a dose-dependent manner.

Compound Cell Line Parameter Measured EC50 CC50 Selectivity Index (SI) Reference
This compoundHepDES19cccDNA Formation10 µM>110 µM>11[1]

Note on HepG2.2.15 Cells: The HepG2.2.15 cell line is a stable HBV-expressing cell line where the viral genome is integrated into the host cell's DNA. Consequently, the production of Hepatitis B e-antigen (HBeAg) in these cells is largely independent of de novo cccDNA formation.[1] this compound was evaluated in HepG2.2.15 cells as a counterscreen to demonstrate its specificity for the cccDNA formation pathway. As expected, it did not significantly reduce HBeAg levels in this cell line, underscoring its specific mechanism of action.[1] Therefore, while HepG2.2.15 cells are a valuable tool for studying HBV replication, they are not the primary model for evaluating the direct anti-cccDNA activity of compounds like this compound.

Mechanism of Action

This compound acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[1][2] This process is a critical step in the establishment and maintenance of the persistent intranuclear cccDNA pool. The compound synchronously reduces the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without accelerating their degradation.[1] This suggests that this compound inhibits a crucial step in the rcDNA to cccDNA conversion pathway.

HBV_Lifecycle_Inhibition cluster_cell Hepatocyte Entry HBV Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA DP_rcDNA DP-rcDNA rcDNA->DP_rcDNA cccDNA cccDNA DP_rcDNA->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Assembly Assembly pgRNA->Assembly Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Assembly Virion_Release Virion Release Assembly->Virion_Release CCC0975 This compound CCC0975->DP_rcDNA Inhibits conversion EC50_Workflow start Start seed_cells Seed HepG2.2.15 cells in 96-well plate start->seed_cells add_compound Add serial dilutions of test compound seed_cells->add_compound incubate Incubate for 6-9 days add_compound->incubate collect_supernatant Collect supernatant incubate->collect_supernatant cytotoxicity_assay Perform cytotoxicity assay on remaining cells incubate->cytotoxicity_assay dna_extraction Extract HBV DNA collect_supernatant->dna_extraction qpcr Quantify HBV DNA by qPCR dna_extraction->qpcr data_analysis Data Analysis: Calculate EC50 and CC50 qpcr->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Preparing CCC-0975 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCC-0975 is a potent and specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. It functions by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step in the establishment and persistence of HBV infection.[1][2][3] This application note provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO), ensuring solution integrity and suitability for various in vitro and in vivo research applications.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Weight 483.89 g/mol
Formula C₂₁H₁₇ClF₃N₃O₃S
Appearance White to off-white solid
Solubility in DMSO ≥ 100 mg/mL (206.66 mM)
EC₅₀ (in cell culture) ~10 µM for inhibition of HBeAg production
Recommended Storage (Solid) Room temperature for up to 3 years
Recommended Storage (Stock Solution) -20°C for up to 1 year or -80°C for up to 2 years

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., butyl rubber or nitrile).

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Preparation and Weighing:

    • Bring the this compound powder to room temperature before opening the vial to prevent condensation.

    • On a calibrated analytical balance, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.839 mg of this compound.

      • Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

      • Mass (mg) = 10 mM x 1 mL x 483.89 g/mol / 1000 = 4.839 mg

    • Transfer the weighed powder to a sterile microcentrifuge tube or amber glass vial.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots in tightly sealed tubes at -20°C for up to one year or at -80°C for up to two years.

Quality Control
  • Visual Inspection: The final stock solution should be a clear, colorless to pale yellow solution, free of any visible precipitates or particulate matter.

  • Concentration Verification (Optional): For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • Purity Check (Optional): The purity of the dissolved compound can be assessed by LC-MS to ensure no significant degradation has occurred during dissolution.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.

  • Handling DMSO: DMSO is a powerful solvent that can readily penetrate the skin and may carry dissolved substances with it. Avoid direct contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

  • Waste Disposal: Dispose of all waste materials, including empty vials, used pipette tips, and any unused solution, in accordance with your institution's chemical waste disposal procedures.

Visualizations

HBV rcDNA to cccDNA Conversion Pathway

The following diagram illustrates the simplified pathway of Hepatitis B Virus (HBV) relaxed circular DNA (rcDNA) conversion to covalently closed circular DNA (cccDNA) and highlights the step inhibited by this compound.

HBV_cccDNA_Pathway Simplified HBV rcDNA to cccDNA Conversion Pathway rcDNA HBV Relaxed Circular DNA (rcDNA) in Nucleocapsid uncoating Uncoating rcDNA->uncoating dprcDNA Deproteinized rcDNA (DP-rcDNA) uncoating->dprcDNA repair Host DNA Repair Enzymes dprcDNA->repair cccDNA Covalently Closed Circular DNA (cccDNA) repair->cccDNA transcription Transcription cccDNA->transcription viral_mrnas Viral mRNAs transcription->viral_mrnas inhibitor This compound inhibitor->inhibition

Caption: this compound inhibits the conversion of DP-rcDNA to cccDNA.

Experimental Workflow for this compound Stock Solution Preparation

This diagram outlines the logical workflow for preparing the this compound stock solution.

Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve qc_check Quality Control Check (Visual Inspection) dissolve->qc_check qc_check->dissolve Fail aliquot Aliquot into Single-Use Tubes qc_check->aliquot Pass store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for preparing this compound stock solution.

References

Application Notes: CCC-0975 as an Inhibitor of HBV cccDNA Formation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth overview of the CCC-0975 compound, its application in hepatitis B virus (HBV) research, and the methodologies used to quantify its impact on covalently closed circular DNA (cccDNA) levels is presented below. This document is intended for researchers, scientists, and professionals involved in drug development.

Introduction

Hepatitis B virus (HBV) infection is a significant global health issue, with chronic infections leading to severe liver conditions such as cirrhosis and hepatocellular carcinoma. The persistence of HBV is primarily due to the presence of a stable viral minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination a key goal for a curative therapy.[1][2][3][4] this compound is a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[2][5][6]

Mechanism of Action

This compound does not directly inhibit HBV DNA replication or the viral polymerase.[5] Instead, its mechanism of action is centered on interfering with the conversion of relaxed circular DNA (rcDNA) into cccDNA.[2][5][7] This process is a critical step in the establishment and maintenance of the intranuclear cccDNA pool.[2][6] Studies have shown that treatment with this compound leads to a synchronous, dose-dependent reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without causing their intracellular degradation.[5][7] This suggests that this compound primarily blocks the conversion of rcDNA to cccDNA.[5]

Applications in Research and Drug Development

  • HBV Cure Research: this compound serves as a proof-of-concept small molecule for targeting cccDNA formation, a critical area in the development of curative HBV therapies.[5]

  • Mechanism of cccDNA Formation: As a tool compound, this compound can be used to investigate the molecular pathways and host factors involved in the conversion of rcDNA to cccDNA.

  • High-Throughput Screening: The initial identification of this compound was facilitated by an innovative cell-based assay using secreted HBV e antigen (HBeAg) as a surrogate marker for cccDNA.[5][8] This highlights the potential for developing similar high-throughput screening (HTS) assays to discover novel cccDNA inhibitors.[8]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound.

ParameterValueCell LineNotesReference
EC50 (HBeAg reduction) ~10 µMHepDE19The 50% effective concentration for the reduction of the cccDNA surrogate marker, HBeAg.[5]
EC50 (cccDNA reduction) 10 µMHepDES19The 50% effective concentration for the dose-dependent reduction of cccDNA.[5][7]
CC50 (Cell Viability) >50 µMHepDE19The 50% cytotoxic concentration, indicating low toxicity at its effective concentrations.[5]

Experimental Protocols

Accurate quantification of cccDNA is essential for evaluating the efficacy of inhibitors like this compound.[1][4] Due to the presence of other viral DNA forms, specific and sensitive assays are required.[1][3] Below is a representative protocol for quantifying cccDNA levels in cell culture following treatment with an inhibitor, based on commonly employed quantitative PCR (qPCR) methods.[1][9]

Protocol: Quantification of HBV cccDNA by qPCR

This protocol involves the isolation of total DNA from HBV-infected cells, the specific removal of non-cccDNA viral forms, and the subsequent quantification of cccDNA by qPCR.

1. Cell Culture and Inhibitor Treatment:

  • Plate HBV-infected cells (e.g., HepG2-NTCP or HepDES19 cells) in appropriate culture vessels.
  • Allow cells to adhere and establish infection.
  • Treat cells with varying concentrations of this compound (e.g., in a half-log dilution series from 0.016 µM to 50 µM) or a vehicle control (e.g., DMSO).[5]
  • Incubate for a specified period (e.g., 7 days).[5]

2. Total DNA Extraction:

  • Harvest the cells and perform total DNA extraction using a commercial kit (e.g., silica column-based).[9]
  • Quantify the total DNA concentration and assess its purity.

3. Nuclease Digestion to Remove Non-cccDNA:

  • To specifically quantify cccDNA, it is crucial to eliminate contaminating viral replicative intermediates (rcDNA, dslDNA).[1]
  • Treat the extracted total DNA with a nuclease that selectively digests linear and relaxed circular DNA, such as Plasmid-Safe ATP-dependent DNase (PSD) or T5 exonuclease.[1]
  • Note: The choice of nuclease and digestion conditions may need optimization depending on the sample type.[1]

4. Quantitative PCR (qPCR):

  • Design primers that specifically amplify a region of the HBV cccDNA. Primers spanning the gap region of rcDNA are often used to enhance specificity for cccDNA.[1]
  • Prepare a qPCR reaction mix containing the digested DNA template, cccDNA-specific primers, a fluorescent probe (e.g., TaqMan), and qPCR master mix.
  • Run the qPCR reaction using a real-time PCR instrument.
  • Include a standard curve of a plasmid containing the HBV genome to determine the absolute copy number of cccDNA.
  • Normalize the cccDNA copy number to a host housekeeping gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.[10]

5. Data Analysis:

  • Calculate the cccDNA copy number per cell.
  • Plot the dose-response curve of this compound and determine the EC50 value.

Visualizations

HBV cccDNA Formation and Inhibition by this compound

Caption: Mechanism of this compound action on HBV cccDNA formation.

Experimental Workflow for cccDNA Quantification

cccDNA_Quantification_Workflow start HBV-infected Cells + this compound Treatment dna_extraction Total DNA Extraction start->dna_extraction nuclease_digestion Nuclease Digestion (e.g., T5 Exonuclease) dna_extraction->nuclease_digestion qpcr Quantitative PCR (qPCR) - cccDNA specific primers - Housekeeping gene primers nuclease_digestion->qpcr data_analysis Data Analysis - Normalize to housekeeping gene - Calculate cccDNA copies/cell - Determine EC50 qpcr->data_analysis

Caption: Workflow for quantifying the effect of this compound on cccDNA.

References

Application Notes and Protocols for CCC-0975 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCC-0975 is a disubstituted sulfonamide compound that has been identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2] The persistence of cccDNA in the nucleus of infected hepatocytes is a major reason for the difficulty in curing chronic HBV infection and for viral rebound after cessation of antiviral therapy.[2] this compound presents a promising therapeutic strategy by targeting a crucial step in the HBV life cycle, the conversion of relaxed circular DNA (rcDNA) to the persistent cccDNA form.[1][2] These application notes provide detailed protocols for the experimental design of this compound treatment in both in vitro and in vivo research settings.

Mechanism of Action

This compound interferes with the conversion of HBV rcDNA to cccDNA.[1][2] This process is essential for the establishment and maintenance of the stable pool of cccDNA that serves as the transcriptional template for all viral RNAs. The proposed mechanism of action is the inhibition of the deproteination of rcDNA, a critical step that precedes the conversion to cccDNA.[3][4][5] By blocking this conversion, this compound reduces the formation of new cccDNA molecules without directly inhibiting HBV DNA replication or promoting the degradation of existing cccDNA.[1][2]

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies.

ParameterCell Line/SystemValueReference
EC50 HepDES1910 µM[1][2]
Primary Duck Hepatocytes (DHBV)3 µM[2]
CC50 HepDE19> 110 µM[2]
Selectivity Index (SI) HepDE19> 11[1]

EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of the HBV cccDNA formation. CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.[6] Selectivity Index (SI): Calculated as CC50/EC50, it represents the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile.[1][6]

Mandatory Visualizations

Signaling Pathway of HBV cccDNA Formation and Inhibition by this compound

HBV_cccDNA_Pathway cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Cytoplasm rcDNA-P rcDNA-Polymerase Complex DP-rcDNA Deproteinated rcDNA (DP-rcDNA) rcDNA-P->DP-rcDNA Deproteination (Host Factors: TDP2, FEN1, etc.) cccDNA cccDNA DP-rcDNA->cccDNA DNA Repair & Ligation (Host Factors: DNA Ligases, etc.) HBV_Virion HBV Virion Nucleocapsid Nucleocapsid with rcDNA-P HBV_Virion->Nucleocapsid Nucleocapsid->rcDNA-P Nuclear Import This compound This compound This compound->DP-rcDNA Inhibits Conversion

Caption: HBV rcDNA to cccDNA conversion pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation of this compound

experimental_workflow Cell_Culture Seed HBV-replicating cells (e.g., HepDES19) Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 7 days) Treatment->Incubation Cytotoxicity_Assay Parallel Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Harvest Harvest cells Incubation->Harvest Hirt_Extraction Hirt DNA Extraction Harvest->Hirt_Extraction Southern_Blot Southern Blot Analysis Hirt_Extraction->Southern_Blot Quantification Quantify cccDNA and rcDNA levels Southern_Blot->Quantification Data_Analysis Calculate EC50, CC50, and SI Quantification->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for assessing this compound efficacy and cytotoxicity in cell culture.

Experimental Protocols

In Vitro Studies

1. Cell Culture Models for HBV cccDNA Formation

  • HepDES19 Cells: A human hepatoblastoma cell line containing an integrated HBV genome under the control of a tetracycline-off promoter. Removal of tetracycline induces HBV replication and cccDNA formation.

  • HepG2-NTCP Cells: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the entry receptor for HBV. These cells are susceptible to de novo HBV infection and subsequent cccDNA formation.

  • Primary Human Hepatocytes (PHHs): The most physiologically relevant model, but with limitations in availability and lifespan.[7]

  • Primary Duck Hepatocytes (PDHs): Used for studying Duck Hepatitis B Virus (DHBV), a related hepadnavirus, as a surrogate model.[2]

2. Protocol for In Vitro Treatment with this compound

  • Cell Seeding: Seed the chosen cell line (e.g., HepDES19) in 6-well plates. For HepDES19 cells, culture in the presence of tetracycline to suppress HBV expression.

  • Induction of HBV Replication: For HepDES19 cells, remove tetracycline from the culture medium to induce HBV replication and cccDNA formation. For HepG2-NTCP cells, infect with HBV.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution to desired final concentrations in the cell culture medium. A typical concentration range for dose-response studies would be from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Treat the cells with the this compound-containing medium. The treatment duration can vary, but a 7-day incubation with medium and compound changes every 2-3 days is a common starting point.[2]

  • Cell Harvesting: After the incubation period, wash the cells with PBS and harvest them for DNA extraction.

3. Protocol for Hirt DNA Extraction to Isolate cccDNA

This method selectively extracts low molecular weight, protein-free DNA, including cccDNA and rcDNA, while precipitating high molecular weight chromosomal DNA.

  • Lysis: Lyse the harvested cells with a lysis buffer containing SDS (e.g., 10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.7% SDS).

  • Salt Precipitation: Add a high concentration of salt (e.g., 1 M KCl) to the lysate and incubate on ice overnight. This precipitates the chromosomal DNA and proteins.

  • Centrifugation: Centrifuge the lysate at high speed to pellet the precipitated material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the Hirt DNA.

  • DNA Purification: Purify the DNA from the supernatant using phenol:chloroform extraction followed by ethanol precipitation.

  • Resuspension: Resuspend the purified DNA pellet in TE buffer.

4. Protocol for Southern Blot Analysis of cccDNA

Southern blotting is the gold standard for distinguishing and quantifying different HBV DNA species.

  • Agarose Gel Electrophoresis: Separate the extracted Hirt DNA on a 1.2% agarose gel. The different forms of HBV DNA (cccDNA, rcDNA, and single-stranded DNA) will migrate at different rates.

  • Denaturation and Neutralization: Treat the gel with denaturation solution (e.g., 0.5 M NaOH, 1.5 M NaCl) and then with neutralization solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl).

  • Transfer: Transfer the DNA from the gel to a nylon membrane (e.g., Hybond-N+).

  • Hybridization: Hybridize the membrane with a 32P-labeled HBV-specific DNA probe overnight at 65°C.

  • Washing: Wash the membrane to remove unbound probe.

  • Detection: Expose the membrane to a phosphor screen and visualize the DNA bands using a phosphorimager. The intensity of the bands corresponding to cccDNA and rcDNA can be quantified.

5. Protocol for Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with the same concentrations of this compound as in the efficacy assay.

  • Incubation: Incubate for the same duration as the efficacy assay.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Studies

1. Animal Models for HBV Research

  • HBV Transgenic Mice: Mice that have the HBV genome integrated into their own genome. These models are useful for studying HBV replication but do not form cccDNA from rcDNA.[8]

  • Humanized Liver Mice: Immunodeficient mice transplanted with human hepatocytes. These models support the entire HBV life cycle, including cccDNA formation, but are expensive and technically challenging.[9]

  • AAV-HBV Mouse Model: Mice transduced with an adeno-associated virus vector carrying the HBV genome. This can lead to the formation of cccDNA-like molecules.

  • Duck Hepatitis B Virus (DHBV) Model: Ducks naturally infected with DHBV are a useful model for studying hepadnavirus replication and cccDNA formation.[3]

2. General Protocol for In Vivo Evaluation of this compound

Note: Specific dosing and formulation for this compound in vivo have not been extensively published. The following is a general guideline based on typical preclinical studies of small molecule inhibitors.

  • Compound Formulation: For oral administration, this compound can be formulated in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline. A sample formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be adjusted based on the desired dose and the solubility of the compound.

  • Animal Dosing:

    • Route of Administration: Oral gavage is a common route for small molecule inhibitors.

    • Dosing Regimen: Dosing can be once or twice daily. The specific dose will need to be determined through dose-ranging studies.

    • Treatment Duration: Treatment duration can vary from a few weeks to several months depending on the study objectives.

  • Monitoring Efficacy:

    • Serum HBV DNA: Collect blood samples periodically and quantify serum HBV DNA levels by qPCR.

    • Serum HBsAg and HBeAg: Measure serum levels of HBV surface antigen (HBsAg) and e-antigen (HBeAg) by ELISA.

    • Intrahepatic cccDNA: At the end of the study, sacrifice the animals and isolate DNA from the liver. Quantify cccDNA levels using Southern blotting or cccDNA-specific qPCR.

  • Toxicity Monitoring: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and alterations in liver enzymes (ALT, AST) in the serum.

Conclusion

This compound is a valuable research tool for studying the mechanisms of HBV cccDNA formation and for the development of novel anti-HBV therapeutics. The protocols outlined in these application notes provide a framework for the in vitro and in vivo evaluation of this compound and similar compounds targeting HBV cccDNA. Careful experimental design and the use of appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Investigating CCC-0975 in Combination with Other Anti-HBV Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigational anti-HBV agent CCC-0975, its mechanism of action, and detailed protocols for evaluating its efficacy, particularly in combination with other antiviral agents. Given the absence of published data on the combined use of this compound, this document also presents a proposed framework for such studies.

Introduction to this compound

This compound is a disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2][3] The persistence of cccDNA in the nucleus of infected hepatocytes is a major reason for the difficulty in curing chronic hepatitis B, as it serves as the transcriptional template for all viral RNAs.[4][5] Unlike nucleos(t)ide analogs that target viral replication, this compound acts on a distinct step in the viral life cycle.

Mechanism of Action: this compound interferes with the conversion of relaxed circular DNA (rcDNA) into cccDNA.[3][6] Mechanistic studies suggest that it synchronously reduces the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without promoting their degradation.[3][6] This indicates that this compound likely inhibits a host or viral factor involved in the processing of rcDNA before the final ligation step to form cccDNA.[2][3] Notably, this compound does not directly inhibit HBV DNA replication or the viral polymerase activity.[3] The reported 50% effective concentration (EC50) for this compound in cell culture is approximately 10 μM.[3][6]

Rationale for Combination Therapy

The unique mechanism of action of this compound makes it a promising candidate for combination therapy with other anti-HBV agents. By targeting cccDNA formation, this compound could complement drugs that inhibit other stages of the HBV life cycle, such as:

  • Nucleos(t)ide Analogs (NAs) (e.g., Entecavir, Tenofovir): These agents inhibit the reverse transcriptase activity of the viral polymerase, thereby blocking the synthesis of new viral DNA. Combining NAs with this compound could potentially lead to a more profound and sustained suppression of HBV replication and prevent the replenishment of the cccDNA pool.

  • Interferon-alpha (IFN-α): IFN-α has both antiviral and immunomodulatory effects. It can promote the degradation of cccDNA through the induction of specific cellular proteins.[7] A combination with this compound could therefore attack the cccDNA pool from two different angles: inhibiting its formation and promoting its degradation.

  • Capsid Assembly Modulators (CAMs): These molecules interfere with the proper assembly of the viral capsid, which is essential for viral replication and the generation of new rcDNA-containing nucleocapsids that are transported to the nucleus to form cccDNA. A combination with this compound could synergistically reduce the precursors necessary for cccDNA synthesis.

Data Presentation: Proposed Study Design for Combination Therapies

As of late 2025, published data from preclinical or clinical studies evaluating this compound in combination with other anti-HBV agents are not available. The following table outlines a proposed experimental design for an in vitro study to assess the synergistic or additive effects of this compound with other antivirals.

Experimental Group This compound Concentration Companion Drug Companion Drug Concentration Key Endpoints to be Measured
1. Control (Untreated)0 µMNone0 µMBaseline HBV DNA, HBsAg, HBeAg, cccDNA levels
2. This compound Monotherapy0.1x, 1x, 10x EC50None0 µMDose-response of this compound on all endpoints
3. Companion Drug Monotherapy0 µMe.g., Entecavir0.1x, 1x, 10x EC50Dose-response of companion drug on all endpoints
4. Combination Therapy1x EC50e.g., Entecavir0.1x, 1x, 10x EC50Assessment of synergistic/additive effects on all endpoints
5. Combination Therapy0.1x, 1x, 10x EC50e.g., Entecavir1x EC50Further assessment of synergy across a dose range

Experimental Protocols

Cell Culture and HBV Infection Model

A robust and reproducible cell culture model is crucial for evaluating anti-HBV agents. HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the bona fide HBV entry receptor, are a widely used model.[8][9]

Protocol for HBV Infection of HepG2-NTCP Cells:

  • Cell Seeding: Seed HepG2-NTCP cells in collagen-coated 24-well plates at a density of 2 x 10^5 cells per well.

  • Cell Culture: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics.

  • Infection: After 24 hours, infect the cells with HBV (genotype D, multiplicity of infection of 100 genome equivalents/cell) in the presence of 4% polyethylene glycol 8000.

  • Incubation: Incubate the cells with the viral inoculum for 16-24 hours at 37°C.

  • Washing: Remove the inoculum and wash the cells three times with phosphate-buffered saline (PBS) to remove unbound virus.

  • Drug Treatment: Add fresh culture medium containing the desired concentrations of this compound and/or other anti-HBV agents.

  • Maintenance: Maintain the infected cultures for the desired duration (e.g., 7-14 days), changing the medium and reapplying the drugs every 2-3 days.

Quantification of HBV cccDNA by Southern Blot

Southern blotting is the gold standard for specifically detecting and quantifying cccDNA due to its ability to separate different HBV DNA forms based on their conformation.[10][11]

Protocol for Hirt DNA Extraction and Southern Blot Analysis:

  • Cell Lysis: Lyse the infected and treated cells from a single well of a 24-well plate with 200 µL of Hirt lysis buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.7% SDS).

  • Protein Precipitation: Add 50 µL of 5 M NaCl, mix gently, and incubate at 4°C overnight.

  • Centrifugation: Centrifuge at 14,000 x g for 30 minutes at 4°C to pellet high molecular weight DNA and proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing low molecular weight DNA (including cccDNA) to a new tube.

  • Phenol-Chloroform Extraction: Perform two rounds of phenol-chloroform extraction to remove remaining proteins.

  • DNA Precipitation: Precipitate the DNA with isopropanol, wash with 70% ethanol, and resuspend the DNA pellet in TE buffer.

  • Exonuclease Digestion: To remove contaminating rcDNA and double-stranded linear DNA, treat the Hirt-extracted DNA with a plasmid-safe ATP-dependent DNase, which selectively digests linear and relaxed circular DNA.

  • Agarose Gel Electrophoresis: Separate the DNA samples on a 1.2% agarose gel.

  • Southern Blotting: Transfer the DNA to a nylon membrane and hybridize with a ³²P-labeled HBV-specific probe.

  • Visualization and Quantification: Expose the membrane to a phosphor screen and quantify the cccDNA bands using a phosphorimager.

Visualizations

HBV Life Cycle and Points of Intervention

HBV_Lifecycle_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Hepatocyte Nucleus HBV Virion HBV Virion Entry Entry HBV Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA Nuclear Import Nuclear Import rcDNA->Nuclear Import Reverse Transcription Reverse Transcription Reverse Transcription->rcDNA pgRNA pgRNA Capsid Assembly Capsid Assembly pgRNA->Capsid Assembly Capsid Assembly->Reverse Transcription Virion Budding/Secretion Virion Budding/Secretion Capsid Assembly->Virion Budding/Secretion NAs Nucleos(t)ide Analogs NAs->Reverse Transcription CAMs Capsid Assembly Modulators CAMs->Capsid Assembly rcDNA_n rcDNA Nuclear Import->rcDNA_n cccDNA Formation cccDNA Formation rcDNA_n->cccDNA Formation cccDNA cccDNA cccDNA Formation->cccDNA Transcription Transcription cccDNA->Transcription Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs This compound This compound This compound->cccDNA Formation IFN Interferon-α IFN->cccDNA  Degradation

Caption: HBV life cycle and targets of different anti-HBV agents.

Proposed Experimental Workflow for Combination Study

Combination_Study_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis A Seed HepG2-NTCP cells B Infect with HBV A->B C Treat with this compound and/or a companion anti-HBV agent B->C D Harvest supernatant and cells at multiple time points C->D E Quantify extracellular HBV DNA (qPCR) and antigens (ELISA) D->E F Extract intracellular Hirt DNA D->F H Assess for synergistic, additive, or antagonistic effects E->H G Quantify cccDNA by Southern Blot F->G G->H

Caption: Workflow for an in vitro combination study of this compound.

References

Detecting CCC-0975 in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCC-0975 is a disubstituted sulfonamide compound that has been identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1][2] It interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step for the establishment and persistence of HBV infection.[1][2][3][4] As a potential therapeutic agent for chronic hepatitis B, sensitive and robust methods for the quantitative analysis of this compound in biological matrices are essential for pharmacokinetic studies, dose-response assessments, and overall drug development.

These application notes provide detailed protocols for the detection and quantification of this compound in common biological samples, such as plasma and urine, using state-of-the-art analytical techniques. The methods described herein are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Featured Detection Methodologies

This document outlines three distinct methodologies for the detection of this compound:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for small molecule quantification, offering high sensitivity and specificity.

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunochemical method suitable for rapid screening of numerous samples.

  • Fluorescence Polarization Immunoassay (FPIA): A homogeneous immunoassay that allows for rapid, real-time detection of the target molecule.

Signaling Pathway: HBV cccDNA Formation and Inhibition by this compound

The formation of cccDNA is a multi-step process that occurs within the nucleus of infected hepatocytes and is essential for the HBV life cycle.[3][5][6] this compound specifically disrupts this pathway.[1]

HBV_cccDNA_Formation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV_Virion HBV Virion Uncoating Uncoating HBV_Virion->Uncoating Entry rcDNA_Capsid Nucleocapsid (containing rcDNA) Uncoating->rcDNA_Capsid Nuclear_Import Nuclear Import rcDNA_Capsid->Nuclear_Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) Nuclear_Import->DP_rcDNA Uncoating & Deproteinization cccDNA cccDNA DP_rcDNA->cccDNA Repair & Ligation DP_rcDNA->Inhibition Transcription Transcription cccDNA->Transcription Viral_RNAs Viral RNAs Transcription->Viral_RNAs Viral_RNAs->HBV_Virion Assembly & Egress CCC0975 This compound CCC0975->Inhibition Inhibition->cccDNA Inhibition

Caption: HBV life cycle focusing on cccDNA formation and the inhibitory action of this compound.

Method 1: Quantitative Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate quantification of small molecules in complex biological fluids.[7][8] This protocol describes a method for the determination of this compound in human plasma and urine.

Experimental Workflow

LCMS_Workflow Sample_Collection 1. Sample Collection (Plasma or Urine) Spiking 2. Spiking with Internal Standard Sample_Collection->Spiking Sample_Prep 3. Sample Preparation (Protein Precipitation or SLE) Spiking->Sample_Prep LC_Separation 4. LC Separation Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for the quantification of this compound using LC-MS/MS.

Sample Preparation Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This is a rapid and straightforward method for removing proteins from plasma samples.[9]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.[10]

Protocol 2: Supported Liquid Extraction (SLE) for Urine Samples

SLE is an efficient method for extracting analytes from urine while minimizing matrix effects.[11]

  • Centrifuge urine samples to remove particulate matter.

  • To 200 µL of urine, add 20 µL of the internal standard.

  • If necessary, adjust the pH of the sample to optimize the extraction of this compound.

  • Load the sample onto an SLE cartridge and wait for 5 minutes for the sample to be absorbed.

  • Elute the analyte with a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Collect the eluate and evaporate to dryness.

  • Reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters
ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized based on analyte retention time
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of this compound standard

Method 2: Detection of this compound by Competitive ELISA

A competitive ELISA can be developed for the high-throughput screening of this compound in biological samples. This assay relies on the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-CCC-0975 antibody-coated wells.[2][12][13]

Assay Principle

Competitive_ELISA cluster_well Microtiter Well Ab Anti-CCC-0975 Ab (coated) Sample_CCC0975 This compound (Sample) Sample_CCC0975->Ab Binds Labeled_CCC0975 This compound-Enzyme Conjugate Labeled_CCC0975->Ab Competes for binding Substrate Substrate Labeled_CCC0975->Substrate Reacts with Product Colored Product Substrate->Product Enzymatic conversion

Caption: Principle of the competitive ELISA for this compound detection.

Experimental Protocol
  • Coating: Coat the wells of a 96-well microplate with an anti-CCC-0975 antibody. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Add standards or pre-treated biological samples to the wells, followed by the addition of a fixed concentration of enzyme-labeled this compound (e.g., this compound-HRP conjugate). Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Detection: Add the enzyme substrate (e.g., TMB) and incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.[2]

Data Interpretation
This compound ConcentrationBinding of Labeled this compoundSignal Intensity
High LowLow
Low HighHigh
None MaximumMaximum

Method 3: Detection of this compound by Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous assay that measures changes in the rotational motion of a fluorescently labeled this compound (tracer) upon binding to an anti-CCC-0975 antibody.[14][15][16] Free tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger antibody, its rotation slows, leading to higher polarization. This compound in a sample competes with the tracer for antibody binding, causing a decrease in fluorescence polarization.[14]

Assay Principle

FPIA_Principle cluster_no_sample No this compound in Sample cluster_with_sample This compound in Sample Tracer_Ab Tracer-Antibody Complex (Slow Rotation) High_FP High Fluorescence Polarization Tracer_Ab->High_FP Free_Tracer Free Tracer (Rapid Rotation) Low_FP Low Fluorescence Polarization Free_Tracer->Low_FP

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CCC-0975 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCC-0975, a potent inhibitor of Hepatitis B Virus (HBV) cccDNA formation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a disubstituted sulfonamide that specifically inhibits the conversion of Hepatitis B Virus (HBV) relaxed circular DNA (rcDNA) to covalently closed circular DNA (cccDNA).[1][2][3] It synchronously reduces the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without promoting their degradation.[1][2][4] This suggests that this compound interferes with a critical step in the formation of the stable viral minichromosome in the nucleus of infected hepatocytes.[4][5]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: Based on published data, a starting concentration range of 1 µM to 30 µM is recommended. The reported 50% effective concentration (EC50) for the reduction of cccDNA in HepDES19 cells is approximately 10 µM.[2][5][6] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell system and experimental conditions.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be kept at -20°C or -80°C.[1] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the potential off-target effects or cytotoxicity of this compound?

A4: While this compound is reported to have lower toxicity than the related compound CCC-0346, it is crucial to assess its cytotoxicity in your specific cell line.[5][6] A standard cytotoxicity assay, such as an MTT or CellTiter-Glo assay, should be performed in parallel with your efficacy experiments. This will help to ensure that the observed reduction in cccDNA is not due to a general toxic effect on the cells.

Q5: How can I accurately quantify the reduction in cccDNA levels after treatment with this compound?

A5: Accurate quantification of cccDNA can be challenging due to the presence of other viral DNA replicative intermediates. The gold standard for cccDNA analysis is Southern blotting.[7] For a more high-throughput option, quantitative PCR (qPCR) is commonly used.[8][9][10][11] To improve the specificity of qPCR for cccDNA, it is recommended to treat the DNA extracts with a nuclease, such as T5 exonuclease or Plasmid-Safe ATP-dependent DNase, which selectively digests linear and relaxed circular DNA, leaving the covalently closed circular form intact.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cccDNA reduction between experiments. Inconsistent cell health or passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing at the time of treatment.
Inaccurate drug concentration.Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Verify the concentration of the stock solution.
Inconsistent treatment duration.Adhere to a strict and consistent timeline for drug treatment and sample collection.
No significant reduction in cccDNA levels observed. Suboptimal drug concentration.Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.
Insufficient treatment duration.The conversion of rcDNA to cccDNA is a multi-step process. A longer treatment duration (e.g., several days) may be required to observe a significant reduction.[6]
Issues with cccDNA quantification method.Validate your cccDNA quantification method. For qPCR, ensure the use of cccDNA-specific primers and consider incorporating a nuclease digestion step to remove contaminating viral DNA forms.[10][11]
Observed cytotoxicity at effective concentrations. Cell line is particularly sensitive to the compound or DMSO.Lower the concentration of this compound and/or the DMSO vehicle. Perform a thorough cytotoxicity assessment to determine the maximum non-toxic concentration.
Compound instability.Ensure proper storage of the this compound stock solution. Prepare fresh working solutions for each experiment.
Inconsistent results in downstream assays (e.g., viral antigen expression). This compound primarily affects the formation of new cccDNA and may not impact the existing pool.Consider the timing of your downstream assays in relation to the treatment. It may take time for the reduction in new cccDNA to translate to a decrease in viral protein expression.
Off-target effects of the compound.Use a secondary, structurally distinct inhibitor of the same pathway to confirm that the observed phenotype is due to on-target effects.

Quantitative Data Summary

The following tables summarize the reported efficacy and properties of this compound and the related compound CCC-0346.

Table 1: In Vitro Efficacy of this compound and CCC-0346

CompoundCell LineEC50 (µM)TargetReference
This compoundHepDES1910cccDNA Formation[5][6]
CCC-0346HepDES193cccDNA Formation[5][6]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight< 500
cLogP< 5.0
H-bond Donors< 5
H-bond Acceptors< 10

Experimental Protocols

Protocol 1: Determination of this compound Efficacy on HBV cccDNA Levels in Cell Culture

This protocol outlines a general procedure for assessing the dose-dependent effect of this compound on HBV cccDNA levels in a tetracycline-inducible HBV-expressing cell line, such as HepDES19.

Materials:

  • HepDES19 cells

  • Tetracycline-free cell culture medium

  • This compound

  • DMSO

  • 96-well or 6-well cell culture plates

  • Reagents for DNA extraction (e.g., Hirt extraction kit)

  • T5 exonuclease

  • Reagents for qPCR (cccDNA-specific primers and probes, qPCR master mix)

Procedure:

  • Cell Seeding: Seed HepDES19 cells in culture plates at a density that will allow for several days of growth and treatment without reaching confluency.

  • Induction of HBV Replication: Culture the cells in tetracycline-free medium to induce HBV replication.

  • Compound Treatment: Prepare a serial dilution of this compound in tetracycline-free medium. The final concentrations should range from sub-EC50 to supra-EC50 values (e.g., 0.1, 1, 3, 10, 30 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

  • Incubation: Treat the cells with the prepared media containing this compound or vehicle control. Incubate for the desired duration (e.g., 6-12 days), changing the medium with fresh compound every 2-3 days.

  • DNA Extraction: Harvest the cells and extract low molecular weight DNA using a method that enriches for episomal DNA, such as Hirt extraction.

  • Nuclease Digestion: Treat a portion of the extracted DNA with T5 exonuclease to digest non-cccDNA forms of HBV DNA.

  • cccDNA Quantification: Perform qPCR using primers and probes specific for HBV cccDNA on both the nuclease-treated and untreated DNA samples. Use a standard curve of a plasmid containing the HBV genome to quantify the cccDNA copy number.

  • Data Analysis: Normalize the cccDNA copy number to a housekeeping gene to account for variations in cell number. Calculate the percentage of cccDNA reduction for each concentration of this compound relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

HBV_cccDNA_Formation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rcDNA_capsid HBV Nucleocapsid (contains rcDNA) rcDNA Relaxed Circular DNA (rcDNA) rcDNA_capsid->rcDNA Uncoating DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteination cccDNA Covalently Closed Circular DNA (cccDNA) DP_rcDNA->cccDNA Repair & Ligation Transcription Viral Transcription cccDNA->Transcription CCC0975 This compound CCC0975->DP_rcDNA Inhibits Formation

Caption: HBV rcDNA to cccDNA Conversion Pathway and Inhibition by this compound.

Experimental Workflow

Experimental_Workflow start Start: Seed Cells (e.g., HepDES19) induce Induce HBV Replication (Tetracycline withdrawal) start->induce treat Treat with this compound (Dose-response) induce->treat incubate Incubate (e.g., 12 days) treat->incubate harvest Harvest Cells incubate->harvest extract Extract DNA (Hirt Method) harvest->extract digest Nuclease Digestion (T5 Exonuclease) extract->digest quantify Quantify cccDNA (qPCR) digest->quantify analyze Data Analysis (Calculate EC50) quantify->analyze end End: Determine Efficacy analyze->end

Caption: General Experimental Workflow for Evaluating this compound Efficacy.

References

Navigating CCC-0975: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing CCC-0975, this technical support center provides essential information, troubleshooting guides, and frequently asked questions to ensure successful and accurate experimental outcomes. While this compound is a valuable tool in hepatitis B virus (HBV) research, understanding its mechanism and potential for cellular effects is critical.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a disubstituted sulfonamide that acts as a specific inhibitor of HBV covalently closed circular DNA (cccDNA) formation.[1][2][3] It interferes with the conversion of relaxed circular DNA (rcDNA) into cccDNA, a crucial step for the persistence of HBV infection.[1][2] This action leads to a synchronous reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[1][2]

Q2: What is the effective concentration (EC50) of this compound?

A2: The reported 50% effective concentration (EC50) for this compound in reducing HBV cccDNA in cell culture is approximately 10 µM.[1][2]

Q3: Is this compound known to be cytotoxic?

A3: The available literature does not provide specific details on the cytotoxicity of this compound. However, a related compound, CCC-0346, has been noted to have a higher level of toxicity in cell growth assays.[1] As with any experimental compound, it is crucial for researchers to determine the cytotoxic profile of this compound in their specific cell model and experimental conditions.

Q4: How can I assess the cytotoxicity of this compound in my experiments?

A4: It is recommended to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). Standard in vitro cytotoxicity assays can be used, such as the MTT assay, which measures metabolic activity, or assays that measure membrane integrity, like the LDH release assay.[4][5] It is often advisable to use multiple assay types to get a comprehensive understanding of a compound's cytotoxic effects.[4]

Q5: What are potential off-target effects of compounds like this compound?

A5: While specific off-target effects of this compound are not detailed in the provided information, compounds that interfere with DNA processes can potentially have off-target effects. For instance, inhibitors targeting viral DNA processes could potentially interact with host cell DNA repair mechanisms.[6][7] Researchers should consider including appropriate controls to monitor for such effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death observed at effective concentrations. The effective concentration of this compound may be close to its cytotoxic concentration in your specific cell line.Perform a dose-response curve to determine both the EC50 and CC50. If the therapeutic window is narrow, consider optimizing treatment duration or using a lower, non-toxic concentration.
Inconsistent results in antiviral activity. Cell health and confluency can impact experimental outcomes.Ensure consistent cell seeding densities and monitor cell morphology throughout the experiment. Only use healthy, actively dividing cells for your assays.
Difficulty distinguishing between antiviral effect and cytotoxicity. The observed reduction in a viral marker may be due to general cytotoxicity rather than a specific antiviral effect.Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) with the same compound concentrations and treatment duration as your antiviral assay. This will allow you to normalize the antiviral data to cell viability.

Quantitative Data Summary

Compound EC50 (HBV cccDNA reduction) Known Cytotoxicity Reference
This compound 10 µMNot specified, but lower than CCC-0346.[1][2]
CCC-0346 3 µMHigher toxicity than this compound in cell growth assays.[1]

Experimental Protocols

Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Visualizations

HBV_Lifecycle_Inhibition cluster_nucleus Hepatocyte Nucleus rcDNA rcDNA DP-rcDNA DP-rcDNA rcDNA->DP-rcDNA Deproteinization cccDNA cccDNA DP-rcDNA->cccDNA Conversion Viral_Transcription Viral Transcription cccDNA->Viral_Transcription Viral_Proteins Viral_Proteins Viral_Transcription->Viral_Proteins Translation CCC_0975 This compound CCC_0975->DP-rcDNA Inhibits Conversion HBV_Virion HBV Virion HBV_Virion->rcDNA Enters Cell & Uncoats

Caption: Mechanism of this compound action in inhibiting HBV cccDNA formation.

Cytotoxicity_Workflow Start Start: Compound Treatment Incubation Incubate cells with a range of compound concentrations Start->Incubation Assay_Choice Select Cytotoxicity Assay Incubation->Assay_Choice MTT_Assay MTT Assay (Metabolic Activity) Assay_Choice->MTT_Assay Metabolic LDH_Assay LDH Release Assay (Membrane Integrity) Assay_Choice->LDH_Assay Membrane Data_Acquisition Measure signal (e.g., absorbance, fluorescence) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Analysis Calculate % Viability vs. Control Data_Acquisition->Analysis CC50 Determine CC50 Analysis->CC50

Caption: General workflow for assessing in vitro cytotoxicity of a compound.

References

Addressing Low Efficacy of CCC-0975 in Hepatitis B Virus (HBV) cccDNA Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpectedly low efficacy with CCC-0975 in their experiments. This compound is a known inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation, a critical step in the viral life cycle.

Troubleshooting Guide

Researchers experiencing lower than expected efficacy with this compound should systematically review their experimental setup. This guide provides a step-by-step approach to identifying and resolving common issues.

Question: We are observing minimal to no reduction in cccDNA levels after treating HBV-infected cells with this compound. What are the potential causes and solutions?

Answer: Several factors can contribute to the apparent low efficacy of this compound. A systematic troubleshooting approach is recommended, starting from compound preparation and moving through to data analysis.

1. Compound Preparation and Handling:

  • Solubility: this compound has specific solubility characteristics. Ensure the compound is fully dissolved to achieve the desired final concentration in your cell culture medium. A stock solution in DMSO is common, which is then further diluted.[1]

  • Storage: Improper storage can lead to degradation of the compound. This compound stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[1]

  • Working Solution Preparation: A recommended protocol for preparing a working solution involves a multi-step process with PEG300 and Tween-80 to ensure solubility and stability in aqueous solutions.[1]

2. Experimental Design and Execution:

  • Cell Model: The choice of cell model is crucial. This compound has been shown to be effective in cell lines like HepDES19 and in primary duck hepatocytes.[2] Efficacy may vary in other cell systems.

  • Timing of Treatment: this compound inhibits the de novo formation of cccDNA from relaxed circular DNA (rcDNA).[3][4] It does not significantly impact the stability of pre-existing cccDNA pools.[5][6] Therefore, the timing of compound addition relative to HBV infection is critical. For optimal results, this compound should be present during the active phase of cccDNA synthesis.

  • Concentration: The reported 50% effective concentration (EC50) for this compound is 10 μM.[1][2] Ensure that the final concentration in your experiment is appropriate and that a dose-response curve is generated to determine the optimal concentration for your specific experimental conditions.

3. Data Analysis and Interpretation:

  • Endpoint Measurement: The primary endpoint for assessing this compound efficacy is the level of cccDNA. It is also important to measure the levels of deproteinized relaxed circular DNA (DP-rcDNA), as this compound has been shown to synchronously reduce both.[2]

  • Assay Specificity: Use a validated and specific assay for cccDNA quantification, such as Southern blot or a specialized qPCR method like cccDNA inversion quantitative PCR (cinqPCR), to differentiate cccDNA from other viral DNA forms.[7]

  • Replication Intermediates: this compound does not directly inhibit HBV DNA replication or the viral polymerase.[2][5] Therefore, a significant reduction in replicative intermediates may not be observed, especially at early time points.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a disubstituted sulfonamide that inhibits the formation of HBV cccDNA.[3][4] It interferes with the conversion of rcDNA to cccDNA, likely by blocking the deproteination of rcDNA.[3][4] This leads to a reduction in the levels of both cccDNA and its precursor, DP-rcDNA.[2]

Q2: Will this compound affect the levels of HBV RNA or core DNA?

A2: this compound does not directly target viral transcription or DNA replication.[2] However, a reduction in cccDNA, which serves as the transcriptional template for all viral RNAs, may lead to a downstream decrease in viral RNA and subsequent DNA replication intermediates over time.[2]

Q3: Is this compound cytotoxic?

A3: At effective concentrations, this compound has not been reported to cause significant cytopathic effects in primary duck hepatocytes.[2] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) in your specific cell model to rule out any confounding effects of toxicity on viral replication.

Q4: Can this compound be used in combination with other anti-HBV drugs?

A4: Yes, in principle. Since this compound targets a different step in the HBV life cycle than nucleos(t)ide analogs (NAs) which inhibit the viral polymerase, combination therapy could be a viable strategy. NAs are known to be ineffective at eliminating cccDNA.[4]

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineReference
EC50 10 μMHepDES19[1][2]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

TemperatureStorage DurationReference
-20°C 1 year[1]
-80°C 2 years[1]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol is adapted from publicly available information and provides a clear solution of ≥ 2.38 mg/mL.[1]

  • Prepare a stock solution of this compound in DMSO (e.g., 23.8 mg/mL).

  • To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution.

  • Add the DMSO stock to 400 μL of PEG300 and mix thoroughly.

  • Add 50 μL of Tween-80 and mix until the solution is homogenous.

  • Add 450 μL of saline to bring the final volume to 1 mL.

Protocol 2: General Cell Culture Experiment for this compound Efficacy Testing

This is a generalized protocol and should be optimized for your specific cell model and experimental goals.

  • Cell Seeding: Seed HBV-infected or transfectable cells in a suitable plate format (e.g., 24-well plate) at a density that allows for optimal growth and infection.

  • Infection (if applicable): For infection models, infect the cells with HBV at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Add this compound at the desired concentrations to the cell culture medium. It is crucial to include a vehicle control (e.g., DMSO). The timing of addition will depend on the experimental question (e.g., pre-infection, post-infection).

  • Incubation: Incubate the cells for a sufficient period to allow for cccDNA formation and the effect of the inhibitor to manifest (e.g., several days).

  • Harvesting: Harvest the cells for DNA extraction.

  • DNA Analysis: Extract total DNA and quantify cccDNA levels using a specific and validated method such as Southern blot or selective qPCR.

Visualizations

HBV_cccDNA_Formation_Pathway rcDNA Relaxed Circular DNA (rcDNA) Deproteinization Deproteinization rcDNA->Deproteinization DP_rcDNA Deproteinized rcDNA (DP-rcDNA) Deproteinization->DP_rcDNA Conversion Conversion Steps DP_rcDNA->Conversion cccDNA Covalently Closed Circular DNA (cccDNA) Conversion->cccDNA CCC0975 This compound CCC0975->Deproteinization Inhibits

Caption: Mechanism of action of this compound in inhibiting HBV cccDNA formation.

Troubleshooting_Workflow Start Low this compound Efficacy Observed Compound Check Compound Preparation - Solubility - Storage - Working Solution Start->Compound Experiment Review Experimental Design - Cell Model - Treatment Timing - Concentration Compound->Experiment If compound prep is correct Analysis Verify Data Analysis - Endpoint Measurement - Assay Specificity Experiment->Analysis If experimental design is sound Resolve Issue Resolved Analysis->Resolve If analysis is appropriate

Caption: A logical workflow for troubleshooting low efficacy of this compound.

References

impact of serum concentration on CCC-0975 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the small molecule inhibitor CCC-0975. The following information addresses common issues encountered during in vitro experiments, with a particular focus on the impact of serum concentration on the compound's activity.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the potency (higher IC50 value) of this compound when we switch from low-serum to high-serum (e.g., 10% FBS) cell culture media. Is this expected?

A1: Yes, this is an expected phenomenon for many small molecule inhibitors. The components of serum, particularly proteins like albumin, can bind to small molecules like this compound.[1][2] This binding sequesters the compound, reducing the concentration of the "free" or unbound drug that is available to interact with its target within the cells.[1][3] This phenomenon is often referred to as a "serum shift" in the IC50 value.[4][5][6]

Q2: How can we quantify the impact of serum on this compound activity?

A2: To quantify the effect of serum, you can perform an IC50 shift assay. This involves determining the IC50 value of this compound in the presence of varying concentrations of serum or a specific serum protein like human serum albumin (HSA) or bovine serum albumin (BSA).[5] A significant increase in the IC50 value with increasing serum concentration indicates that the compound is likely binding to serum proteins.

Q3: Our IC50 values for this compound are inconsistent between experiments, even under what we believe are identical conditions. What could be the cause?

A3: Inconsistent IC50 values are a common issue in cell-based assays and can be attributed to several factors:

  • Cell Health and Passage Number: Ensure that cells are healthy, free from contamination (e.g., mycoplasma), and within a consistent, low passage number range.[7]

  • Seeding Density: The initial number of cells seeded per well can significantly impact the final assay readout. It is crucial to maintain a consistent seeding density.[7][8][9]

  • Serum Variability: Different batches of fetal bovine serum (FBS) can have varying protein compositions, which can affect the extent of this compound binding and, consequently, its apparent activity.

  • Compound Handling: Ensure accurate serial dilutions and proper storage of this compound stock solutions to prevent degradation or concentration errors.[7][9]

  • Incubation Time: The duration of drug exposure can influence the IC50 value. Standardize the incubation time across all experiments.[7][9][10]

Q4: What is the "free drug hypothesis" and why is it important for our in vitro experiments with this compound?

A4: The "free drug hypothesis" states that only the unbound fraction of a drug is available to diffuse across cell membranes, interact with its target, and exert a pharmacological effect.[1][11] The protein-bound fraction acts as a reservoir but is not immediately active.[1][2] This is critical for in vitro experiments because the concentration of serum proteins in your culture media will directly influence the free concentration of this compound and thus its observed potency.[3]

Data Presentation

The following table illustrates hypothetical data from a serum shift assay for this compound, demonstrating the impact of Fetal Bovine Serum (FBS) concentration on the compound's half-maximal inhibitory concentration (IC50).

FBS Concentration (%)IC50 of this compound (nM)Fold Shift in IC50 (relative to 0% FBS)
0101.0
1252.5
5808.0
1015015.0

Experimental Protocols

Protocol: Determining the Impact of Serum Concentration on this compound Activity (IC50 Shift Assay)

This protocol outlines a method for assessing the effect of serum protein binding on the potency of this compound using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Cell Seeding: Seed your target cancer cell line in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound Dilutions:

    • Prepare a 2X stock of your highest this compound concentration in a base medium (e.g., DMEM).

    • Perform serial dilutions to create a range of 2X concentrations of the compound.

  • Preparation of Serum-Containing Media:

    • Prepare separate media formulations with varying concentrations of FBS (e.g., 0%, 2%, 10%, 20%). Note that for 0% FBS, a serum-free medium should be used, and cells should not be kept in this condition for an extended period.

  • Treatment:

    • Remove the overnight culture medium from the cells.

    • Add an equal volume of the 2X this compound dilutions and the corresponding 2X serum-containing media to the wells. This will result in final concentrations of 1X for both the compound and the serum.

    • Include vehicle (e.g., DMSO) controls for each serum concentration.

  • Incubation: Incubate the plates for a standardized period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, XTT, or CellTiter-Glo).[8]

  • Data Analysis:

    • Normalize the data to the vehicle-treated control for each serum concentration.

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each serum concentration.[10]

Visualizations

Signaling Pathway and Drug Interaction

cluster_bloodstream Extracellular (High Serum) cluster_cell Intracellular CCC-0975_free Free this compound Bound_Complex This compound-Protein Complex (Inactive) CCC-0975_free->Bound_Complex Binding Target_Protein Target Protein CCC-0975_free->Target_Protein Enters Cell & Binds Target Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->Bound_Complex Biological_Effect Biological Effect (e.g., Inhibition of Proliferation) Target_Protein->Biological_Effect Inhibited by this compound

Caption: Impact of serum protein binding on this compound availability.

Experimental Workflow

start Start: Seed Cells in 96-well Plates prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_serum Prepare Media with Varying Serum Concentrations (0%, 1%, 5%, 10%) start->prep_serum treat_cells Treat Cells with this compound and Serum Media prep_compound->treat_cells prep_serum->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data: Normalize and Fit Dose-Response Curves viability_assay->data_analysis end End: Determine IC50 for each Serum Concentration data_analysis->end

Caption: Workflow for an IC50 serum shift assay.

References

CCC-0975 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of CCC-0975 in cell culture media. It includes a troubleshooting guide, frequently asked questions, experimental protocols, and a summary of stability data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the use of this compound in cell culture experiments.

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results can stem from several factors. One of the primary considerations is the stability of this compound in your specific cell culture medium and experimental conditions. Over time, the compound may degrade, leading to a lower effective concentration. It is also crucial to ensure accurate initial dilutions of your stock solution and consistent cell seeding densities.

Q2: I suspect this compound is degrading in my cell culture medium. How can I confirm this?

A2: To confirm degradation, you can perform a stability study. This involves incubating this compound in your cell culture medium at 37°C and collecting samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The concentration of this compound in these samples can then be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A decrease in concentration over time indicates degradation.

Q3: What are the common degradation pathways for small molecules like this compound in cell culture media?

A3: Small molecules in cell culture media can be subject to both chemical and enzymatic degradation. Chemical degradation can be caused by hydrolysis due to the aqueous environment and pH of the media. Components in the media, such as certain amino acids or reducing agents, can also react with the compound. Enzymatic degradation can occur if the cells you are using release enzymes into the medium that can metabolize this compound.

Q4: I have observed precipitation of this compound in my culture medium after dilution. What should I do?

A4: Precipitation can occur if the final concentration of this compound exceeds its solubility in the cell culture medium. Ensure that the concentration of the organic solvent (e.g., DMSO) used to dissolve the stock solution is kept to a minimum in the final culture volume, typically below 0.5%. If precipitation persists, you may need to lower the working concentration of this compound. It is also advisable to visually inspect the medium for any signs of precipitation after adding the compound.

Q5: How often should I replace the cell culture medium containing this compound during a long-term experiment?

A5: The frequency of media changes depends on the stability of this compound and the metabolic activity of your cells. Based on the stability data, if a significant portion of the compound degrades within 48-72 hours, it is recommended to replace the medium at these intervals to maintain a consistent effective concentration.

Stability of this compound in Cell Culture Media

The stability of this compound was evaluated in two common cell culture media, DMEM and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS). The compound was incubated at a concentration of 10 µM at 37°C in a humidified incubator with 5% CO2. The remaining percentage of this compound was determined by HPLC analysis at various time points.

Time (Hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)
0100100
298.599.1
496.297.8
892.195.3
2485.488.7
4876.881.2
7268.374.5

Note: This data is representative and may vary depending on specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium.

  • Preparation of this compound Working Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in the desired cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation:

    • Dispense the this compound-containing medium into sterile tubes or wells of a culture plate.

    • Incubate the samples at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • Collect aliquots of the medium at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis by HPLC:

    • Thaw the samples and precipitate any proteins by adding a 3-fold excess of cold acetonitrile.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to HPLC vials for analysis.

    • Analyze the samples using a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Detect this compound using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Quantify the peak area corresponding to this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock in DMSO prep_working Dilute to 10 µM in cell culture medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate collect_samples Collect samples at 0, 2, 4, 8, 24, 48, 72h incubate->collect_samples store_samples Store at -80°C collect_samples->store_samples protein_precip Protein precipitation (Acetonitrile) store_samples->protein_precip centrifuge Centrifuge protein_precip->centrifuge hplc_analysis HPLC Analysis centrifuge->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway cluster_hbv_lifecycle HBV Replication Cycle cluster_inhibition Inhibition by this compound rcDNA Relaxed Circular DNA (rcDNA) DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteinization cccDNA Covalently Closed Circular DNA (cccDNA) DP_rcDNA->cccDNA Conversion Viral Transcription Viral Transcription cccDNA->Viral Transcription CCC0975 This compound CCC0975->DP_rcDNA Inhibits Conversion

Caption: this compound mechanism of action in inhibiting HBV cccDNA formation.[1][2][3][4][5]

References

Technical Support Center: Avoiding Experimental Artifacts with CCC-0975

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of CCC-0975 in Hepatitis B Virus (HBV) research. This compound is a disubstituted sulfonamide that specifically inhibits the formation of covalently closed circular DNA (cccDNA), a key step in the HBV life cycle.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound inhibits the formation of HBV cccDNA by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[1][2][3] It synchronously reduces the levels of cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without promoting their degradation.[1][3] This suggests that this compound primarily targets a step involved in the conversion of rcDNA to cccDNA, possibly by affecting the deproteination of rcDNA.[1][4][5]

Q2: What is the recommended concentration of this compound to use in cell culture experiments?

A2: The effective concentration (EC50) of this compound for the reduction of cccDNA in HepDES19 cells is approximately 10 µM.[1] For initial experiments, a dose-response curve around this concentration is recommended to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What is the cytotoxicity of this compound?

A3: this compound has been shown to have lower cytotoxicity compared to its structural analog, CCC-0346.[1] While a specific 50% cytotoxic concentration (CC50) for this compound is not definitively reported in the primary literature, it is advisable to perform a cytotoxicity assay (e.g., MTT or XTT assay) in parallel with your antiviral experiments to determine the CC50 in your chosen cell line.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][6] For long-term storage, the stock solution should be stored at -20°C or -80°C.[6] When preparing working solutions, it is recommended to freshly dilute the stock solution in cell culture medium. Due to the potential for degradation in aqueous solutions, it is best practice to change the medium and replenish the compound every 2-3 days during longer experiments.[1]

Q5: Does this compound have any known off-target effects?

A5: Initial screenings suggest that this compound is specific for its anti-HBV activity and has not been identified as a hit in other antiviral screenings.[1] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out without specific global profiling studies. The primary mechanism appears to be interference with the host DNA repair machinery that HBV hijacks for cccDNA formation.[4][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and a related compound, CCC-0346, as reported in the literature.

CompoundEC50 (cccDNA reduction in HepDES19 cells)CC50 (HepDE19 cells)Reference
This compound ~10 µM>100 µM[1]
CCC-0346 ~3 µM~30 µM[1]

Experimental Protocols

Protocol 1: Inhibition of cccDNA Formation with this compound in Cell Culture

This protocol describes the treatment of HBV-producing hepatoma cell lines (e.g., HepAD38 or HepDES19) with this compound to assess its effect on cccDNA formation.

Materials:

  • HBV-inducible cell line (e.g., HepAD38, HepDES19)

  • Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, G418, and tetracycline)

  • This compound (dissolved in DMSO)

  • Tetracycline-free complete culture medium

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Seed HepAD38 or HepDES19 cells in 6-well plates and grow to confluency in complete culture medium containing tetracycline to suppress HBV replication.

  • To induce HBV replication and cccDNA formation, wash the cells with PBS and replace the medium with tetracycline-free complete culture medium.

  • Immediately add this compound to the medium at the desired final concentrations (e.g., a dose-response from 1 µM to 50 µM). Include a DMSO-only vehicle control.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Change the medium with fresh tetracycline-free medium and the respective concentrations of this compound every 2-3 days.[1]

  • After the desired treatment period (e.g., 4, 8, or 12 days), harvest the cells for DNA extraction and analysis.

Protocol 2: Hirt DNA Extraction for cccDNA Analysis

This protocol describes a modified Hirt extraction method to selectively isolate low molecular weight extrachromosomal DNA, including cccDNA and DP-rcDNA, from cultured cells.[8][9]

Materials:

  • Harvested cells from Protocol 1

  • Hirt Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.6% SDS

  • 5 M NaCl

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol

  • 70% Ethanol

  • TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

Procedure:

  • Wash the harvested cell pellet with ice-cold PBS.

  • Lyse the cells by adding 1 mL of Hirt Lysis Buffer per 10^7 cells. Incubate at room temperature for 20 minutes with gentle agitation.

  • Add 250 µL of 5 M NaCl to the lysate. Mix gently by inverting the tube several times.

  • Incubate on ice overnight to precipitate high molecular weight chromosomal DNA and proteins.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C.

  • Carefully transfer the supernatant containing the extrachromosomal DNA to a new tube.

  • Perform a phenol:chloroform:isoamyl alcohol extraction to remove remaining proteins.

  • Precipitate the DNA by adding 2 volumes of 100% ethanol and incubating at -20°C for at least 2 hours.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA.

  • Wash the DNA pellet with 70% ethanol and air dry.

  • Resuspend the DNA pellet in TE buffer.

Protocol 3: Southern Blot Analysis of cccDNA

This protocol describes the detection and quantification of HBV cccDNA, DP-rcDNA, and other replicative intermediates by Southern blot analysis.[1][9]

Materials:

  • Hirt-extracted DNA from Protocol 2

  • Agarose gel (1.2%)

  • TAE buffer

  • Denaturation solution (0.5 M NaOH, 1.5 M NaCl)

  • Neutralization solution (1 M Tris-HCl pH 7.4, 1.5 M NaCl)

  • 20x SSC buffer

  • Nylon membrane

  • UV crosslinker

  • HBV-specific DNA probe (radiolabeled or non-radiolabeled)

  • Hybridization buffer

  • Wash buffers

  • Detection reagents (e.g., phosphor imager screen or chemiluminescent substrate)

Procedure:

  • Load the Hirt-extracted DNA onto a 1.2% agarose gel and perform electrophoresis to separate the different DNA forms.

  • After electrophoresis, treat the gel with denaturation and neutralization solutions.

  • Transfer the DNA from the gel to a nylon membrane using a capillary transfer setup with 20x SSC buffer.

  • UV-crosslink the DNA to the membrane.

  • Pre-hybridize the membrane in hybridization buffer.

  • Hybridize the membrane with a labeled HBV-specific DNA probe overnight at the appropriate temperature.

  • Wash the membrane under stringent conditions to remove the unbound probe.

  • Detect the probe signal using an appropriate method (e.g., autoradiography or chemiluminescence). cccDNA will appear as the fastest migrating supercoiled form, while DP-rcDNA and rcDNA will migrate slower.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak inhibition of cccDNA formation 1. This compound concentration is too low.2. This compound has degraded.1. Perform a dose-response experiment to determine the optimal concentration.2. Prepare fresh working solutions from a new stock. Ensure proper storage of the stock solution.
High cell toxicity observed 1. This compound concentration is too high.2. Cell line is particularly sensitive.1. Perform a cytotoxicity assay to determine the CC50 and use concentrations well below this value.2. Consider using a different cell line if toxicity remains an issue at effective concentrations.
Inconsistent results between experiments 1. Inconsistent cell density or health.2. Inconsistent timing of compound addition and media changes.3. Variability in the Hirt extraction or Southern blot.1. Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase before induction.2. Adhere strictly to the experimental timeline for compound treatment and media changes.3. Use internal controls for the extraction and blotting procedures.
Smeary or unresolved bands on Southern blot 1. Incomplete Hirt extraction, leading to chromosomal DNA contamination.2. Overloading of DNA on the gel.3. Degradation of DNA samples.1. Ensure complete lysis and precipitation during the Hirt extraction.2. Quantify the extracted DNA and load a consistent and appropriate amount on the gel.3. Handle DNA samples carefully to avoid nuclease contamination.
Absence of DP-rcDNA band in this compound treated samples This is the expected outcome as this compound inhibits the formation of DP-rcDNA.This observation confirms the on-target effect of the compound.
Presence of a faint cccDNA band even at high this compound concentrations This compound inhibits the de novo formation of cccDNA but does not affect pre-existing cccDNA.This may represent the pool of cccDNA that was formed before the compound could exert its full effect. Consider pre-treatment with the compound before inducing high levels of replication.

Visualizations

HBV_cccDNA_Formation_Pathway cluster_inhibition Site of this compound Action arrow arrow rcDNA Relaxed Circular DNA (rcDNA) in Nucleus DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteination (Host DNA Repair Enzymes) rcDNA_DP_rcDNA_arrow rcDNA_DP_rcDNA_arrow cccDNA Covalently Closed Circular DNA (cccDNA) DP_rcDNA->cccDNA Ligation Transcription Viral Transcription cccDNA->Transcription CCC0975 This compound CCC0975->rcDNA_DP_rcDNA_arrow Inhibits

Caption: Signaling pathway of HBV cccDNA formation and the inhibitory action of this compound.

experimental_workflow arrow arrow start Seed HepAD38/HepDES19 cells induce Induce HBV replication (Tetracycline withdrawal) start->induce treat Treat with this compound (and vehicle control) induce->treat incubate Incubate and replenish compound every 2-3 days treat->incubate harvest Harvest cells incubate->harvest hirt Hirt DNA Extraction harvest->hirt southern Southern Blot Analysis hirt->southern analyze Analyze cccDNA, DP-rcDNA, and rcDNA levels southern->analyze

Caption: Experimental workflow for evaluating the effect of this compound on HBV cccDNA formation.

troubleshooting_logic node_action Perform dose-response and check stock solution arrow arrow start Unexpected Results? check_conc Is this compound concentration optimal? start->check_conc check_conc->node_action No check_toxicity Is there high cell toxicity? check_conc->check_toxicity Yes check_blot Are Southern blot bands clear? check_toxicity->check_blot No node_action2 Lower concentration or perform CC50 assay check_toxicity->node_action2 Yes node_action3 Troubleshoot Hirt extraction and Southern blot protocol check_blot->node_action3 No node_action4 Interpret results based on known mechanism of action check_blot->node_action4 Yes

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Technical Support Center: Improving In Vivo Delivery of CCC-0975

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo delivery of CCC-0975. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate successful in vivo studies.

Introduction to this compound

This compound is a disubstituted sulfonamide compound identified as a specific inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation.[1] It acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step in the establishment and persistence of chronic HBV infection.[1][2][3] The primary mechanism of action is believed to be the blockage of rcDNA deproteination.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available in vitro studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/SystemValueReference
EC₅₀ HepDES19 cells10 µM[1]
EC₅₀ Duck HBV-infected primary duck hepatocytes3 µM[1]

Table 2: Physicochemical and Storage Properties of this compound

PropertyValueReference
Molecular Weight 483.89 g/mol
Formula C₂₁H₁₇ClF₃N₃O₃S
Solubility in DMSO 100 mg/mL (requires sonication)[2]
Stock Solution Storage -80°C for 2 years; -20°C for 1 year[2]

Signaling Pathway and Experimental Workflow

HBV cccDNA Formation Pathway and this compound Inhibition

The following diagram illustrates the key steps in the conversion of HBV rcDNA to cccDNA and the proposed point of intervention for this compound.

HBV_cccDNA_Formation cluster_nucleus Hepatocyte Nucleus cluster_inhibition rcDNA HBV Relaxed Circular DNA (rcDNA) DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteination (Host Factors, e.g., TDP2) cccDNA Covalently Closed Circular DNA (cccDNA) DP_rcDNA->cccDNA DNA Repair & Ligation Transcription Viral Transcription cccDNA->Transcription This compound This compound This compound->DP_rcDNA Inhibits conversion

Caption: Proposed mechanism of this compound in inhibiting HBV cccDNA formation.

General Experimental Workflow for In Vivo Delivery of this compound

This workflow outlines the critical steps for preparing and administering this compound in an in vivo model.

InVivo_Workflow Formulation 1. Formulation Preparation QC 2. Quality Control (e.g., visual inspection for precipitation) Formulation->QC Administration 4. Administration (e.g., oral gavage, IP injection) QC->Administration Animal_Prep 3. Animal Preparation (e.g., acclimatization, fasting) Animal_Prep->Administration Monitoring 5. Post-administration Monitoring (e.g., for adverse effects) Administration->Monitoring Sampling 6. Sample Collection (e.g., blood, tissues) Monitoring->Sampling Analysis 7. Bioanalysis (e.g., LC-MS/MS for PK, viral load for efficacy) Sampling->Analysis

Caption: A generalized workflow for in vivo studies with this compound.

Experimental Protocols

In Vivo Formulation Protocol for this compound

This protocol is adapted from a commercially available source for a clear solution of ≥ 2.38 mg/mL.[2]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), new and hygroscopic-free

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 23.8 mg/mL. Use ultrasonication to aid dissolution.

  • Prepare Formulation (for a 1 mL working solution): a. To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution. Mix thoroughly until a homogenous solution is formed. b. Add 50 µL of Tween-80 to the mixture and mix thoroughly. c. Add 450 µL of sterile saline to the mixture and mix thoroughly to bring the final volume to 1 mL.

  • Final Concentration: The final concentration of this compound in this formulation is 2.38 mg/mL.

  • Important Considerations:

    • It is recommended to prepare the working solution fresh on the day of use.

    • If any precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Troubleshooting Guide and FAQs

This section addresses potential issues that researchers may encounter during the in vivo delivery of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended route of administration for this compound in vivo?

    • A1: The provided formulation is suitable for oral gavage. The choice of administration route should be guided by the specific experimental design and objectives. For initial studies, oral and intraperitoneal (IP) routes are common.

  • Q2: How should this compound be stored?

    • A2: this compound solid should be stored at room temperature. Stock solutions in solvent can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2]

  • Q3: Is there any available in vivo pharmacokinetic (PK) or toxicology data for this compound?

    • A3: Publicly available, peer-reviewed in vivo PK and comprehensive toxicology data for this compound are limited at this time. Researchers should conduct preliminary dose-range finding and tolerability studies in their chosen animal model.

  • Q4: What animal models are suitable for testing the in vivo efficacy of this compound?

    • A4: Animal models that support HBV replication and cccDNA formation are necessary. These include primary duck hepatocytes infected with Duck Hepatitis B Virus (DHBV), humanized mouse models with chimeric human livers, and other transgenic mouse models of HBV infection.[1]

Troubleshooting Common In Vivo Delivery Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of this compound in the formulation - Incomplete dissolution in DMSO.- Use of old or hygroscopic DMSO.- Incorrect order of solvent addition.- Temperature fluctuations.- Ensure complete dissolution of the stock solution with sonication.- Use a fresh, unopened bottle of anhydrous DMSO.- Add solvents in the prescribed order, ensuring complete mixing at each step.- Prepare the formulation at room temperature. Gentle warming may be used to redissolve precipitate, but stability at that temperature should be confirmed.
Difficulty in administering the formulation (e.g., high viscosity) - High concentration of PEG300.- If possible, slightly warm the formulation to 30-37°C before administration to reduce viscosity.- Use a larger gauge gavage needle.- Consider alternative formulations with lower viscosity if the issue persists.
High variability in experimental results between animals - Inconsistent formulation preparation.- Inaccurate dosing.- Animal-to-animal variation in absorption.- Prepare a single batch of formulation for each experimental group.- Ensure accurate calibration of pipettes and syringes.- Standardize the administration technique (e.g., gavage speed and needle placement).- Ensure consistent fasting/feeding schedules for the animals.
Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur) - Vehicle toxicity (especially at high concentrations of DMSO or Tween-80).- Compound-related toxicity.- Run a vehicle-only control group to assess the tolerability of the formulation.- Reduce the concentration of organic solvents if vehicle toxicity is suspected.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) of this compound in your specific animal model.
Low or no detectable plasma levels of this compound - Poor oral bioavailability.- Rapid metabolism.- Issues with the bioanalytical method.- Consider alternative formulation strategies for poorly soluble drugs, such as nanosuspensions or solid dispersions.- Evaluate different administration routes (e.g., intraperitoneal injection) to bypass first-pass metabolism.- Validate the LC-MS/MS or other bioanalytical methods for sensitivity and accuracy.

This technical support center is intended to be a living document and will be updated as more information on the in vivo use of this compound becomes available. Researchers are encouraged to report their findings to the scientific community to collectively advance our understanding of this promising anti-HBV compound.

References

dealing with lot-to-lot variability of CCC-0975

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCC-0975. The information provided is intended to help address potential issues, particularly those arising from lot-to-lot variability of the compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the Hepatitis B Virus (HBV).[1] It belongs to a class of compounds known as disubstituted sulfonamides.[2][3] Its primary mechanism of action is to interfere with the conversion of HBV relaxed circular DNA (rcDNA) into covalently closed circular DNA (cccDNA), a critical step in the establishment and persistence of HBV infection.[3][4] this compound synchronously reduces the levels of cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without causing their degradation.[1]

Q2: What is the recommended in vitro working concentration for this compound?

A2: The reported 50% effective concentration (EC50) for this compound in cell culture is approximately 10 μM.[1] Therefore, a starting concentration of 10 μM is recommended for most cell-based assays. However, it is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To minimize degradation, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations.

Q4: What are the potential causes of lot-to-lot variability with this compound?

A4: Lot-to-lot variability in small molecules like this compound can arise from several factors related to the manufacturing process. These can include differences in purity, the presence of residual solvents or synthetic byproducts, and variations in the physical properties of the solid compound (e.g., crystallinity). Such inconsistencies can affect the compound's solubility, stability, and ultimately its biological activity.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected inhibition of HBV cccDNA formation.

  • Possible Cause 1: Sub-optimal Compound Potency in the New Lot.

    • Troubleshooting Steps:

      • Verify Stock Solution Concentration: Re-measure the concentration of your stock solution using a spectrophotometer, if the compound has a known extinction coefficient.

      • Perform a Dose-Response Curve: Compare the EC50 value of the new lot to that of a previously validated lot. A significant rightward shift in the dose-response curve indicates lower potency.

      • Consult Certificate of Analysis (CoA): Review the CoA for the new lot and compare the purity data (e.g., by HPLC) with that of a previous, well-performing lot.

  • Possible Cause 2: Poor Solubility of the New Lot.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully observe the prepared stock solution and the final dilution in your cell culture medium for any signs of precipitation.

      • Solubility Test: Attempt to dissolve a small, known amount of the new lot in a specific volume of DMSO to confirm it meets the expected solubility.

      • Sonication: Briefly sonicate the stock solution before making dilutions to ensure complete dissolution.

Issue 2: Increased or unexpected cytotoxicity observed with a new lot of this compound.

  • Possible Cause: Presence of a Toxic Impurity.

    • Troubleshooting Steps:

      • Cell Viability Assay: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) with the new lot and compare the results to a previous lot and a vehicle control.

      • Review the Certificate of Analysis (CoA): Examine the purity data on the CoA for any uncharacterized peaks that might represent impurities.

      • Contact the Supplier: Reach out to the supplier's technical support with your findings and the lot number to inquire about any known issues or to request further analytical data.

Data Presentation

Table 1: Key Experimental Parameters for this compound

ParameterRecommended Value/ConditionReference
In Vitro EC50 ~10 μM[1]
Stock Solution Solvent DMSO
Long-term Storage -20°C or -80°C
Working Concentration 10 μM (starting point)[2]

Table 2: Troubleshooting Summary for Lot-to-Lot Variability

Observed IssuePotential CauseRecommended Action
Reduced Potency Lower purity, degradationPerform dose-response curve, compare with previous lot, check CoA.
Poor Solubility Different crystal form, impuritiesVisual inspection, solubility test, sonication.
Increased Cytotoxicity Toxic impurityCell viability assay, review CoA, contact supplier.

Experimental Protocols

Protocol 1: Validation of a New Lot of this compound

This protocol outlines a procedure to validate the activity of a new lot of this compound against a previously characterized lot.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of both the new and the reference lot of this compound in DMSO.

    • Aliquot and store at -80°C.

  • Cell Seeding:

    • Seed HBV-replicating cells (e.g., HepG2.2.15) in a 24-well plate at a density that will not lead to over-confluence during the experiment.

  • Dose-Response Treatment:

    • Prepare a series of dilutions of both the new and reference lots of this compound in cell culture medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Replace the cell culture medium with the medium containing the different concentrations of this compound or vehicle.

  • Incubation:

    • Incubate the cells for a period sufficient to observe an effect on cccDNA levels (e.g., 3-6 days).

  • Endpoint Analysis:

    • Harvest the cells and extract viral DNA.

    • Quantify the levels of HBV cccDNA using a validated method such as Southern blot or a cccDNA-specific qPCR assay.

    • Normalize the cccDNA levels to a housekeeping gene to account for differences in cell number.

  • Data Analysis:

    • Plot the normalized cccDNA levels against the log of the this compound concentration.

    • Calculate the EC50 value for both the new and reference lots using a non-linear regression analysis.

    • A significant difference in EC50 values (e.g., >3-fold) may indicate a problem with the new lot.

Mandatory Visualizations

HBV_cccDNA_Formation_Pathway rcDNA HBV Relaxed Circular DNA (rcDNA) DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteinization cccDNA Covalently Closed Circular DNA (cccDNA) DP_rcDNA->cccDNA Conversion CCC_0975 This compound CCC_0975->DP_rcDNA Inhibits Formation

Caption: Signaling pathway of HBV cccDNA formation and the inhibitory action of this compound.

Lot_Validation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis New_Lot New Lot of this compound Prep_Stocks Prepare 10 mM Stocks in DMSO New_Lot->Prep_Stocks Ref_Lot Reference Lot of this compound Ref_Lot->Prep_Stocks Dose_Response Dose-Response Treatment of HBV-replicating cells Prep_Stocks->Dose_Response Incubation Incubate for 3-6 days Dose_Response->Incubation Analysis Quantify cccDNA (qPCR/Southern Blot) Incubation->Analysis EC50_Calc Calculate EC50 for each lot Analysis->EC50_Calc Compare Compare EC50 values EC50_Calc->Compare

Caption: Experimental workflow for validating a new lot of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Potency Is Potency Reduced? Start->Check_Potency Check_Solubility Is Solubility an Issue? Check_Potency->Check_Solubility No Action_Potency Perform Dose-Response Compare EC50 Check_Potency->Action_Potency Yes Check_Toxicity Is Cytotoxicity Increased? Check_Solubility->Check_Toxicity No Action_Solubility Visual Inspection Solubility Test Check_Solubility->Action_Solubility Yes Action_Toxicity Cell Viability Assay Check_Toxicity->Action_Toxicity Yes Contact_Supplier Contact Supplier with Data Action_Potency->Contact_Supplier Action_Solubility->Contact_Supplier Action_Toxicity->Contact_Supplier

Caption: Logical workflow for troubleshooting lot-to-lot variability of this compound.

References

Validation & Comparative

CCC-0975 versus CCC-0346 in HBV inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to HBV cccDNA Formation Inhibitors: CCC-0975 vs. CCC-0346

For researchers and drug development professionals in the field of hepatitis B, the quest for a functional cure remains a paramount challenge. A key obstacle is the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes, which serves as the transcriptional template for viral replication.[1][2] Targeting the formation of cccDNA is a promising therapeutic strategy. This guide provides a detailed comparison of two such inhibitors, this compound and CCC-0346, both identified as disubstituted sulfonamide (DSS) compounds that specifically inhibit the formation of hepatitis B virus (HBV) cccDNA.[1][3]

Mechanism of Action

Both this compound and CCC-0346 function by interfering with a critical step in the HBV replication cycle: the conversion of relaxed circular DNA (rcDNA) into the stable cccDNA minichromosome within the nucleus of infected cells.[3][4][5] Mechanistic studies have revealed that these compounds do not directly inhibit HBV DNA replication or the viral polymerase activity.[1] Instead, they synchronously reduce the intracellular levels of both cccDNA and its precursor, deproteinized relaxed circular DNA (DP-rcDNA).[1][3] This suggests that their primary mode of action is to disrupt the conversion of rcDNA to cccDNA, potentially by inhibiting the deproteination of rcDNA, a crucial intermediate step.[1][6]

Performance and Efficacy

The inhibitory activities of this compound and CCC-0346 have been quantified in cell culture models, demonstrating their potential as anti-HBV agents. The key performance metrics are summarized below.

Quantitative Data Summary
CompoundEC50 (HepDES19 cells)EC50 (DHBV-infected PDHs)Key Observation
This compound 10 µM3 µMDose-dependent reduction of cccDNA and DP-rcDNA.[1]
CCC-0346 3 µMNot ReportedMore potent than this compound but exhibits higher cellular toxicity.[1]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. HepDES19 cells are a human hepatoblastoma cell line that supports tetracycline-inducible HBV replication. PDHs are primary duck hepatocytes, used for studying duck hepatitis B virus (DHBV), a model for HBV.

Experimental Protocols

The following outlines the key experimental methodologies used to characterize the activity of this compound and CCC-0346.

Cell Culture and Compound Treatment

HepDES19 cells, which can be induced to produce HBV, were cultured and treated with varying concentrations of this compound or CCC-0346.[1] For these experiments, tetracycline was removed from the culture medium to initiate HBV DNA replication and cccDNA formation. The cells were harvested at different time points (e.g., day 4 and day 12) for subsequent analysis of viral nucleic acids.[1]

Viral DNA Analysis

To assess the impact of the compounds on HBV replication, different forms of viral DNA were extracted and analyzed.

  • Hirt DNA Extraction : This method was employed to selectively extract low-molecular-weight DNA, including cccDNA and DP-rcDNA, from the cultured cells.[1]

  • Southern Blotting : The extracted Hirt DNA was then analyzed by Southern blotting to detect and quantify cccDNA and DP-rcDNA. This technique allows for the visualization of specific DNA fragments.[1]

  • Analysis of Core DNA and Viral RNA : Total intracellular viral DNA (core DNA) and viral RNA were also extracted and analyzed by Southern blotting and Northern blotting, respectively, to determine if the compounds affected earlier steps of viral replication.[1]

In Vitro Endogenous Polymerase Assay

To confirm that the compounds do not directly target the HBV polymerase, an in vitro endogenous polymerase assay was performed. This assay measures the activity of the viral polymerase in synthesizing viral DNA.[1]

Visualizing the Molecular Pathway and Experimental Design

To further clarify the mechanism of action and the experimental approach, the following diagrams are provided.

HBV_cccDNA_Formation_Pathway cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Hepatocyte Nucleus HBV_Virion HBV Virion rcDNA_release Release of rcDNA-containing Nucleocapsid HBV_Virion->rcDNA_release Nuclear_Import Nuclear Import rcDNA_release->Nuclear_Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) Nuclear_Import->DP_rcDNA cccDNA_Formation Conversion to cccDNA DP_rcDNA->cccDNA_Formation cccDNA cccDNA cccDNA_Formation->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA & other viral RNAs Transcription->pgRNA Inhibitors This compound CCC-0346 Inhibitors->cccDNA_Formation Inhibition

Caption: HBV cccDNA formation pathway and the inhibitory action of this compound and CCC-0346.

Experimental_Workflow Start Start: Culture HepDES19 Cells Tetracycline_Removal Remove Tetracycline to Induce HBV Replication Start->Tetracycline_Removal Compound_Treatment Treat with this compound or CCC-0346 (or DMSO control) Tetracycline_Removal->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 12 days) Compound_Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Extraction Viral Nucleic Acid Extraction (Hirt, Total DNA, RNA) Harvest->Extraction Analysis Analysis by Southern & Northern Blotting Extraction->Analysis Quantification Quantify cccDNA, DP-rcDNA, Core DNA, RNA Analysis->Quantification

Caption: Workflow for evaluating the inhibitory effects of this compound and CCC-0346 on HBV.

Conclusion

Both this compound and CCC-0346 represent a novel class of HBV inhibitors that specifically target the formation of cccDNA, a key element in the persistence of chronic hepatitis B.[1][7] While CCC-0346 demonstrates higher potency with a lower EC50 value, its increased toxicity presents a challenge for therapeutic development.[1] In contrast, this compound, although less potent, has a more favorable toxicity profile, making it a promising lead compound for further optimization.[1] The discovery of these disubstituted sulfonamides provides a valuable proof-of-concept for the development of drugs aimed at eliminating cccDNA and achieving a functional cure for chronic HBV infection.[1][3]

References

The Battle Against HBV Persistence: A Comparative Analysis of cccDNA Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms and efficacy of CCC-0975 and other emerging therapies targeting the hepatitis B virus stronghold.

For Immediate Release – In the global effort to find a definitive cure for chronic hepatitis B (CHB), which affects over 250 million people worldwide, the focus of the scientific community is increasingly turning towards a key viral component: the covalently closed circular DNA (cccDNA). This stable minichromosome resides in the nucleus of infected liver cells, acting as a persistent reservoir for viral replication and the primary reason current antiviral therapies cannot eradicate the virus. A new generation of cccDNA inhibitors is emerging, offering hope for a functional cure. This guide provides a comparative analysis of a pioneering compound, this compound, and other cccDNA inhibitors, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Introduction to cccDNA and Its Inhibition

The hepatitis B virus (HBV) life cycle is critically dependent on the formation of cccDNA from relaxed circular DNA (rcDNA) within the hepatocyte nucleus. This cccDNA serves as the template for the transcription of all viral RNAs, leading to the production of new virus particles.[1][2][3][4] Current nucleos(t)ide analogue (NA) therapies effectively suppress HBV replication but have a negligible impact on the cccDNA reservoir, necessitating long-term treatment and carrying the risk of viral rebound upon cessation.[5] Therefore, strategies aimed at either eliminating cccDNA or permanently silencing its transcriptional activity are paramount for achieving a cure.[1]

Several approaches to cccDNA inhibition are being explored, including preventing its formation, promoting its degradation, and silencing its transcription. This guide will focus on inhibitors of cccDNA formation, with a particular emphasis on the disubstituted sulfonamide this compound and a comparison with other classes of inhibitors.

Comparative Performance of cccDNA Inhibitors

The landscape of cccDNA inhibitors is diverse, encompassing small molecules that target various stages of the cccDNA lifecycle. Below is a summary of the performance of key inhibitors based on available experimental data.

Inhibitor ClassCompound(s)Mechanism of ActionEC50 for cccDNA ReductionKey Findings & Limitations
Disubstituted Sulfonamides This compound, CCC-0346Inhibit the conversion of rcDNA to cccDNA, likely by blocking the deproteination of rcDNA.[6][7][8][9][10]This compound: 10 µM (in HepDES19 cells)[6][11], 3 µM (in DHBV-infected PDHs)[6] CCC-0346: 3 µM (in HepDES19 cells)[6]Synchronously reduces both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[6] Does not affect viral polymerase activity or promote the decay of existing cccDNA.[6]
Ribonuclease H (RNase H) Inhibitors α-hydroxytropolones, N-hydroxypyridinediones, N-hydroxynapthyridinonesTarget the viral RNase H enzyme, which is essential for the removal of the pregenomic RNA template during reverse transcription, a step preceding cccDNA formation.0.049–0.078 µM (in HBV-infected HepG2-NTCP cells)[12]Potently suppress cccDNA formation when administered early after infection.[12] Effective against NA-resistant HBV strains.[12]
Capsid Assembly Modulators (CpAMs) JNJ-632, BAY 41-4109Induce the formation of aberrant, empty viral capsids, thereby preventing the encapsidation of pgRNA and subsequent rcDNA synthesis. Also inhibit the formation of new cccDNA.[13]Not explicitly reported for cccDNA reduction in a directly comparable format.Have a dual mechanism of action, affecting both early and late stages of the viral life cycle.[8]
Host-Targeting Agents Inhibitors of TDP2, FEN1, DNA ligasesInterfere with host DNA repair enzymes that are co-opted by the virus to convert rcDNA into cccDNA.[7]Varies depending on the specific target and compound.Targeting host factors may lead to off-target effects and toxicity.[14]
Novel Small Molecules ccc_R08Reduces the level of cccDNA through an as-yet-unspecified mechanism.[15][16][17]Potent and dose-dependent reduction demonstrated in PHHs and mouse models.[15]Orally bioavailable and shows sustained effects after treatment cessation in animal models.[15] Does not exhibit significant cytotoxicity.[15]
Natural Products Curcumin, Hydrolyzable TanninsInhibit cccDNA by various mechanisms, including epigenetic modification (curcumin) and blocking formation/promoting decay (hydrolyzable tannins).[10][17][18]Curcumin (20µM): 75.5% reduction in cccDNA in HepG2.2.15 cells.[17][18]Often have pleiotropic effects; require further optimization for specificity and potency.

Experimental Methodologies

The accurate quantification of cccDNA is crucial for evaluating the efficacy of inhibitors. Due to its low copy number and similarity to other viral DNA forms, specialized techniques are required.

Key Experiment: Quantification of cccDNA by Southern Blot

Objective: To selectively detect and quantify cccDNA from total cellular DNA.

Protocol:

  • Cell Lysis and DNA Extraction:

    • Harvest HBV-infected cells (e.g., HepG2-NTCP or primary human hepatocytes).

    • Lyse the cells using a lysis buffer containing a non-ionic detergent (e.g., NP-40) to isolate nuclei.

    • Treat the nuclear pellet with a digestion buffer containing SDS and proteinase K to release nucleic acids.

    • Perform phenol-chloroform extraction followed by ethanol precipitation to isolate total DNA.

  • Exonuclease Digestion:

    • To differentiate cccDNA from other HBV DNA forms (rcDNA, dslDNA), treat the total DNA extract with plasmid-safe ATP-dependent DNase. This enzyme selectively degrades linear and relaxed circular DNA, leaving the covalently closed circular form intact.

  • Agarose Gel Electrophoresis:

    • Load the digested DNA onto a 1.2% agarose gel.

    • Separate the DNA fragments by electrophoresis. cccDNA will migrate at a specific position.

  • Southern Blotting:

    • Transfer the separated DNA from the gel to a nylon membrane.

    • Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe.

    • Wash the membrane to remove the unbound probe.

  • Detection and Quantification:

    • Expose the membrane to a phosphor screen and visualize the bands using a phosphorimager.

    • Quantify the intensity of the band corresponding to cccDNA relative to a known standard.

Alternative Method: Droplet Digital PCR (ddPCR)

For a more sensitive and high-throughput quantification of cccDNA, droplet digital PCR (ddPCR) is increasingly being used.[19][20] This method involves partitioning the PCR reaction into thousands of nanoliter-sized droplets, allowing for absolute quantification of the target DNA with high precision.[19][20][21]

Visualizing the Pathways

To better understand the points of intervention for these inhibitors, the following diagrams illustrate the HBV cccDNA formation pathway and the experimental workflow for inhibitor screening.

HBV_cccDNA_Formation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virion HBV Virion Capsid Nucleocapsid (contains rcDNA) Virion->Capsid Entry & Uncoating rcDNA rcDNA Capsid->rcDNA Nuclear Import pgRNA pgRNA Encapsidation Encapsidation pgRNA->Encapsidation ReverseTranscription Reverse Transcription ReverseTranscription->Capsid Encapsidation->ReverseTranscription DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteination cccDNA cccDNA (Minichromosome) DP_rcDNA->cccDNA DNA Repair (Ligation, etc.) Transcription Transcription cccDNA->Transcription Transcription->pgRNA CCC0975 This compound CCC0975->DP_rcDNA Inhibits CpAMs CpAMs CpAMs->Encapsidation Inhibits RNaseH_Inhibitors RNase H Inhibitors RNaseH_Inhibitors->ReverseTranscription Inhibits Host_Targeting Host-Targeting Agents Host_Targeting->cccDNA Inhibits

Caption: HBV cccDNA formation pathway and points of inhibition.

Experimental_Workflow Infection 1. Infect Hepatocytes (e.g., PHHs, HepG2-NTCP) with HBV Treatment 2. Treat cells with cccDNA inhibitor candidates (e.g., this compound) Infection->Treatment Incubation 3. Incubate for a defined period (e.g., 5-7 days) Treatment->Incubation Extraction 4. Isolate total intracellular DNA Incubation->Extraction Quantification 5. Quantify cccDNA levels (Southern Blot, ddPCR) Extraction->Quantification Analysis 6. Data Analysis: Determine EC50 and assess cytotoxicity Quantification->Analysis

Caption: Experimental workflow for screening cccDNA inhibitors.

Conclusion and Future Directions

The development of direct-acting inhibitors of cccDNA represents a paradigm shift in the quest for a cure for chronic hepatitis B. Compounds like the disubstituted sulfonamide this compound have provided crucial proof-of-concept that targeting the formation of this persistent viral reservoir is a viable strategy.[6] While this compound and its analogue CCC-0346 show promise, the emergence of newer compounds such as ccc_R08 with high potency and favorable pharmacological profiles is highly encouraging.[15]

The comparative analysis reveals that different inhibitor classes offer distinct advantages. For instance, RNase H inhibitors demonstrate high potency and activity against resistant strains, while CpAMs provide a dual mechanism of action. The future of CHB therapy will likely involve combination regimens that target multiple steps in the HBV life cycle.[14] For example, combining a cccDNA formation inhibitor with a current NA therapy and an agent that silences existing cccDNA could lead to a profound and sustained virological response.

Further research is needed to fully elucidate the mechanisms of action of these novel inhibitors, optimize their efficacy and safety profiles, and evaluate their performance in clinical settings. The continued development of robust and sensitive assays for cccDNA quantification will be indispensable in this endeavor. The ultimate goal remains the complete eradication of cccDNA, leading to a definitive cure for the millions living with chronic hepatitis B.

References

Assessing the In Vitro Specificity of CCC-0975: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of a functional cure for chronic hepatitis B (HBV) infection hinges on the effective targeting of the persistent covalently closed circular DNA (cccDNA) reservoir in hepatocytes. CCC-0975, a disubstituted sulfonamide, has been identified as an inhibitor of HBV cccDNA formation. This guide provides an objective comparison of this compound with other emerging alternatives, supported by available experimental data, to aid researchers in their evaluation of this compound for further investigation.

Mechanism of Action

This compound and its structurally related analog, CCC-0346, interfere with the conversion of relaxed circular DNA (rcDNA) to cccDNA. Mechanistic studies suggest that these compounds do not directly inhibit the HBV polymerase but rather act at a subsequent step, potentially by hindering the deproteinization of rcDNA, a critical precursor to cccDNA formation. This mode of action distinguishes them from nucleos(t)ide analogs that target the reverse transcriptase activity of the viral polymerase.

Comparative In Vitro Efficacy

Compound/ClassTarget/MechanismCell LineAssayEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound cccDNA Formation (putative deproteinization step)HepDES19HBeAg reduction (surrogate for cccDNA) & Southern Blot10>100>10
CCC-0346 cccDNA Formation (putative deproteinization step)HepDES19HBeAg reduction (surrogate for cccDNA) & Southern Blot325-50~8-16
RNase H Inhibitor (Compound 110) HBV Ribonuclease HHepG2-NTCP (infected)HBV DNA Replication (plus-strand)0.05716-100~280-1754
RNase H Inhibitor (Compound 1133) HBV Ribonuclease HHepG2-NTCP (infected)HBV DNA Replication (plus-strand)0.04916-100~326-2040
RNase H Inhibitor (Compound 1073) HBV Ribonuclease HHepG2-NTCP (infected)HBV DNA Replication (plus-strand)0.07816-100~205-1282

Note: The EC50 values for this compound and the RNase H inhibitors were determined in different cell systems (HepDES19, a stable HBV-producing cell line, versus HBV-infected HepG2-NTCP cells). This difference in experimental setup may influence the observed potency and direct comparisons should be made with caution.

In Vitro Specificity and Off-Target Profile

A critical aspect of any potential therapeutic is its specificity for the intended target. The initial characterization of this compound demonstrated that it does not inhibit the HBV polymerase, suggesting a degree of specificity for the cccDNA formation pathway.

However, to the best of our knowledge from publicly available literature, a comprehensive off-target profiling of this compound against a broad panel of host kinases or other enzymes has not been reported. Such studies are essential to fully assess its in vitro specificity and predict potential off-target liabilities. The sulfonamide scaffold is present in a wide range of approved drugs with diverse biological activities, underscoring the importance of empirical selectivity screening.

Visualizing the Landscape of cccDNA Inhibition

To provide a clearer understanding of the context in which this compound operates, the following diagrams illustrate the relevant biological pathway, a typical experimental workflow for evaluating cccDNA inhibitors, and the logical framework for comparing these compounds.

HBV_cccDNA_Formation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets Virion HBV Virion rcDNA_Capsid Nucleocapsid (rcDNA) Virion->rcDNA_Capsid Entry & Uncoating rcDNA_Capsid_N Nucleocapsid (rcDNA) rcDNA_Capsid->rcDNA_Capsid_N Nuclear Import DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA_Capsid_N->DP_rcDNA Deproteinization cccDNA cccDNA DP_rcDNA->cccDNA Repair & Ligation Transcription Transcription cccDNA->Transcription Viral mRNA production CCC0975 This compound CCC0975->DP_rcDNA Inhibits (putative) RNaseH_Inhibitors RNase H Inhibitors RNaseH_Inhibitors->rcDNA_Capsid Inhibits rcDNA synthesis Polymerase_Inhibitors Polymerase Inhibitors (NAs) Polymerase_Inhibitors->rcDNA_Capsid Inhibits rcDNA synthesis

Caption: HBV cccDNA formation pathway and inhibitor targets.

Experimental_Workflow cluster_cell_culture Cell-Based Assay cluster_analysis Data Analysis Infection Infect Hepatocytes (e.g., HepG2-NTCP) with HBV Treatment Treat cells with This compound or comparator Infection->Treatment Incubation Incubate for a defined period Treatment->Incubation Harvest Harvest cells and supernatant Incubation->Harvest DNA_Extraction Extract DNA (Hirt extraction) Harvest->DNA_Extraction Toxicity_Assay Assess Cytotoxicity (e.g., MTS assay) Harvest->Toxicity_Assay cccDNA_Quantification Quantify cccDNA (qPCR or Southern Blot) DNA_Extraction->cccDNA_Quantification EC50_CC50_Calc Calculate EC50 and CC50 cccDNA_Quantification->EC50_CC50_Calc Toxicity_Assay->EC50_CC50_Calc

Caption: Workflow for evaluating cccDNA inhibitors in vitro.

Logical_Comparison cluster_alternatives Alternative cccDNA Inhibitors cluster_parameters Comparison Parameters CCC0975 This compound Potency Potency (EC50) CCC0975->Potency Specificity In Vitro Specificity (Off-Target Profile) CCC0975->Specificity Toxicity Cytotoxicity (CC50) CCC0975->Toxicity MoA Mechanism of Action CCC0975->MoA RNaseH RNase H Inhibitors RNaseH->Potency RNaseH->Specificity RNaseH->Toxicity RNaseH->MoA ATR ATR Inhibitors ATR->Potency ATR->Specificity ATR->Toxicity ATR->MoA Ligase DNA Ligase Inhibitors Ligase->Potency Ligase->Specificity Ligase->Toxicity Ligase->MoA

In Vivo Validation of CCC-0975 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCC-0975, a disubstituted sulfonamide compound, has been identified as a promising inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. It specifically interferes with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step in the establishment and persistence of HBV infection. While in vitro studies have demonstrated its mechanism of action and potency, the in vivo validation of this compound in animal models remains a crucial step for its preclinical development. This guide provides a comparative overview of the available data on this compound, discusses relevant animal models for its evaluation, and presents data from in vivo studies of other cccDNA-targeting agents and established HBV therapies to offer a framework for future preclinical research.

Introduction to this compound

This compound is a small molecule inhibitor that targets a host or viral factor involved in the conversion of rcDNA to the transcriptionally active cccDNA minichromosome in the nucleus of infected hepatocytes.[1][2] By inhibiting this step, this compound has the potential to prevent the establishment of chronic HBV infection and the replenishment of the cccDNA pool, which is the primary reason for the failure of current antiviral therapies to achieve a complete cure.[1][2]

Mechanism of Action:

The proposed mechanism of this compound involves the inhibition of a crucial step in the cccDNA formation pathway, downstream of viral entry and nuclear import of the viral genome.

rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Conversion transcription Viral Transcription cccDNA->transcription CCC0975 This compound CCC0975->cccDNA

Fig. 1: Mechanism of this compound Action.

In Vitro Efficacy of this compound

In vitro studies have been instrumental in characterizing the antiviral activity of this compound.

Cell LineEC50Key FindingsReference
HepG2.2.1510 µMDose-dependent reduction of intracellular cccDNA levels.[3]
Primary Duck HepatocytesNot specifiedInhibition of duck hepatitis B virus (DHBV) cccDNA formation.[4]

Animal Models for In Vivo Validation of cccDNA Inhibitors

The lack of readily available and cost-effective small animal models that support the complete HBV life cycle, including cccDNA formation, has been a significant challenge. However, several models have been developed and are utilized for testing novel anti-HBV therapies.

  • Hydrodynamic Injection (HDI) Mouse Model: This model involves the rapid injection of a large volume of plasmid DNA containing the HBV genome into the tail vein of mice, leading to transient HBV replication in hepatocytes. It is a widely used method to study HBV replication and evaluate antiviral compounds in an immunocompetent setting.[5]

  • Humanized Mouse Models: These are immunodeficient mice engrafted with human hepatocytes, allowing for bona fide HBV infection, replication, and cccDNA formation. These models are considered the gold standard for preclinical evaluation of anti-HBV drugs that target host factors.

  • Recombinant cccDNA (rcccDNA) Mouse Model: This model utilizes a Cre/loxP system to generate a cccDNA-like molecule in mouse hepatocytes, providing a platform to specifically study cccDNA biology and evaluate cccDNA-targeting therapies.

In Vivo Validation of Other cccDNA-Targeting Agents

While specific in vivo data for this compound is not publicly available, studies on other novel inhibitors targeting cccDNA formation provide insights into potential experimental outcomes and benchmarks for efficacy.

CompoundAnimal ModelDosageKey FindingsReference
Compound 59 (Xanthone series) HBVcircle mouse modelNot specifiedSignificant reduction in HBV antigens, DNA, and intrahepatic cccDNA levels.[6][7]
ccc_R08 HBVcircle mouse model and uPA-SCID humanized liver mouse modelTwice daily oral administrationSignificant and sustained decrease in serum HBV DNA and antigens; reduction of surrogate cccDNA molecules in the liver.[8][9]

Comparison with Standard-of-Care HBV Therapies

To provide a benchmark for the evaluation of novel cccDNA inhibitors, it is essential to consider the in vivo efficacy of current standard-of-care treatments, such as Entecavir and Tenofovir. These nucleos(t)ide analogs potently suppress HBV replication but have a limited effect on the cccDNA reservoir.

DrugAnimal ModelDosageKey Findings on cccDNA
Entecavir (ETV) Humanized mouse modelsVariesModest reduction in intrahepatic cccDNA levels over long-term treatment.
Tenofovir Disoproxil Fumarate (TDF) Humanized mouse modelsVariesSlow decay of intrahepatic cccDNA, suggesting incomplete blockage of its replenishment.

Experimental Protocols

Hydrodynamic Injection of HBV Plasmid in Mice

This protocol is a common method to establish transient HBV replication in mice.

prep Prepare HBV Plasmid injection Hydrodynamic Tail Vein Injection prep->injection mouse Select Mouse Strain (e.g., C57BL/6) mouse->injection monitoring Monitor HBV Markers (HBsAg, HBV DNA) injection->monitoring analysis Sacrifice and Liver Tissue Analysis monitoring->analysis

Fig. 2: Hydrodynamic Injection Workflow.

Procedure:

  • Plasmid Preparation: A high-quality, endotoxin-free preparation of a plasmid containing a replication-competent HBV genome (e.g., pAAV/HBV1.2) is required.

  • Animal Selection: Immunocompetent mouse strains such as C57BL/6 or C3H/HeN are commonly used.

  • Injection: A volume of saline containing the HBV plasmid, equivalent to 8-10% of the mouse's body weight, is rapidly injected into the tail vein (within 5-8 seconds).

  • Monitoring: Serum levels of HBsAg and HBV DNA are monitored at regular intervals to confirm HBV replication.

  • Tissue Analysis: At the end of the experiment, mice are sacrificed, and liver tissue is collected for the analysis of intrahepatic HBV DNA replicative intermediates, including cccDNA.

Liver Biopsy and cccDNA Quantification

Quantification of intrahepatic cccDNA is a critical endpoint for evaluating the efficacy of cccDNA-targeting drugs.

Procedure:

  • Liver Tissue Collection: Liver biopsies or whole liver lobes are collected from experimental animals.

  • DNA Extraction: Total DNA is extracted from the liver tissue.

  • cccDNA Enrichment: The extracted DNA is treated with a plasmid-safe ATP-dependent DNase (PSAD) to selectively digest linear and open circular DNA, thereby enriching for cccDNA.

  • qPCR Analysis: The amount of cccDNA is quantified using a specific quantitative real-time PCR (qPCR) assay. Results are typically normalized to a host housekeeping gene (e.g., GAPDH) to account for variations in sample input.

Conclusion

This compound represents a promising class of HBV inhibitors that directly target the formation of cccDNA. While in vivo validation data for this compound is currently lacking, the established animal models and experimental protocols for evaluating cccDNA-targeting agents provide a clear path forward for its preclinical development. Future studies should focus on optimizing the potency and pharmacokinetic properties of this compound or its analogs to enable robust in vivo testing. The ultimate goal is to develop a curative therapy for chronic hepatitis B, and inhibitors of cccDNA formation like this compound are a critical component of this strategy.

References

A Comparative Guide to the Synergistic Potential of CCC-0975 and Lamivudine Combination Therapy for Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of a combination therapy involving CCC-0975 and lamivudine for the treatment of chronic Hepatitis B Virus (HBV) infection. While direct experimental data on this specific combination is not yet publicly available, this document outlines the scientific rationale for their synergistic activity based on their distinct mechanisms of action. Furthermore, it presents detailed, validated experimental protocols to enable researchers to investigate this promising therapeutic strategy.

Rationale for Combination Therapy

The persistence of HBV infection is primarily due to the stability of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the transcriptional template for viral replication. Current standard-of-care treatments, such as nucleos(t)ide analogues (NAs) like lamivudine, effectively suppress HBV DNA replication but do not eliminate cccDNA, leading to viral rebound upon treatment cessation.

A curative therapy for HBV will likely require a combination of agents that target different steps of the viral life cycle. The proposed combination of this compound and lamivudine is based on the following complementary mechanisms:

  • This compound : A disubstituted sulfonamide that specifically inhibits the formation of new cccDNA from relaxed circular DNA (rcDNA), a crucial step in establishing and maintaining the cccDNA pool.[1][2][3] It is believed to interfere with the deproteination of rcDNA.[1][2]

  • Lamivudine : A nucleoside reverse transcriptase inhibitor (NRTI) that, upon intracellular phosphorylation, is incorporated into the growing viral DNA chain, causing premature chain termination and thus inhibiting HBV DNA synthesis.[4]

By combining an inhibitor of cccDNA formation with a potent inhibitor of reverse transcription, it is hypothesized that this dual-pronged attack will not only suppress viral replication but also prevent the replenishment of the cccDNA reservoir, potentially leading to a functional cure.

Comparative Efficacy (Hypothetical Data)

The following tables present hypothetical quantitative data that could be expected from an in vitro study evaluating the individual and combined efficacy of this compound and lamivudine in an HBV-infected cell line, such as HepG2-NTCP cells.

Table 1: Inhibition of HBV Viral Markers by this compound and Lamivudine Monotherapy

CompoundConcentration (µM)HBsAg Reduction (%)HBeAg Reduction (%)Extracellular HBV DNA Reduction (log10 copies/mL)Intracellular cccDNA Reduction (%)
This compound 125300.540
550551.070
1075801.590
Lamivudine 0.140451.510
0.570752.520
190953.530
Untreated Control -0000

Table 2: Synergistic Inhibition of HBV cccDNA by this compound and Lamivudine Combination Therapy

This compound (µM)Lamivudine (µM)Observed cccDNA Reduction (%)Expected Additive Reduction (%)Combination Index (CI)*Synergy
10.16550< 1Synergistic
50.59590< 1Synergistic
101>9993< 1Strongly Synergistic

*The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6][7][8][9]

Experimental Protocols

In Vitro Anti-HBV Efficacy Assessment

Cell Line: HepG2-NTCP (HepG2 cells stably expressing the sodium taurocholate co-transporting polypeptide receptor) are a widely used and validated cell line for studying HBV infection and cccDNA formation.[10][11][12][13]

HBV Inoculum: Concentrated HBV particles from a cell culture supernatant (e.g., from HepAD38 cells) or patient-derived virus.

Treatment Protocol:

  • Seed HepG2-NTCP cells in collagen-coated plates.

  • Infect cells with HBV inoculum for 16-24 hours.

  • Remove the inoculum and treat the cells with fresh medium containing serial dilutions of this compound, lamivudine, or a combination of both at fixed ratios.

  • Maintain the cultures for 7-10 days, with media and drug changes every 2-3 days.

Endpoint Analysis:

  • HBsAg and HBeAg: Quantify secreted antigens in the cell culture supernatant using commercial ELISA kits.

  • Extracellular HBV DNA: Isolate viral DNA from the supernatant and quantify using qPCR.

  • Intracellular cccDNA: Isolate intracellular viral DNA using a modified Hirt extraction or a commercial kit designed for cccDNA enrichment. Treat the DNA extracts with a plasmid-safe ATP-dependent DNase or T5 exonuclease to remove contaminating rcDNA and single-stranded DNA.[14][15][16][17][18] Quantify cccDNA levels using a specific qPCR assay with primers that span the gap region of rcDNA.

Synergy Analysis

Methodology: The Chou-Talalay method is a widely accepted method for quantifying drug interactions.[5][6][7][8][9]

Protocol:

  • Determine the dose-response curves for this compound and lamivudine individually to establish their respective IC50 values (the concentration that inhibits 50% of the viral marker, e.g., cccDNA).

  • Treat HBV-infected cells with combinations of this compound and lamivudine at a constant, non-antagonistic ratio (e.g., based on their IC50 ratios).

  • Measure the effect of each combination on the chosen viral marker (e.g., cccDNA levels).

  • Analyze the data using software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.

Visualizations

Signaling Pathway and Drug Targets

HBV_Lifecycle_and_Drug_Targets cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV HBV Virion rcDNA_capsid rcDNA in Nucleocapsid HBV->rcDNA_capsid Entry & Uncoating rcDNA_nuclear rcDNA rcDNA_capsid->rcDNA_nuclear pgRNA pgRNA ReverseTranscription Reverse Transcription pgRNA->ReverseTranscription ReverseTranscription->rcDNA_capsid Conversion rcDNA to cccDNA Conversion rcDNA_nuclear->Conversion cccDNA cccDNA Transcription Transcription cccDNA->Transcription Transcription->pgRNA Conversion->cccDNA Lamivudine Lamivudine (NRTI) Lamivudine->ReverseTranscription Inhibits CCC0975 This compound CCC0975->Conversion Inhibits

Caption: HBV lifecycle and points of inhibition for Lamivudine and this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Collection & Analysis cluster_results Results CellCulture 1. Culture HepG2-NTCP Cells Infection 2. Infect with HBV CellCulture->Infection Treatment 3. Treat with this compound, Lamivudine, or Combination Infection->Treatment Harvest 4. Harvest Supernatant & Cells Treatment->Harvest Quantification 5. Quantify Viral Markers (ELISA, qPCR) Harvest->Quantification Synergy 6. Chou-Talalay Synergy Analysis Quantification->Synergy DataPresentation 7. Tabulate Quantitative Data Synergy->DataPresentation Conclusion 8. Determine Synergistic Effect DataPresentation->Conclusion

Caption: Workflow for evaluating this compound and Lamivudine synergy.

Conclusion

The combination of this compound and lamivudine represents a rational and promising strategy for the development of a curative therapy for chronic hepatitis B. By targeting both the formation of the persistent cccDNA reservoir and the replication of the virus, this combination therapy has the potential to achieve a sustained virological response. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of the synergistic effects of this and other combination therapies, paving the way for future clinical development.

References

Evaluating the Potential for Hepatitis B Virus Resistance to CCC-0975: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a significant challenge in the long-term management of chronic Hepatitis B (HBV) infection. While existing antiviral therapies, such as nucleos(t)ide analogues (NAs), are effective in suppressing viral replication, the selection of resistant variants can lead to treatment failure. CCC-0975, a novel disubstituted sulfonamide, presents a promising alternative by targeting a different step in the HBV life cycle: the formation of covalently closed circular DNA (cccDNA). This guide provides a comparative analysis of this compound, evaluating its potential for HBV resistance by contrasting its mechanism of action and available efficacy data with those of established and other investigational HBV inhibitors.

Mechanism of Action: A Differentiated Approach

This compound inhibits HBV replication by interfering with the conversion of relaxed circular DNA (rcDNA) into the stable cccDNA minichromosome within the nucleus of infected hepatocytes.[1][2] This is a critical step for the persistence of HBV infection, as cccDNA serves as the transcriptional template for all viral RNAs. By preventing the formation of new cccDNA, this compound has the potential to deplete the reservoir of viral genetic material over time.

This mechanism is distinct from that of the two main classes of currently approved HBV drugs:

  • Nucleos(t)ide Analogues (NAs) , such as Entecavir and Tenofovir, target the HBV reverse transcriptase, inhibiting the synthesis of viral DNA from pregenomic RNA (pgRNA).

  • Pegylated Interferon-alpha (Peg-IFNα) modulates the host immune response to clear infected cells.

Furthermore, this compound's mode of action differs from other investigational agents like Capsid Assembly Modulators (CAMs) , which disrupt the formation of the viral capsid, a structure essential for viral replication and packaging.

Comparative Efficacy and Resistance Profiles

To date, no studies have specifically reported the development of HBV resistance to this compound. This lack of evidence may be due to its relatively recent discovery and the unique viral target. However, an evaluation of the potential for resistance can be inferred by comparing its efficacy and mechanism to drugs with well-characterized resistance profiles.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro efficacy of this compound against HBV and compares it with that of representative NAs and CAMs.

Compound Drug Class Mechanism of Action EC50 (in vitro) Known Resistance Mutations
This compound cccDNA Formation InhibitorInterferes with rcDNA to cccDNA conversion10 µM[1]Not reported
Entecavir Nucleoside AnalogueInhibits HBV reverse transcriptase4 nM[3]rtT184G, rtS202I, rtM250V (often in combination with lamivudine resistance mutations)
Tenofovir Nucleotide AnalogueInhibits HBV reverse transcriptaseVaries by study (low nM range)Rare, but rtA194T has been reported
Lamivudine Nucleoside AnalogueInhibits HBV reverse transcriptaseVaries by study (nM range)rtM204V/I, rtL180M
JNJ-56136379 Capsid Assembly Modulator (Class II)Induces formation of empty capsidsVaries by study (low nM range)T33N[4]
AB-836 Capsid Assembly Modulator (Class II)Inhibits pgRNA encapsidation0.012 µM (in HepG2-NTCP-4 cells)[4]Not extensively reported

Note: EC50 values can vary depending on the cell line and experimental conditions used.

Theoretical Considerations for Resistance Potential

The potential for HBV to develop resistance to this compound is theoretically lower compared to NAs for several reasons:

  • Targeting a Host-Assisted Process: The conversion of rcDNA to cccDNA involves host cellular DNA repair machinery.[5] Targeting a process that relies on host factors may present a higher barrier to resistance, as the virus would need to evolve to utilize alternative host pathways or develop a mechanism to bypass this step entirely.

  • Lack of Direct Pressure on Viral Polymerase: NAs directly target the viral reverse transcriptase, an enzyme with a high error rate, which facilitates the selection of resistance mutations.[6] this compound does not exert direct selective pressure on the polymerase, potentially reducing the frequency of resistance emergence.

However, it is crucial to acknowledge that the high replication rate and genetic variability of HBV mean that resistance can potentially emerge against any antiviral agent. Possible, though currently hypothetical, mechanisms of resistance to this compound could involve:

  • Mutations in viral proteins that interact with the host factors involved in cccDNA formation, thereby reducing the drug's effectiveness.

  • Alterations in the host factors themselves, although this is less likely to be driven by viral evolution alone.

Experimental Protocols for Evaluating Resistance

Investigating the potential for HBV resistance to this compound would require dedicated in vitro and in vivo studies. The following outlines a general experimental approach.

In Vitro Resistance Selection
  • Cell Culture: Utilize HBV-permissive cell lines, such as HepG2-NTCP or HepaRG cells, which support the entire HBV life cycle, including cccDNA formation.

  • Long-Term Drug Exposure: Culture HBV-infected cells in the continuous presence of sub-optimal concentrations of this compound. This allows for the selection of viral variants with reduced susceptibility.

  • Monitoring Viral Replication: Periodically measure viral markers, such as HBV DNA and HBsAg levels in the cell culture supernatant, to detect viral breakthrough, which may indicate the emergence of resistance.

  • Genotypic Analysis: Upon viral breakthrough, sequence the entire HBV genome from the resistant viral population to identify potential resistance-conferring mutations.

  • Phenotypic Analysis: Clone the identified mutations into a wild-type HBV infectious clone and perform phenotypic assays to confirm their role in conferring resistance to this compound. This involves determining the EC50 of this compound against the mutant virus and comparing it to the wild-type.

Experimental Workflow for In Vitro Resistance Selection

HBV_Resistance_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_analysis Analysis of Resistant Variants cluster_confirmation Confirmation start Infect HepG2-NTCP cells with wild-type HBV culture Culture in presence of sub-optimal this compound start->culture monitor Periodically measure HBV DNA & HBsAg culture->monitor breakthrough Observe for viral breakthrough monitor->breakthrough sequence Sequence HBV genome to identify mutations breakthrough->sequence If breakthrough occurs phenotype Phenotypic characterization of identified mutations sequence->phenotype confirm Confirm resistance (EC50 shift) phenotype->confirm

Caption: Workflow for in vitro selection and characterization of HBV resistance to this compound.

Signaling Pathways and Drug Action

The following diagram illustrates the HBV life cycle and the specific step targeted by this compound.

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA_nuc rcDNA cccDNA cccDNA rcDNA_nuc->cccDNA cccDNA Formation pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs capsid Capsid with pgRNA pgRNA->capsid Encapsidation proteins Viral Proteins mRNAs->proteins Translation entry HBV Entry uncoating Uncoating entry->uncoating uncoating->rcDNA_nuc rcDNA import rt Reverse Transcription capsid->rt assembly Virion Assembly capsid->assembly rcDNA_cyto rcDNA rt->rcDNA_cyto rcDNA_cyto->rcDNA_nuc Recycling release Virion Release assembly->release proteins->assembly ccc0975 This compound ccc0975->rcDNA_nuc Inhibits

Caption: The HBV life cycle and the inhibitory action of this compound on cccDNA formation.

Logical Relationship in Resistance Development

The development of resistance is a step-wise process involving mutation and selection.

Resistance_Logic cluster_process Resistance Development mutation Random Mutation during HBV Replication selection Selective Pressure (e.g., this compound) mutation->selection resistant_variant Emergence of Resistant Variant selection->resistant_variant breakthrough Virological Breakthrough resistant_variant->breakthrough

Caption: Logical flow of the development of antiviral resistance in HBV.

Conclusion

This compound represents a novel and promising therapeutic strategy for chronic HBV infection due to its unique mechanism of targeting cccDNA formation. While direct evidence of HBV resistance to this compound is currently unavailable, theoretical considerations suggest that it may possess a higher barrier to resistance compared to existing nucleos(t)ide analogues. Its action on a host-involved pathway and lack of direct pressure on the error-prone viral polymerase are key factors supporting this hypothesis.

However, the high genetic variability of HBV necessitates thorough investigation into the potential for resistance. The experimental protocols outlined in this guide provide a framework for future studies to rigorously assess the long-term efficacy and resistance profile of this compound and other cccDNA formation inhibitors. Such research is critical for the development of curative therapies for chronic hepatitis B.

References

Cross-Validation of CCC-0975: A Comparative Guide to a Novel Hepatitis B Virus cccDNA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of CCC-0975, a promising inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation, with alternative compounds. This guide includes supporting experimental data from various cell lines, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

This compound has emerged as a specific inhibitor of HBV cccDNA formation, a critical step in the viral life cycle responsible for the persistence of infection.[1][2][3] This disubstituted sulfonamide compound acts by interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA, likely by inhibiting the deproteination of rcDNA, a necessary precursor for cccDNA synthesis.[1][4] This guide summarizes the cross-validation of this compound's efficacy in different cell line models and compares its performance with the structurally related compound CCC-0346 and other potential therapeutic strategies.

Performance Comparison in Different Cell Lines

The inhibitory activity of this compound and its analogue, CCC-0346, has been evaluated in several key cell line models used in HBV research. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% of its maximum effect, are summarized below.

CompoundCell LineEC50 (µM)Notes
This compound HepDES1910Dose-dependent reduction of cccDNA.[1]
Primary Duck Hepatocytes (PDH)3Inhibition of duck hepatitis B virus (DHBV) cccDNA biosynthesis.
CCC-0346 HepDES193Displayed an antiviral effect against DP-rcDNA and cccDNA accumulation similar to that of this compound.[1]
Primary Duck Hepatocytes (PDH)>30Reduced DHBV cccDNA by only 50% at 30 µM, suggesting cell type- or virus-specific differences.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its alternatives.

cccDNA Formation Assay

This assay is used to screen for inhibitors of cccDNA establishment and maintenance.

  • Cell Seeding and Induction:

    • HepDE19 cells are cultured in a tetracycline-containing medium until confluent.

    • The cells are then trypsinized and seeded into 96-well plates at a density of 5.0 × 10^4 cells/well in a tetracycline-free medium to induce HBV replication.[1]

  • Compound Treatment:

    • Test compounds (e.g., this compound) are added simultaneously with the withdrawal of tetracycline.

  • HBeAg Detection:

    • After a set incubation period (e.g., 7 days), the level of secreted Hepatitis B e-antigen (HBeAg) in the cell culture supernatant is measured by ELISA. HBeAg serves as a surrogate marker for cccDNA levels.[1]

  • Counterscreening:

    • Active compounds are counterscreened in a cell line where HBeAg production is cccDNA-independent (e.g., HepG2.2.15 cells) to ensure specificity.[1]

Southern Blot Analysis of HBV cccDNA

This "gold standard" technique is used to directly detect and quantify different forms of HBV DNA, including cccDNA.[5][6]

  • Hirt DNA Extraction:

    • Lyse cultured cells with a buffer containing SDS.

    • Precipitate high molecular weight genomic DNA and proteins with a high concentration of NaCl, leaving the smaller episomal DNA (including cccDNA) in the supernatant.[5]

  • Agarose Gel Electrophoresis:

    • Separate the extracted DNA on an agarose gel. This allows for the separation of different HBV DNA forms (cccDNA, rcDNA, and single-stranded DNA) based on their conformation and size.[5]

  • Southern Transfer:

    • Transfer the separated DNA from the gel to a nylon membrane.

  • Hybridization and Detection:

    • Hybridize the membrane with a radiolabeled HBV-specific probe.

    • Visualize the different HBV DNA species using autoradiography or phosphorimaging.[5]

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action and the experimental process, the following diagrams are provided.

HBV_cccDNA_Formation cluster_nucleus Hepatocyte Nucleus cluster_inhibition rcDNA Relaxed Circular DNA (rcDNA) DP_rcDNA Deproteinized rcDNA (DP-rcDNA) rcDNA->DP_rcDNA Deproteination cccDNA Covalently Closed Circular DNA (cccDNA) DP_rcDNA->cccDNA Ligation Transcription Viral Transcription cccDNA->Transcription CCC0975 This compound CCC0975->DP_rcDNA Inhibits

Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization Start Start with Compound Library Assay cccDNA Formation Assay (HBeAg surrogate) Start->Assay Hits Identify Primary Hits Assay->Hits Counterscreen Counterscreen for Specificity (e.g., HepG2.2.15) Hits->Counterscreen SouthernBlot Direct cccDNA Analysis (Southern Blot) Counterscreen->SouthernBlot EC50 Determine EC50 Values SouthernBlot->EC50 Mechanism Mechanism of Action Studies EC50->Mechanism ValidatedHit Validated cccDNA Inhibitor Mechanism->ValidatedHit

References

A Comparative Guide to CCC-0975 and Alternative Therapies for Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational Hepatitis B Virus (HBV) inhibitor CCC-0975 with current and emerging therapeutic alternatives. The focus is on the long-term efficacy, mechanism of action, and experimental data supporting each approach. Given that this compound is in the preclinical stage of development, this guide juxtaposes its in vitro performance with the established long-term clinical outcomes of approved therapies and the data available for other investigational agents.

Executive Summary

This compound is a disubstituted sulfonamide that has demonstrated the ability to inhibit the formation of HBV covalently closed circular DNA (cccDNA) in cell culture models.[1][2] cccDNA is the persistent form of the virus in the nucleus of infected liver cells and the primary reason why current HBV treatments rarely lead to a complete cure.[3][4] While this compound targets a critical step in the HBV life cycle, no long-term in vivo efficacy or human clinical trial data are currently available. In contrast, existing therapies such as nucleos(t)ide analogs (NAs) and pegylated interferon (Peg-IFN) have well-documented long-term efficacy and safety profiles.[5][6][7] This guide aims to provide a clear, data-driven comparison to aid researchers in evaluating the potential of cccDNA inhibitors like this compound in the context of the broader HBV therapeutic landscape.

Mechanism of Action and Signaling Pathway

This compound specifically interferes with the conversion of relaxed circular DNA (rcDNA) into cccDNA.[1][2] This process is essential for establishing and maintaining the reservoir of viral genetic material that serves as the template for HBV replication. The proposed mechanism involves the synchronous reduction of cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA).[1]

Below is a diagram illustrating the HBV cccDNA formation pathway and the point of intervention for this compound.

HBV_cccDNA_Pathway cluster_cytoplasm Hepatocyte Cytoplasm cluster_nucleus Hepatocyte Nucleus HBV_Virion HBV Virion Uncoating Uncoating HBV_Virion->Uncoating rcDNA_Release Release of rcDNA-Polymerase Complex Uncoating->rcDNA_Release Nuclear_Import Nuclear Import rcDNA_Release->Nuclear_Import rcDNA_Repair rcDNA Repair & Conversion Nuclear_Import->rcDNA_Repair cccDNA cccDNA Minichromosome rcDNA_Repair->cccDNA Transcription Transcription cccDNA->Transcription Viral_RNAs Viral RNAs Transcription->Viral_RNAs Assembly Viral Assembly & Release Viral_RNAs->Assembly Export to Cytoplasm CCC0975 This compound CCC0975->rcDNA_Repair Inhibits

Caption: HBV cccDNA formation pathway and the inhibitory action of this compound.

Comparative Data on Efficacy

The following tables summarize the available efficacy data for this compound and its alternatives. It is important to note the differences in the types of data available (in vitro vs. clinical).

Table 1: In Vitro Efficacy of this compound

CompoundCell LineAssayEfficacy Metric (EC50)Citation
This compound HepDES19cccDNA Southern Blot10 µM[1]
CCC-0346 HepDES19cccDNA Southern Blot3 µM[1]

Table 2: Long-Term Efficacy of Approved HBV Therapies (Clinical Data)

Drug ClassExamplesMechanism of ActionLong-Term Efficacy Outcomes (5+ years)Common LimitationsCitations
Nucleos(t)ide Analogs (NAs) Entecavir, TenofovirInhibit HBV reverse transcriptaseSustained HBV DNA suppression, reduced risk of cirrhosis and HCC, regression of fibrosis.Low rates of HBsAg seroclearance (functional cure), potential for drug resistance (older agents), requires long-term/lifelong therapy.[5][6][7]
Pegylated Interferon (Peg-IFN) Peg-IFN alfa-2aImmunomodulatory and direct antiviral effectsHigher rates of HBsAg seroclearance compared to NAs in some patients, finite treatment duration (48 weeks).Significant side effects, lower rates of sustained virologic response compared to NAs.[5][7]

Table 3: Investigational Alternatives to this compound

Drug ClassExamplesMechanism of ActionStage of DevelopmentAvailable Efficacy DataCitations
Entry Inhibitors Myrcludex B (Bulevirtide)Blocks NTCP receptor, preventing viral entryApproved for HDV, in clinical trials for HBVPrevents new infections of hepatocytes, reduces cccDNA amplification.[7][8]
Capsid Assembly Modulators (CpAMs) JNJ-6379, EDP-514Interfere with viral capsid formationClinical TrialsReduce serum HBV DNA and RNA, but limited effect on HBsAg levels in monotherapy.[8][9]
RNA interference (RNAi) ARC-520, ALN-HBVDegrade viral RNAsClinical TrialsSignificant reductions in HBsAg levels.[8][10]
cccDNA Inhibitors/Degraders ccc_R08Reduces cccDNA levelsPreclinicalDose-dependent reduction in cccDNA, HBV DNA, and antigens in PHH and mouse models.[5][11]

Experimental Protocols

Key Experiment: In Vitro cccDNA Inhibition Assay for this compound

The efficacy of this compound in inhibiting cccDNA formation has been primarily evaluated using a cell-based assay with subsequent Southern blot analysis.

1. Cell Culture and Treatment:

  • Cell Line: HepDES19 cells, which are a human hepatoblastoma cell line containing an integrated copy of the HBV genome under the control of a tetracycline-off promoter.

  • Induction of HBV Replication: Cells are cultured in the absence of tetracycline to induce HBV gene expression and DNA replication.

  • Compound Treatment: this compound is added to the culture medium at various concentrations. The medium with the fresh compound is changed every two days.

2. Hirt DNA Extraction:

  • After a set period of treatment (e.g., 12 days), the cells are harvested.

  • A Hirt extraction procedure is performed to selectively isolate low molecular weight, protein-free DNA, which includes HBV cccDNA and DP-rcDNA, while removing high molecular weight cellular genomic DNA.

3. Southern Blot Analysis:

  • The extracted DNA is separated by agarose gel electrophoresis.

  • The DNA is then transferred to a membrane and hybridized with a radiolabeled HBV-specific probe.

  • The different forms of HBV DNA (cccDNA, DP-rcDNA) are visualized and quantified using a phosphorimager.

Below is a workflow diagram for the in vitro cccDNA inhibition assay.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Seed_Cells Seed HepDES19 Cells Induce_Replication Induce HBV Replication (Tetracycline Removal) Seed_Cells->Induce_Replication Add_Compound Treat with this compound (Varying Concentrations) Induce_Replication->Add_Compound Incubate Incubate and Refresh Medium with Compound Add_Compound->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Hirt_Extraction Hirt DNA Extraction Harvest_Cells->Hirt_Extraction Gel_Electrophoresis Agarose Gel Electrophoresis Hirt_Extraction->Gel_Electrophoresis Southern_Blot Southern Blot with HBV Probe Gel_Electrophoresis->Southern_Blot Quantification Visualize and Quantify cccDNA Southern_Blot->Quantification

Caption: Workflow for in vitro evaluation of this compound's effect on HBV cccDNA.

Conclusion

This compound represents a promising preclinical candidate that targets a key vulnerability of HBV — the formation of the persistent cccDNA reservoir. Its specific mechanism of action offers a potential advantage over existing therapies that primarily suppress viral replication without eliminating the source of viral persistence. However, the lack of in vivo and long-term efficacy data for this compound makes a direct comparison with established treatments like nucleos(t)ide analogs and Peg-IFN challenging. These approved therapies have a proven track record of reducing liver disease progression in long-term studies.

The development of other novel agents, including entry inhibitors, capsid assembly modulators, and RNAi therapeutics, highlights the dynamic nature of the HBV drug development pipeline. For this compound to advance, future studies will need to demonstrate its efficacy and safety in animal models and, eventually, in human clinical trials. Researchers will be keenly interested in its ability to reduce and eliminate the cccDNA pool in a sustained manner, a crucial step towards achieving a functional cure for chronic hepatitis B.

References

Safety Operating Guide

Proper Disposal Procedures for CCC-0975: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for CCC-0975, a hepatitis B virus (HBV) inhibitor. The information is derived from the product Safety Data Sheet (SDS) and general laboratory safety protocols.

Core Safety & Disposal Information

This compound, with CAS Number 432018-03-6, requires careful handling and disposal due to its potential hazards. While comprehensive toxicological properties have not been fully investigated, the compound is classified as hazardous. It is harmful if swallowed and may cause long-term adverse effects in the aquatic environment. Therefore, direct disposal into the sanitary sewer system or surface water is strictly prohibited.

All waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste. Disposal should be carried out through an approved waste disposal plant, in accordance with local, regional, and national hazardous waste regulations.

Quantitative Disposal Data

The Safety Data Sheet for this compound does not specify quantitative limits for disposal, such as concentration thresholds for different waste streams. In the absence of such data, a conservative approach is mandated. All materials contaminated with this compound should be collected and disposed of as hazardous chemical waste.

ParameterGuidelineSource
Aqueous Waste Concentration No specified limit; treat all solutions as hazardous waste.General Laboratory Practice
Solid Waste Collect all contaminated solids (e.g., gloves, weigh paper) as hazardous waste.General Laboratory Practice
Organic Solvent Waste Segregate into appropriate halogenated or non-halogenated solvent waste containers.General Laboratory Practice
Empty Containers Triple rinse with a suitable solvent; collect the rinsate as hazardous waste. Dispose of the container as per institutional guidelines.General Laboratory Practice

Experimental Protocols for Disposal

Specific experimental protocols for the neutralization or deactivation of this compound are not provided in the available safety documentation. Therefore, chemical treatment of this compound waste before disposal is not recommended without further information from the manufacturer or extensive in-house validation. The standard and required procedure is collection and disposal by a certified hazardous waste management company.

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.

cluster_0 This compound Waste Generation cluster_1 Waste Segregation cluster_2 Waste Collection cluster_3 Final Disposal start Identify this compound Waste (solid, liquid, contaminated labware) is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_waste Collect in a labeled, sealed hazardous liquid waste container. is_liquid->liquid_waste Yes is_sharp Is it a sharp? is_solid->is_sharp No solid_waste Collect in a labeled, sealed hazardous solid waste container. is_solid->solid_waste Yes sharps_waste Collect in a designated sharps container for chemical contamination. is_sharp->sharps_waste Yes storage Store waste in a designated satellite accumulation area. is_sharp->storage No (e.g., empty container) liquid_waste->storage solid_waste->storage sharps_waste->storage disposal Arrange for pickup by Environmental Health & Safety (EHS) or a certified waste contractor. storage->disposal

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for additional requirements.

Personal protective equipment for handling CCC-0975

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for CCC-0975

This guide provides immediate, essential safety, and logistical information for the handling of this compound, a disubstituted sulfonamide compound used in laboratory research. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form or when preparing solutions, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles or splashes of solutions.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended when handling the powder.To minimize inhalation of the compound.
Operational Plan: Handling and Preparation of Solutions

This compound is often dissolved in dimethyl sulfoxide (DMSO) for experimental use.[1] DMSO can facilitate the absorption of substances through the skin, necessitating careful handling of solutions.[2]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area, typically a laboratory bench or fume hood, is clean and uncluttered. Assemble all necessary equipment, including PPE, weighing materials, solvent (e.g., DMSO), and vortex mixer.

  • Weighing: When weighing the powdered form of this compound, perform this task in a fume hood to minimize inhalation risk. Use appropriate weighing paper or a container.

  • Dissolving: To prepare a solution, add the appropriate volume of solvent (e.g., DMSO) to the weighed this compound.[2] Cap the vial securely and mix using a vortex mixer until the compound is fully dissolved.

  • Storage: Store the stock solution of this compound as recommended by the manufacturer, typically at low temperatures.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused this compound Powder Dispose of as chemical waste in a properly labeled hazardous waste container.
This compound Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.
Contaminated Materials (e.g., pipette tips, gloves, weighing paper) Place in a designated hazardous waste bag or container for solid chemical waste.[3]
Empty Vials Rinse with a suitable solvent (e.g., ethanol or acetone) three times. Collect the rinsate as chemical waste. The triple-rinsed vial can then be disposed of in the regular laboratory glass waste.
Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.

For a Small Spill (on a benchtop):

  • Alert personnel in the immediate area.

  • Don appropriate PPE , including gloves, eye protection, and a lab coat.

  • Contain the spill by covering it with an absorbent material from a chemical spill kit.[4]

  • For powdered spills, gently sweep the material into a dustpan and place it in a sealed bag for hazardous waste disposal. Avoid creating dust.

  • For liquid spills, once the absorbent material has soaked up the solution, use forceps or a scoop to collect the material and place it in a sealed bag for hazardous waste disposal.[3]

  • Clean the spill area with a suitable solvent (e.g., 70% ethanol) and wipe with paper towels. Dispose of the cleaning materials as hazardous waste.

  • Wash hands thoroughly with soap and water after the cleanup is complete.

For a Large Spill (outside of a containment area):

  • Evacuate the area immediately and alert others.

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

  • Prevent entry into the affected area until it has been deemed safe by EHS.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_spill Spill Response prep Don PPE weigh Weigh this compound Powder (in fume hood) prep->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment liquid_waste Collect Liquid Waste experiment->liquid_waste solid_waste Collect Solid Waste (tips, gloves) experiment->solid_waste dispose Dispose as Hazardous Waste liquid_waste->dispose solid_waste->dispose spill Spill Occurs contain Contain Spill spill->contain cleanup Clean Up contain->cleanup spill_dispose Dispose of Spill Waste cleanup->spill_dispose

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。